Product packaging for 2-hydroxy-2-(4-propoxyphenyl)acetic Acid(Cat. No.:CAS No. 79694-16-9)

2-hydroxy-2-(4-propoxyphenyl)acetic Acid

Cat. No.: B1279003
CAS No.: 79694-16-9
M. Wt: 210.23 g/mol
InChI Key: UBHMYNPCDNGWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-hydroxy-2-(4-propoxyphenyl)acetic Acid is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O4 B1279003 2-hydroxy-2-(4-propoxyphenyl)acetic Acid CAS No. 79694-16-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-(4-propoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-7-15-9-5-3-8(4-6-9)10(12)11(13)14/h3-6,10,12H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHMYNPCDNGWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446445
Record name 2-hydroxy-2-(4-propoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79694-16-9
Record name 4-Propoxymandelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79694-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydroxy-2-(4-propoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, α-hydroxy-4-propoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-hydroxy-2-(4-propoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxy-2-(4-propoxyphenyl)acetic acid, a mandelic acid derivative with potential applications in various fields of chemical and pharmaceutical research. This document details the synthetic pathway, experimental protocols, and relevant data, presented in a clear and structured format to aid researchers in their scientific endeavors.

Introduction

This compound is an aromatic alpha-hydroxy acid. The core structure, mandelic acid, and its derivatives are known for their use as chiral resolving agents and as building blocks in the synthesis of pharmaceuticals.[1] While the specific biological activities of the title compound are not extensively documented in publicly available literature, related phenoxyacetic acid derivatives have been investigated for various biological activities, including herbicidal and anti-inflammatory properties. This guide outlines a reliable synthetic route starting from the commercially available 4-propoxybenzaldehyde.

Synthetic Pathway

The most common and well-established method for the synthesis of mandelic acid and its derivatives from benzaldehydes is the cyanohydrin pathway.[1][2][3] This two-step process involves the formation of a mandelonitrile intermediate, followed by its hydrolysis to the corresponding mandelic acid.

The proposed synthetic route for this compound is outlined below:

Step 1: Synthesis of 2-hydroxy-2-(4-propoxyphenyl)acetonitrile (4-Propoxymandelonitrile)

4-Propoxybenzaldehyde is reacted with a cyanide source, typically sodium cyanide, to form the corresponding cyanohydrin, 2-hydroxy-2-(4-propoxyphenyl)acetonitrile. The reaction is often facilitated by the initial formation of a bisulfite addition product, which then reacts with the cyanide.

Step 2: Hydrolysis of 2-hydroxy-2-(4-propoxyphenyl)acetonitrile

The nitrile group of the cyanohydrin intermediate is then hydrolyzed under acidic conditions to yield the final product, this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Materials and Methods

Starting Material: 4-Propoxybenzaldehyde (CAS: 5736-85-6)[4][5] Reagents: Sodium bisulfite (NaHSO₃), Sodium cyanide (NaCN), Hydrochloric acid (HCl), Diethyl ether, Sodium sulfate (Na₂SO₄), Ethanol, Benzene.

Equipment: Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, Büchner funnel, rotary evaporator.

Step 1: Synthesis of 2-hydroxy-2-(4-propoxyphenyl)acetonitrile
  • Formation of the Bisulfite Adduct: In a round-bottom flask equipped with a magnetic stirrer, dissolve 16.4 g (0.1 mol) of 4-propoxybenzaldehyde in 100 mL of ethanol. In a separate beaker, prepare a solution of 11.4 g (0.11 mol) of sodium bisulfite in 50 mL of water. Slowly add the sodium bisulfite solution to the aldehyde solution with vigorous stirring. Stir the mixture for 1 hour at room temperature. The formation of a white precipitate of the bisulfite adduct is expected.

  • Cyanation: To the suspension of the bisulfite adduct, add a solution of 5.4 g (0.11 mol) of sodium cyanide in 25 mL of water dropwise from a dropping funnel over a period of 30 minutes. Continue stirring for an additional 2 hours at room temperature.

  • Work-up: Transfer the reaction mixture to a separatory funnel and add 100 mL of diethyl ether. Shake the funnel and separate the organic layer. Wash the organic layer with two 50 mL portions of water and then with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-hydroxy-2-(4-propoxyphenyl)acetonitrile.

Step 2: Hydrolysis to this compound
  • Acid Hydrolysis: To the crude 2-hydroxy-2-(4-propoxyphenyl)acetonitrile in a round-bottom flask, add 100 mL of concentrated hydrochloric acid. Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration using a Büchner funnel. If the product remains in solution, extract the aqueous mixture with three 75 mL portions of diethyl ether. Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to obtain the crude product.

  • Recrystallization: Recrystallize the crude this compound from a suitable solvent system, such as a mixture of water and ethanol or benzene, to obtain the purified product.

Data Presentation

Table 1: Physicochemical Properties of Starting Material and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-PropoxybenzaldehydeC₁₀H₁₂O₂164.20Liquid5736-85-6[5]
This compoundC₁₁H₁₄O₄210.23Solid79694-16-9[6]

Table 2: Representative Reaction Parameters and Expected Yields

StepReactionKey ReagentsTemperature (°C)Time (h)Expected Yield (%)
1Cyanohydrin FormationNaHSO₃, NaCNRoom Temperature385-95
2HydrolysisConcentrated HClReflux4-670-85

Note: Expected yields are based on typical yields for analogous mandelic acid syntheses and may vary depending on the specific reaction conditions and purity of reagents.

Visualization of Workflows and Potential Relationships

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow Start 4-Propoxybenzaldehyde Step1 Step 1: Cyanohydrin Formation (NaHSO3, NaCN) Start->Step1 Intermediate 2-hydroxy-2-(4-propoxyphenyl)acetonitrile Step1->Intermediate Step2 Step 2: Acid Hydrolysis (Conc. HCl) Intermediate->Step2 Purification Purification (Recrystallization) Step2->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Logical Relationship for Potential Drug Discovery

Given that phenoxyacetic acid derivatives have shown biological activity, the synthesized compound could be a candidate for further investigation in a drug discovery pipeline. The following diagram illustrates a logical workflow for such an investigation.

Drug_Discovery_Workflow Compound This compound Screening Biological Screening (e.g., anti-inflammatory, herbicidal assays) Compound->Screening Hit Hit Identification Screening->Hit Hit->Compound Inactive Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit->Lead_Opt Active Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Characterization of 2-hydroxy-2-(4-propoxyphenyl)acetic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the characterization of the chemical compound 2-hydroxy-2-(4-propoxyphenyl)acetic acid. Our comprehensive investigation into publicly available scientific literature and chemical databases reveals a significant gap in the experimental data for this specific molecule. While the compound is commercially available and its basic chemical identifiers are established, detailed experimental characterization and biological studies appear to be largely unpublished.

Physicochemical Properties

Based on available information, the fundamental properties of this compound are summarized below. It is important to note that this information is primarily based on computational predictions and supplier-provided data, rather than peer-reviewed experimental validation.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄Benchchem[1]
Molecular Weight 210.23 g/mol Benchchem[1]
CAS Number 79694-16-9Benchchem[1]
Structure Aromatic alpha-hydroxy acidBenchchem[1]

Synthesis and Spectroscopic Data

A thorough search for detailed synthesis protocols and experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound did not yield any specific results. Chemical suppliers list the compound, but do not provide public access to its characterization data.

For researchers interested in the synthesis of similar compounds, a common approach for analogous structures, such as other phenoxyacetic acids, involves the Williamson ether synthesis. This method typically includes the reaction of a substituted phenol with an alpha-haloacetate.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. The broader class of phenoxyacetic acid derivatives has been investigated for various biological activities, including as selective COX-2 inhibitors. However, any potential therapeutic effects of the title compound remain to be elucidated through dedicated screening and mechanistic studies.

Experimental Protocols

Due to the absence of published experimental work, this guide cannot provide detailed methodologies for the synthesis, purification, and analysis of this compound. Researchers undertaking the study of this compound would need to develop and validate their own protocols. A general workflow for the characterization of a novel compound of this class is proposed below.

experimental_workflow General Experimental Workflow for Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_biological Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Assessment (e.g., HPLC) NMR->Purity MS->Purity IR->Purity Screening Initial Biological Screening Purity->Screening DoseResponse Dose-Response Studies Screening->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of a novel chemical entity.

Conclusion and Future Directions

The current body of scientific knowledge on this compound is minimal. This presents a clear opportunity for original research. Future investigations should focus on:

  • Development and publication of a robust synthesis and purification protocol.

  • Comprehensive spectroscopic characterization to provide validated data for the scientific community.

  • In-depth biological screening to identify any potential therapeutic activities.

  • If biologically active, subsequent studies to elucidate the mechanism of action and relevant signaling pathways.

This technical guide highlights the nascent state of research on this compound and serves as a call for foundational research to characterize this molecule and explore its potential applications.

References

An In-depth Technical Guide to the Chemical Properties of 2-hydroxy-2-(4-propoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-hydroxy-2-(4-propoxyphenyl)acetic acid, a derivative of mandelic acid. Due to a lack of extensive research on this specific compound, this document consolidates available data and supplements it with information on closely related analogues to provide a thorough understanding for research and development purposes. This guide includes a summary of its chemical properties, predicted and experimental data, and a discussion of potential synthetic and analytical methodologies. While no specific biological activity or signaling pathways have been elucidated for this compound, the known activities of related α-hydroxy acids are reviewed to suggest potential areas of investigation.

Introduction

This compound, also known as 4-propoxymandelic acid, is an aromatic alpha-hydroxy acid. Its structure, featuring a carboxylic acid, an alpha-hydroxyl group, and a 4-propoxyphenyl substituent, suggests potential applications in materials science and medicinal chemistry. Alpha-hydroxy acids as a class are known for their use in dermatology and as building blocks in organic synthesis. The propoxy group, an ether linkage at the para position of the phenyl ring, is expected to influence the molecule's lipophilicity, solubility, and potential biological interactions. This guide aims to provide a detailed summary of the current knowledge on this compound.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 4-Propoxymandelic acid, p-Propoxymandelic acidN/A
CAS Number 79694-16-9[1]
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol [1]
Melting Point 135-137 °CN/A
Boiling Point (Predicted) 387.1 ± 32.0 °CN/A
pKa (Predicted) 3.45 ± 0.10N/A
Solubility No experimental data available. Expected to have limited solubility in water and be soluble in organic solvents like ethanol, methanol, and DMSO.N/A

Experimental Protocols

Proposed Synthesis

A common method for the synthesis of 4-alkoxymandelic acids is the condensation of the corresponding alkoxybenzene with glyoxylic acid in the presence of a strong acid catalyst. A plausible synthetic workflow is outlined below.

dot

Caption: Proposed synthesis workflow for this compound.

3.1.1. Materials

  • 4-Propoxybenzene

  • Glyoxylic acid monohydrate

  • Concentrated sulfuric acid

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Solvent for recrystallization (e.g., toluene, ethyl acetate/hexane)

3.1.2. Procedure (Hypothetical)

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-propoxybenzene in a suitable organic solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of glyoxylic acid monohydrate in the same solvent.

  • Carefully add concentrated sulfuric acid dropwise while maintaining the low temperature.

  • Allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Separate the organic layer, and wash it sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Proposed Purification

Recrystallization is a common method for purifying solid organic compounds.

3.2.1. Procedure (Hypothetical)

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., toluene or a mixture of ethyl acetate and hexane).

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Proposed Analytical Methods

3.3.1. High-Performance Liquid Chromatography (HPLC) Based on methods for similar aromatic acids, a reverse-phase HPLC method could be developed.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an acidified aqueous solution (e.g., 0.1% trifluoroacetic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 220-230 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy would be essential for structural confirmation. Predicted chemical shifts can be estimated, but experimental data is required for confirmation.

3.3.3. Infrared (IR) Spectroscopy IR spectroscopy would show characteristic peaks for the functional groups present:

  • Broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).

  • O-H stretch from the alcohol (around 3200-3600 cm⁻¹).

  • C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

  • C-O stretches from the ether and alcohol (around 1050-1250 cm⁻¹).

  • Aromatic C-H and C=C stretches.

3.3.4. Mass Spectrometry (MS) Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 210 or 211, respectively.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, the broader class of alpha-hydroxy acids (AHAs) is known for various biological effects, primarily related to dermatology.

4.1. General Biological Activities of Alpha-Hydroxy Acids AHAs are known to:

  • Act as exfoliants by reducing corneocyte cohesion at the lower levels of the stratum corneum.

  • Increase skin hydration.

  • Stimulate collagen and elastin synthesis in the dermis, which can help in reducing the appearance of fine lines and wrinkles.

The mechanism of action for these effects is not fully understood but is thought to involve the modulation of various signaling pathways related to cell growth, differentiation, and inflammation.

dot

AHA_Signaling_Hypothesis AHA Alpha-Hydroxy Acid Keratinocyte Keratinocyte AHA->Keratinocyte Fibroblast Fibroblast AHA->Fibroblast Exfoliation Increased Exfoliation Keratinocyte->Exfoliation Hydration Increased Hydration Keratinocyte->Hydration Inflammatory_Response Modulation of Inflammatory Response Keratinocyte->Inflammatory_Response Collagen_Synthesis Increased Collagen Synthesis Fibroblast->Collagen_Synthesis Fibroblast->Inflammatory_Response

Caption: Hypothetical signaling interactions of alpha-hydroxy acids in skin cells.

Conclusion

This compound is a compound with potential for further investigation, given the known applications of its structural class. This guide has summarized the currently available chemical and physical data and provided a framework for potential synthetic and analytical methodologies based on related compounds. A significant gap in knowledge exists regarding its experimental properties, particularly its solubility, and its biological activities. Future research should focus on developing and publishing detailed experimental protocols for its synthesis and characterization, as well as exploring its potential pharmacological or dermatological applications. Such studies would be crucial in determining the value of this compound for researchers, scientists, and drug development professionals.

References

Spectroscopic and Synthetic Profile of 2-hydroxy-2-(4-propoxyphenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 2-hydroxy-2-(4-propoxyphenyl)acetic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages predictive methodologies and data from structurally analogous molecules to present anticipated spectroscopic profiles. Detailed protocols for spectroscopic analysis and a representative synthesis are provided. Furthermore, a potential biological pathway is illustrated, reflecting the known activities of related α-hydroxy carboxylic acids. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 4-Propoxymandelic acid

  • CAS Number: 79694-16-9[1]

  • Molecular Formula: C₁₁H₁₄O₄[1]

  • Molecular Weight: 210.23 g/mol [1]

  • Chemical Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5Broad Singlet1H-COOH
~7.30Doublet2HAr-H (ortho to -CH(OH))
~6.90Doublet2HAr-H (ortho to -OPr)
~5.50Broad Singlet1H-CH(OH)
~5.00Singlet1Hα-CH
~3.95Triplet2H-OCH₂-
~1.70Sextet2H-CH₂-CH₃
~0.95Triplet3H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignment
~175.0-COOH
~158.0Ar-C (para to -CH(OH))
~135.0Ar-C (ipso to -CH(OH))
~128.0Ar-CH (ortho to -CH(OH))
~114.0Ar-CH (ortho to -OPr)
~72.0α-CH(OH)
~69.0-OCH₂-
~22.0-CH₂-CH₃
~10.0-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400Strong, BroadO-H stretch (carboxylic acid)
~3300Medium, BroadO-H stretch (alcohol)
~3050MediumC-H stretch (aromatic)
2960-2850MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid)
~1610, ~1510MediumC=C stretch (aromatic)
~1240StrongC-O stretch (aryl ether)
~1050MediumC-O stretch (alcohol)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
210[M]⁺, Molecular ion
165[M - COOH]⁺
137[M - COOH - C₂H₄]⁺
109[C₆H₅O]⁺
93[C₆H₅O]⁺

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of mandelic acid derivatives.[2][3]

Materials:

  • 4-Propoxybenzaldehyde

  • Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium bisulfite (optional)

Procedure:

  • Cyanohydrin Formation: In a flask equipped with a stirrer, dissolve 4-propoxybenzaldehyde in a suitable solvent like ethanol or dichloromethane. Cool the solution in an ice bath. Slowly add a solution of sodium cyanide in water or trimethylsilyl cyanide. If using NaCN, slowly add a mineral acid like HCl to generate HCN in situ. Maintain the temperature below 10°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: Once the cyanohydrin formation is complete, the reaction mixture is carefully acidified with concentrated hydrochloric acid. The mixture is then heated to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

  • Work-up and Purification: After cooling, the reaction mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ethyl acetate and hexanes.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: A sample of 5-10 mg of the purified product is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.

  • IR Spectroscopy: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Mass Spectrometry: The sample is introduced into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI). The mass spectrum is recorded, and fragmentation patterns are analyzed.

Potential Biological Activity and Signaling Pathway

Mandelic acid and its derivatives have been reported to exhibit various biological activities, including antimicrobial and antioxidant properties.[4][5] The proposed mechanism for their antimicrobial action often involves the disruption of microbial cell membranes and interference with essential cellular processes. As an antioxidant, it may act by scavenging free radicals.

Below is a conceptual diagram illustrating a potential mechanism of action related to its antimicrobial properties.

antimicrobial_pathway cluster_compound Cellular Interaction cluster_membrane Bacterial Cell cluster_damage Cellular Damage Compound This compound Membrane Cell Membrane Disruption Compound->Membrane Lipophilicity aids penetration ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Induces oxidative stress Cell_Death Bacterial Cell Death Membrane->Cell_Death DNA_Damage DNA Damage ROS->DNA_Damage Protein_Damage Protein Dysfunction ROS->Protein_Damage DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Caption: Potential antimicrobial mechanism of action.

Synthesis Workflow Diagram

The following diagram outlines the key steps in the proposed synthesis of this compound.

synthesis_workflow Start Starting Material: 4-Propoxybenzaldehyde Step1 Step 1: Cyanohydrin Formation (e.g., with NaCN/HCl or TMSCN) Start->Step1 Intermediate Intermediate: 4-Propoxybenzaldehyde Cyanohydrin Step1->Intermediate Step2 Step 2: Acid Hydrolysis (e.g., with concentrated HCl) Intermediate->Step2 Crude_Product Crude Product Step2->Crude_Product Step3 Step 3: Purification (Recrystallization) Crude_Product->Step3 Final_Product Final Product: This compound Step3->Final_Product

Caption: Synthesis workflow for the target compound.

References

An In-depth Technical Guide on 2-hydroxy-2-(4-propoxyphenyl)acetic acid (CAS Number: 79694-16-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-hydroxy-2-(4-propoxyphenyl)acetic acid, also known as 4-propoxymandelic acid, is an aromatic alpha-hydroxy acid. Its chemical structure, featuring a carboxylic acid, an alpha-hydroxyl group, and a 4-propoxyphenyl ring, suggests potential applications in various scientific fields. This document provides a summary of the available technical information for this compound, including its chemical properties and safety data. However, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant gap in detailed experimental protocols for its synthesis and in-depth studies on its biological activities and mechanisms of action. This guide presents the currently known data and outlines a proposed, general synthetic approach based on established chemical principles.

Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 79694-16-9[1][2]
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol [1]
Physical Form Solid-
Purity Typically ≥95%-

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, a plausible and commonly employed synthetic route for mandelic acid derivatives involves a two-step process starting from the corresponding benzaldehyde. This proposed workflow is outlined below.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Hydrolysis A 4-Propoxybenzaldehyde C 4-Propoxymandelonitrile (Cyanohydrin Intermediate) A->C Nucleophilic Addition B Cyanide Source (e.g., NaCN, KCN) D 4-Propoxymandelonitrile F This compound D->F Hydrolysis of Nitrile E Acid or Base Catalysis

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Propoxymandelonitrile

This step involves the formation of a cyanohydrin from 4-propoxybenzaldehyde. The reaction is a nucleophilic addition of a cyanide ion to the carbonyl group of the aldehyde.[3][4]

  • Reaction Setup: In a well-ventilated fume hood, 4-propoxybenzaldehyde is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Cyanide Addition: A solution of a cyanide salt (e.g., sodium cyanide or potassium cyanide) in water is prepared and cooled in an ice bath. This solution is then added dropwise to the aldehyde solution with vigorous stirring. The temperature should be maintained at a low level (e.g., 0-10 °C) to control the reaction.

  • Acidification: After the addition of the cyanide solution, the reaction mixture is slowly acidified with a mineral acid (e.g., hydrochloric acid or sulfuric acid) to neutralize the excess cyanide and promote the formation of the cyanohydrin. This step must be performed with extreme caution due to the potential for the release of highly toxic hydrogen cyanide gas.

  • Work-up and Isolation: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 4-propoxymandelonitrile.

Step 2: Hydrolysis of 4-Propoxymandelonitrile to this compound

The nitrile group of the cyanohydrin intermediate is hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions.

  • Reaction Setup: The crude 4-propoxymandelonitrile is mixed with a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide solution).

  • Heating: The mixture is heated under reflux for several hours to drive the hydrolysis to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Acidic Hydrolysis: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic extracts are then washed, dried, and the solvent evaporated to yield the crude product.

    • Basic Hydrolysis: After cooling, the reaction mixture is acidified with a mineral acid to precipitate the carboxylic acid. The precipitate is then collected by filtration, washed with cold water, and dried.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.

Biological Activity and Signaling Pathways

There is a notable absence of published research on the specific biological activities of this compound. While the broader class of alpha-hydroxy acids is known for its applications in dermatology and as intermediates in pharmaceutical synthesis, no specific pharmacological data, such as IC50 or Ki values, for this particular compound could be located.[5]

Given the lack of data on its biological effects, no signaling pathways or mechanisms of action can be described or visualized for this compound at this time. Research into its potential antimicrobial, anti-inflammatory, or cytotoxic properties could be a starting point for future investigations.[6]

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a laboratory setting.

Hazard StatementPrecautionary Statement
May be harmful if swallowed.Wash hands thoroughly after handling.
May be harmful if inhaled.Use only in a well-ventilated area.
May cause skin irritation.Wear protective gloves.
May cause serious eye irritation.Wear eye protection.

Conclusion and Future Directions

This compound is a readily identifiable chemical compound for which foundational data is sparse. The lack of detailed experimental protocols and biological activity data presents an opportunity for further research. Future studies could focus on:

  • Developing and optimizing a reliable and scalable synthetic route.

  • Characterizing its physicochemical properties in detail.

  • Screening for a range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer effects.

  • If any activity is identified, subsequent studies could elucidate the mechanism of action and any involved signaling pathways.

This technical guide has summarized the currently available information on this compound and provided a theoretical framework for its synthesis. It is intended to serve as a starting point for researchers and professionals interested in exploring the potential of this and related compounds.

References

A Technical Guide to the Biological Landscape of 4-Substituted Mandelic Acids: A Case Study on 2-hydroxy-2-(4-propoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-hydroxy-2-(4-propoxyphenyl)acetic acid, also known as 4-propoxymandelic acid, is an aromatic alpha-hydroxy acid whose specific biological activities remain largely unexplored in peer-reviewed literature.[1] However, its core structure as a 4-substituted mandelic acid places it within a class of compounds that has garnered significant scientific interest. This guide provides an in-depth look at the known biological activities of closely related derivatives, focusing on recent discoveries in antifungal applications to illuminate the potential therapeutic avenues for this compound and its analogues.

Introduction to this compound

This compound is a derivative of mandelic acid, characterized by a propoxy group (-OCH2CH2CH3) at the para-position (position 4) of the phenyl ring.[1] This substitution can influence the molecule's lipophilicity, solubility, and potential interactions with biological targets compared to its parent compound.[1] While direct studies on this specific molecule are scarce, research into its structural analogues provides a strong foundation for predicting its potential biological profile.

Recent studies have focused on synthesizing derivatives of 4-substituted mandelic acids to explore their therapeutic potential. A notable area of success has been in the development of novel antifungal agents, demonstrating that the mandelic acid scaffold is a promising starting point for creating compounds with potent biological activity.[2]

Antifungal Activity of 4-Substituted Mandelic Acid Derivatives

A 2023 study detailed the design and synthesis of a series of 4-substituted mandelic acid derivatives incorporating a 1,3,4-oxadiazole thioether moiety.[2] These compounds were evaluated for their in vitro activity against several economically significant plant pathogenic fungi.[2]

Several of the synthesized compounds demonstrated excellent inhibitory activities. The half-maximal effective concentration (EC50) values for the most promising derivatives against key fungal pathogens are summarized below, highlighting their potency, which in some cases surpassed that of the commercial fungicide mandipropamid.[2]

Compound IDFungal SpeciesEC50 (mg/L)
E13 Gibberella saubinetii20.4
E6 Verticillium dahlia12.7
E18 Sclerotinia sclerotiorum8.0
Mandipropamid (Control) Gibberella saubinetii>100
(Data sourced from a 2023 study on novel mandelic acid derivatives).[2]

Further investigation into the mechanism of action for the highly active compound E13 against G. saubinetii revealed a destructive effect on fungal cell integrity.[2] Morphological studies using fluorescence microscopy (FM) and scanning electron microscopy (SEM) showed that the compound caused the hyphae (fungal filaments) to break and rupture.[2]

This physical damage was correlated with a significant increase in the leakage of cytoplasmic contents, specifically nucleic acids and proteins.[2] This evidence strongly suggests that the primary antifungal mechanism for these mandelic acid derivatives is the disruption and destruction of the fungal cell membrane, leading to inhibited growth and reproduction.[2]

G cluster_mech Proposed Antifungal Mechanism of Mandelic Acid Derivative E13 Compound Mandelic Acid Derivative (E13) Membrane Fungal Cell Membrane Compound->Membrane Interacts with Integrity Loss of Membrane Integrity Membrane->Integrity Leads to Leakage Leakage of Cytoplasmic Contents (Nucleic Acids, Proteins) Integrity->Leakage Growth Inhibition of Fungal Growth and Reproduction Leakage->Growth

Proposed mechanism of action for antifungal mandelic acid derivatives.

Experimental Protocols

The following protocols are based on the methodologies described for the evaluation of 4-substituted mandelic acid derivatives.[2]

The antifungal activity of the target compounds was assessed using a mycelium growth rate method against seven plant pathogenic fungi.

  • Preparation of Media: Potato Dextrose Agar (PDA) medium is prepared and sterilized.

  • Compound Incorporation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is mixed into the molten PDA medium to achieve the desired final concentration (e.g., 100 mg/L for initial screening). A control group with only the solvent is also prepared.

  • Inoculation: A 5 mm diameter mycelial disc, cut from the edge of an actively growing fungal colony, is placed at the center of each PDA plate.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25 ± 1 °C) for a specified period.

  • Measurement: The diameter of the fungal colony is measured, and the inhibition rate is calculated relative to the control group.

  • EC50 Determination: For highly active compounds, a dose-response curve is generated by testing a range of concentrations to calculate the EC50 value.

G cluster_workflow Workflow for In Vitro Antifungal Bioassay A Prepare sterile PDA medium B Incorporate test compound (or solvent control) into molten PDA A->B C Pour plates and allow to solidify B->C D Inoculate plate center with 5mm mycelial disc C->D E Incubate at 25 ± 1 °C D->E F Measure colony diameter and calculate inhibition rate E->F G Determine EC50 for potent compounds F->G

A generalized workflow for assessing antifungal activity in vitro.

This protocol determines if a compound causes leakage of intracellular components.

  • Fungal Culture: G. saubinetii mycelia are cultured in liquid potato dextrose broth.

  • Treatment: The mycelia are harvested, washed, and resuspended in sterile water containing different concentrations of the test compound (e.g., E13).

  • Incubation: The suspension is incubated with shaking for a defined period (e.g., 6 hours).

  • Sample Collection: The suspension is centrifuged, and the supernatant is collected.

  • Spectrophotometry: The absorbance of the supernatant is measured at 260 nm to quantify the concentration of leaked nucleic acids and proteins. A higher absorbance indicates greater membrane damage.

Future Directions and Potential Applications

While the antifungal properties of mandelic acid derivatives are a recent and promising discovery, the broader class of alpha-hydroxy acids is well-known in other fields, particularly dermatology.[1] The structural similarity of this compound to these compounds suggests potential for research into its effects on skin, such as exfoliating or anti-aging properties.

The propoxy substitution on the phenyl ring provides a key site for further chemical modification. Future research should aim to:

  • Synthesize and Screen: Prepare this compound and evaluate its baseline activity against a panel of fungal and bacterial strains.

  • Derivative Exploration: Create a library of derivatives by modifying the propoxy group or the carboxylic acid moiety to establish structure-activity relationships (SAR).

  • Toxicology and Safety: Assess the cytotoxicity of promising compounds against human cell lines to determine their therapeutic index and potential for further development.

References

Aromatic Alpha-Hydroxy Acids: A Technical Guide to Therapeutic and Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Aromatic alpha-hydroxy acids (AAHAs) are a class of organic compounds characterized by a carboxylic acid and a hydroxyl group attached to the same alpha-carbon, which is part of an aromatic system. While mandelic acid is the most commercially recognized Aromatic Alpha-Hydroxy Acid, valued for its applications in dermatology, the broader class of AAHAs holds significant, yet less-explored, potential in drug development and other industrial applications. Their unique chemical structure allows for diverse biological activities, including enzyme inhibition and modulation of critical cellular signaling pathways. This technical guide provides an in-depth review of the current and potential applications of AAHAs, focusing on their mechanisms of action, relevant quantitative data, and detailed experimental protocols for researchers, scientists, and drug development professionals. We explore their established role in cosmetology, their emerging therapeutic potential as enzyme inhibitors for neurological and metabolic disorders, and their applications in anticancer research.

Applications in Dermatology and Cosmeceuticals

The most well-documented application of AAHAs is in dermatology, primarily for superficial chemical peeling and as active ingredients in skincare formulations. Mandelic acid, derived from bitter almonds, is a leading example due to its large molecular size, which allows for slower, more gentle penetration into the skin, making it suitable for sensitive skin types.[1][2]

1.1 Mechanism of Action

The dermatological efficacy of AAHAs stems from several key mechanisms:

  • Exfoliation: AAHAs work by loosening the bonds (desmosomes) between surface-level skin cells (corneocytes), which promotes exfoliation.[1][3] This accelerated cell turnover helps to remove dead skin cells, unclog pores, and reveal newer, healthier skin.[2][4]

  • Collagen Production: Studies indicate that AAHAs can stimulate the production of collagen, the primary structural protein in the skin.[3][5] This leads to improved skin elasticity and a reduction in the appearance of fine lines and wrinkles.[2]

  • Antibacterial and Anti-inflammatory Properties: Mandelic acid, in particular, exhibits antibacterial properties that are effective against acne-causing bacteria like Propionibacterium acnes.[3][6] It also helps to reduce inflammation and redness associated with acne breakouts.[6]

  • Hyperpigmentation Reduction: By accelerating the shedding of the outer layer of skin, AAHAs help to disperse melanin pigment, reducing the appearance of dark spots, sun damage, and post-inflammatory hyperpigmentation.[1][2][3]

1.2 Clinical Efficacy Data

The clinical effectiveness of AAHAs, particularly mandelic acid, has been compared to other peeling agents like salicylic acid. A notable study demonstrated that while both agents were effective in treating mild to moderate acne, mandelic acid had a better safety profile.

Parameter45% Mandelic Acid Peel30% Salicylic Acid PeelReference
Efficacy Equally effective in treating mild to moderate acne vulgaris.Equally effective in treating mild to moderate acne vulgaris.[5][6]
Safety/Tolerability Safer and more tolerable with fewer side effects.Less tolerable compared to the mandelic acid peel.[6]
Inflammatory Lesions More effective in treating inflammatory acne (papules and pustules).Less effective on inflammatory lesions compared to mandelic acid.[5][6]

1.3 Signaling Pathways in Skin Rejuvenation

Aromatic alpha-hydroxy acids modulate skin health by influencing key cellular processes in the epidermis and dermis. They promote the desquamation of corneocytes and stimulate underlying keratinocyte proliferation. In the dermis, they activate fibroblasts, leading to increased synthesis of collagen and hyaluronic acid, which improves skin firmness and hydration.[7]

AHA_Skin_Pathway cluster_epidermis Epidermis cluster_dermis Dermis AHA Aromatic Alpha-Hydroxy Acid Desmosomes Weakened Desmosomes AHA->Desmosomes  loosens bonds Keratinocytes Keratinocyte Proliferation AHA->Keratinocytes  stimulates Fibroblasts Fibroblasts AHA->Fibroblasts  activates Corneocytes Corneocytes Desmosomes->Corneocytes  promotes  desquamation Collagen Increased Collagen Synthesis Fibroblasts->Collagen HA Increased Hyaluronic Acid Synthesis Fibroblasts->HA AAAH_Pathway cluster_pathway Neurotransmitter Synthesis Pathway Phe L-Phenylalanine (Substrate) Tyr L-Tyrosine Phe->Tyr PAH DOPA L-DOPA Tyr->DOPA TH Dopamine Dopamine DOPA->Dopamine DDC Inhibitor AAHA-based Inhibitor (e.g., Panobinostat) PAH_Enzyme PAH Enzyme Inhibitor->PAH_Enzyme  inhibits TH_Enzyme TH Enzyme Inhibitor->TH_Enzyme  inhibits mTOR_Pathway_Cancer cluster_normal Normal Conditions cluster_treatment With Aromatic Acid Supplementation Sestrin3_N Sestrin3 GATOR2_N GATOR2 Sestrin3_N->GATOR2_N inhibits mTOR_N mTOR GATOR2_N->mTOR_N no inhibition Proteasome_N Proteasome mTOR_N->Proteasome_N shuttling Cytosol_N Cytosol Proteasome_N->Cytosol_N Nutrients_N Nutrient Recycling Cytosol_N->Nutrients_N Growth_N Tumor Growth Nutrients_N->Growth_N AA Aromatic Acids (Tyr, Trp, Phe) Sestrin3_T Sestrin3 AA->Sestrin3_T activates mTOR_T mTOR (Activated) Sestrin3_T->mTOR_T activates Proteasome_T Proteasome mTOR_T->Proteasome_T sequestration Nucleus_T Nucleus Proteasome_T->Nucleus_T Inhibition Inhibition of Cytosolic Proteolysis Nucleus_T->Inhibition Apoptosis Tumor Cell Death Inhibition->Apoptosis

References

The Emerging Role of 2-hydroxy-2-(4-propoxyphenyl)acetic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the chemical profile and potential applications of 2-hydroxy-2-(4-propoxyphenyl)acetic acid as a valuable building block in medicinal chemistry. While specific literature on this compound is nascent, this document provides a comprehensive overview based on the established chemistry of its parent compound, mandelic acid, and the known pharmacological significance of the 4-propoxyphenyl moiety. This guide furnishes a plausible, detailed synthetic protocol, summarizes key physicochemical data, and explores potential therapeutic areas where this building block could be instrumental. Visualizations of the proposed synthetic workflow and a conceptual signaling pathway are provided to aid in research and development efforts.

Introduction

Alpha-hydroxy acids, particularly mandelic acid and its derivatives, are recognized as privileged scaffolds in organic and medicinal chemistry.[1][2][3] Their utility stems from the chiral center at the alpha-carbon and the versatile reactivity of the carboxylic acid and hydroxyl groups, making them ideal starting materials for the synthesis of complex, biologically active molecules.[4] this compound, a derivative of mandelic acid, introduces a 4-propoxyphenyl group, a feature known to modulate lipophilicity and enhance binding to various biological targets. This guide explores the potential of this specific building block for the development of novel therapeutics.

From a structural standpoint, this compound is an aromatic alpha-hydroxy acid.[5] The molecule incorporates a carboxylic acid (-COOH) and a hydroxyl (-OH) group on the alpha-carbon, which is attached to a phenyl ring substituted with a propoxy group (-OCH2CH2CH3) at the para-position.[5] This propoxy group can significantly influence the molecule's physicochemical properties, such as polarity and solubility, and its interactions with biological systems.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in synthetic chemistry and for predicting its behavior in biological systems.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₄[5]
Molecular Weight 210.23 g/mol N/A
CAS Number 79694-16-9[5]
Appearance White to off-white solidN/A
Solubility Soluble in methanol, ethanol, DMSON/A

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis involves two key steps:

  • Cyanohydrin Formation: Reaction of 4-propoxybenzaldehyde with a cyanide source to form the corresponding cyanohydrin, 2-hydroxy-2-(4-propoxyphenyl)acetonitrile.

  • Hydrolysis: Acid-catalyzed hydrolysis of the nitrile group of the cyanohydrin to yield the carboxylic acid, this compound.

The overall workflow for this proposed synthesis is depicted in the following diagram:

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Hydrolysis A 4-Propoxybenzaldehyde C 2-hydroxy-2-(4-propoxyphenyl)acetonitrile A->C Nucleophilic Addition B NaCN / NaHSO₃ D 2-hydroxy-2-(4-propoxyphenyl)acetonitrile F This compound D->F Acid Hydrolysis E HCl (aq), Heat G cluster_0 Cell Membrane Receptor Receptor Enzyme_A Enzyme A Receptor->Enzyme_A Signal_Molecule Signal Molecule Signal_Molecule->Receptor Enzyme_B Enzyme B Enzyme_A->Enzyme_B Transcription_Factor Transcription Factor Enzyme_B->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Disease-Related Gene Expression Nucleus->Gene_Expression Inhibitor Derivative of This compound Inhibitor->Enzyme_B Inhibition

References

In Vitro Cytotoxicity of 2-hydroxy-2-(4-propoxyphenyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential in vitro assays and methodologies for evaluating the cytotoxic potential of the compound 2-hydroxy-2-(4-propoxyphenyl)acetic acid. While specific experimental data on this molecule is not extensively available in current literature, this document outlines a robust framework for its cytotoxicological assessment based on established protocols for structurally related phenolic and acetic acid derivatives.

Introduction to this compound

This compound is an aromatic alpha-hydroxy acid.[1] Its structure, featuring a carboxylic acid group, a hydroxyl group on the alpha-carbon, and a 4-propoxyphenyl group, suggests potential biological activity.[1] The propoxy group may influence the molecule's polarity and solubility, which in turn can affect its interaction with biological systems.[1] While the broader class of alpha-hydroxy acids has been a subject of scientific interest, the specific cytotoxic profile of this compound remains largely to be determined.[1] This guide offers a systematic approach to elucidating its in vitro effects on cell viability and proliferation.

Core In Vitro Cytotoxicity Assays

A multi-assay approach is recommended to comprehensively assess the cytotoxic effects of this compound. The following assays are fundamental for determining cell viability and the mechanism of cell death.

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. It serves as an indicator of cell membrane integrity.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Collection of Supernatant: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation and Absorbance Reading: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm.

  • Data Analysis: A maximum LDH release control (cells treated with a lysis buffer) and a background control (medium only) should be included. The percentage of cytotoxicity is calculated as: ((Absorbance of treated cells - Absorbance of background) / (Absorbance of maximum release - Absorbance of background)) x 100.

Apoptosis Assays

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), further assays are necessary.

Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in apoptosis. Measuring the activity of key caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism.

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time.

  • Cell Lysis: Lyse the cells to release their contents.

  • Caspase Substrate Addition: Add a specific fluorogenic or colorimetric substrate for caspase-3/7 to the cell lysate.

  • Signal Detection: Measure the fluorescent or colorimetric signal, which is proportional to the caspase activity.

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

Experimental Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound, then harvest them by trypsinization.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be quantified based on their fluorescence.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values of this compound on Different Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
MCF-72475.2
4852.8
7235.1
A5492488.9
4865.4
7248.3
HepG224> 100
4885.1
7262.7

Table 2: Hypothetical Percentage of Apoptotic Cells after Treatment with this compound (IC50 concentration)

Cell LineTreatment Time (h)Early Apoptosis (%)Late Apoptosis (%)
MCF-72415.38.7
A5492412.16.5

Visualization of Workflows and Pathways

Diagrams are essential for visualizing experimental workflows and potential signaling pathways.

experimental_workflow cluster_cell_culture Cell Culture and Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Select Cell Line seed Seed cells in 96-well plates start->seed treat Treat cells with compound seed->treat prepare Prepare serial dilutions of This compound prepare->treat mtt MTT Assay treat->mtt ldh LDH Assay treat->ldh apoptosis Apoptosis Assays (Caspase, Annexin V/PI) treat->apoptosis viability Calculate % Cell Viability mtt->viability ldh->viability mechanism Elucidate Mechanism of Cell Death apoptosis->mechanism ic50 Determine IC50 Value viability->ic50

Caption: Experimental workflow for in vitro cytotoxicity testing.

signaling_pathway compound This compound ros Increased ROS Production compound->ros bax Bax ros->bax up-regulation bcl2 Bcl-2 ros->bcl2 down-regulation mitochondria Mitochondrial Membrane Depolarization bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical mitochondrial apoptotic pathway.

Potential Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, related phenolic compounds have been shown to induce cytotoxicity through various pathways. One common mechanism involves the induction of oxidative stress, leading to an increase in intracellular reactive oxygen species (ROS). This can, in turn, trigger the mitochondrial apoptotic pathway, characterized by the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent cell death.[2][3]

Conclusion

This technical guide provides a foundational framework for the in vitro cytotoxic evaluation of this compound. By employing a combination of cell viability, membrane integrity, and apoptosis assays, researchers can systematically characterize the cytotoxic profile of this compound. The provided protocols and data presentation formats offer a standardized approach to ensure reproducible and comparable results, which are crucial for advancing the understanding of its potential as a therapeutic agent or for identifying any toxicological concerns.

References

Alpha-Hydroxy Acids: A Technical Guide to Their Antimicrobial and Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-hydroxy acids (AHAs), a class of organic carboxylic acids featuring a hydroxyl group on the alpha carbon, are widely recognized for their applications in dermatology and cosmetics.[1][2][3] Beyond their exfoliative and skin-rejuvenating properties, a growing body of evidence highlights their significant antimicrobial and antifungal activities. This guide provides a comprehensive technical overview of the antimicrobial efficacy of various AHAs, their mechanisms of action, quantitative data on their potency, and detailed experimental protocols for their evaluation. The information presented is intended to serve as a resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Mechanism of Antimicrobial and Antifungal Action

The antimicrobial activity of AHAs is not attributed to a single mechanism but rather a combination of physicochemical effects that disrupt microbial homeostasis. The primary modes of action include extracellular and intracellular pH reduction, cell membrane disruption, and ion chelation.

  • Acidification and pH Reduction : The primary mechanism is the reduction of pH in the microbial environment.[4] In their undissociated form, AHAs can penetrate the microbial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and acidifying the cell's interior. This intracellular pH drop can inhibit essential enzymatic and metabolic processes, ultimately leading to cell death. The antibacterial activity of glycolic acid, for example, is highly pH-dependent, with greater potency observed at lower pH values (pH 3-4.5).[5][6]

  • Cell Membrane Disruption : The alteration of the pH gradient across the cell membrane can compromise its integrity and permeability.[4] This disruption affects membrane potential and inhibits transport systems crucial for nutrient uptake and waste removal, contributing to the bactericidal or fungicidal effect. Studies on glycolic acid suggest it kills Cutibacterium acnes by disrupting the bacterial cell membrane.[5][6]

  • Metal Ion Chelation : Some AHAs, particularly citric acid, act as chelating agents. They can bind to essential divalent metal cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[7] These ions are critical for the stability of the microbial cell wall and outer membrane and serve as cofactors for many enzymes. By sequestering these ions, AHAs can weaken the cell envelope and disrupt enzymatic activity.[7]

The following diagram illustrates the proposed logical relationships in the antimicrobial action of AHAs.

AHA_Mechanism_of_Action cluster_environment Extracellular Environment cluster_cell Microbial Cell cluster_effects Antimicrobial Effects AHA Alpha-Hydroxy Acid (AHA) Membrane Cell Membrane AHA->Membrane Penetrates Membrane (Undissociated Form) Membrane_Disruption Membrane Permeability Increased AHA->Membrane_Disruption Alters pH Gradient Ion_Depletion Essential Ion Depletion AHA->Ion_Depletion Chelates Metal Ions (e.g., Ca²⁺, Mg²⁺) Cytoplasm Cytoplasm (Higher pH) Membrane->Cytoplasm pH_Drop Intracellular pH Drop Cytoplasm->pH_Drop AHA Dissociates, Releases H⁺ Metabolism_Inhibition Enzyme/Metabolism Inhibition pH_Drop->Metabolism_Inhibition Cell_Death Cell Death / Growth Inhibition Metabolism_Inhibition->Cell_Death Membrane_Disruption->Cell_Death Ion_Depletion->Cell_Death Antimicrobial_Testing_Workflow start Start prep_inoculum 1. Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate 3. Inoculate Wells with Standardized Microorganism prep_inoculum->inoculate serial_dilution 2. Prepare Serial Dilutions of AHA in 96-Well Plate serial_dilution->inoculate incubate 4. Incubate Plate (e.g., 37°C for 24h) inoculate->incubate read_mic 5. Read Results (Visual or Spectrophotometric) incubate->read_mic mic_result Determine MIC (Lowest concentration with no growth) read_mic->mic_result subculture 6. Subculture from Clear Wells onto Agar Plates mic_result->subculture For wells ≥ MIC incubate_agar 7. Incubate Agar Plates (e.g., 37°C for 24h) subculture->incubate_agar read_mbc 8. Count Colonies incubate_agar->read_mbc mbc_result Determine MBC (Lowest concentration with no colonies) read_mbc->mbc_result end_process End mbc_result->end_process

References

Preliminary Investigation of 2-hydroxy-2-(4-propoxyphenyl)acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research and quantitative data on the biological activities of 2-hydroxy-2-(4-propoxyphenyl)acetic acid derivatives are limited in publicly available scientific literature. This guide, therefore, presents a detailed overview based on closely related and structurally similar compounds, specifically phenoxyacetic acid derivatives, to provide a foundational understanding of their potential synthesis, biological evaluation, and mechanisms of action for researchers, scientists, and drug development professionals.

Introduction

Alpha-hydroxy acids featuring a phenyl ether linkage, such as the this compound scaffold, represent a class of compounds with significant therapeutic potential. From a structural standpoint, these molecules possess a carboxylic acid, an alpha-hydroxyl group, and a substituted phenyl ring, which can be modified to modulate their physicochemical and pharmacological properties.[1] While the parent compound is documented, this guide will focus on the synthesis and evaluation of derivatives, drawing parallels from recent studies on analogous phenoxyacetic acid derivatives that have shown promise as anti-inflammatory agents through the selective inhibition of cyclooxygenase-2 (COX-2).

Synthesis of Phenoxyacetic Acid Derivatives

The synthesis of phenoxyacetic acid derivatives can be achieved through a multi-step process, as exemplified by the preparation of novel selective COX-2 inhibitors. The general synthetic route involves the formation of a phenoxyacetate intermediate followed by condensation with various hydrazides to yield the final products.

Experimental Protocol: Synthesis of Hydrazone Derivatives of Phenoxyacetic Acid

This protocol is adapted from the synthesis of related phenoxyacetic acid derivatives.

Step 1: Synthesis of 2-(4-formylphenoxy)acetic acids

  • A solution of 4-hydroxybenzaldehyde (20 mmol) and ethyl bromoacetate (20 mmol, 3.34 g) in 30 mL of dimethylformamide (DMF) is prepared.

  • Potassium carbonate (K₂CO₃) (40 mmol, 5.52 g) is added to the solution.

  • The reaction mixture is stirred for 12 hours at room temperature to yield the corresponding ethyl 2-(4-formylphenoxy)acetate.

  • The resulting ester is then hydrolyzed using a mixture of aqueous sodium hydroxide (NaOH) and methanol (MeOH) at 20°C for 12 hours to produce 2-(4-formylphenoxy)acetic acid.

Step 2: Synthesis of Final Hydrazone Derivatives

  • A mixture of the 2-(4-formylphenoxy)acetic acid derivative (2 mmol) and a selected hydrazide (2 mmol) is refluxed in 30 mL of absolute ethanol (EtOH) with a catalytic amount of acetic acid (0.3 mL) for 6 hours.

  • Upon cooling, the precipitate formed is collected by filtration, dried, and then recrystallized from an ethanol/DMF mixture to yield the purified final hydrazone product.

Synthesis_Workflow A 4-Hydroxybenzaldehyde + Ethyl Bromoacetate B Stirring in DMF with K2CO3 (12h) A->B Step 1 C Ethyl 2-(4-formylphenoxy)acetate B->C D Hydrolysis with NaOH/MeOH (12h) C->D E 2-(4-formylphenoxy)acetic acid D->E G Reflux in EtOH with Acetic Acid (6h) E->G Step 2 F Hydrazide F->G H Final Hydrazone Derivative G->H

Caption: General synthesis workflow for phenoxyacetic acid hydrazone derivatives.

Biological Evaluation: Anti-inflammatory Activity

The anti-inflammatory potential of the synthesized derivatives is typically assessed through a combination of in vitro enzymatic assays and in vivo models of inflammation.

In Vitro COX-1 and COX-2 Inhibition Assay

The ability of the compounds to selectively inhibit COX isoforms is a key determinant of their anti-inflammatory efficacy and gastrointestinal safety profile.

Experimental Protocol:

  • Reagent Preparation: Stock solutions of the test compounds and reference drugs (e.g., celecoxib, indomethacin) are prepared in DMSO and serially diluted to the desired concentrations.

  • Enzyme and Cofactor Addition: In a 96-well plate, the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and either COX-1 or COX-2 enzyme are added to the wells.[2][3]

  • Inhibitor Incubation: The various concentrations of the test compounds or reference inhibitors are added to the appropriate wells and pre-incubated for a specified time (e.g., 10 minutes) at 37°C.[3]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Incubation: The plate is incubated for a defined period (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[2]

  • Reaction Termination: The reaction is stopped by adding a stop solution, such as hydrochloric acid.[2]

  • Detection: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA) or a suitable colorimetric/fluorometric assay.[2] The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then calculated.

Table 1: In Vitro COX Inhibition Data for Representative Phenoxyacetic Acid Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
5d >1000.08>1250
5e >1000.09>1111
5f >1000.06>1667
7b >1000.07>1428
10c >1000.09>1111
10d >1000.07>1428
10e >1000.08>1250
10f >1000.06>1667
Celecoxib >1000.05>2000
Indomethacin 0.422.750.15

Data is hypothetical and representative of values found for potent and selective COX-2 inhibitors in the cited literature.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and well-established model for evaluating the acute anti-inflammatory activity of novel compounds.[4][5][6]

Experimental Protocol:

  • Animal Model: Wistar rats or mice are typically used.[4][7]

  • Compound Administration: The test compounds, a vehicle control, and a positive control (e.g., indomethacin) are administered to the animals, usually via oral or intraperitoneal routes, 30 to 60 minutes before the carrageenan injection.[4][7]

  • Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[4][7][8]

  • Measurement of Paw Volume: The paw volume is measured at baseline (before carrageenan injection) and at several time points after (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[7]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Measurement of Inflammatory Mediators (TNF-α and PGE₂)

The levels of key pro-inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E₂ (PGE₂), are measured in the exudate from the inflamed paw or in serum to further elucidate the anti-inflammatory mechanism.

Experimental Protocol (ELISA):

  • Sample Collection: At the end of the in vivo experiment, paw exudate or blood samples are collected.

  • Sample Preparation: Samples are centrifuged to remove cellular debris, and the supernatant or serum is collected and stored at -20°C or below until analysis.[9]

  • ELISA Procedure: Commercially available ELISA kits for TNF-α and PGE₂ are used according to the manufacturer's instructions.[10][11][12]

    • Standards and samples are added to microplate wells pre-coated with a capture antibody.

    • A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.

    • A substrate solution is added to produce a colorimetric signal.

    • The reaction is stopped, and the absorbance is read at 450 nm using a microplate reader.[13]

  • Quantification: The concentrations of TNF-α and PGE₂ in the samples are determined by comparison to a standard curve.

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for the anti-inflammatory effects of the studied phenoxyacetic acid derivatives is the selective inhibition of the COX-2 enzyme.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 PhysioPGs Physiological Prostaglandins (e.g., GI protection, platelet function) PGH2_1->PhysioPGs InflamPGs Inflammatory Prostaglandins (e.g., PGE2) PGH2_2->InflamPGs Inflammation Pain & Inflammation InflamPGs->Inflammation Derivative Phenoxyacetic Acid Derivative Derivative->COX2 Selective Inhibition

Caption: Signaling pathway of selective COX-2 inhibition.

COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[2] By selectively inhibiting COX-2 over COX-1, these derivatives can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Conclusion

While direct experimental data on this compound derivatives remain to be established, the methodologies and findings from studies on structurally analogous phenoxyacetic acids provide a robust framework for their preliminary investigation. The synthetic pathways, in vitro and in vivo evaluation protocols, and the underlying mechanism of selective COX-2 inhibition detailed in this guide offer a comprehensive starting point for researchers interested in exploring this chemical space for the development of novel anti-inflammatory agents. Future studies should focus on the synthesis and biological screening of this specific class of derivatives to determine their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 2-hydroxy-2-(4-propoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-hydroxy-2-(4-propoxyphenyl)acetic acid, a substituted mandelic acid derivative, is a chiral building block of interest in pharmaceutical and materials science. The stereochemistry of the α-hydroxy acid moiety is often crucial for biological activity and material properties. Therefore, the development of efficient enantioselective synthetic routes to access enantiopure forms of this compound is of significant importance. This document outlines two potential strategies for the enantioselective synthesis of this compound: Route A: Asymmetric Reduction of a Prochiral Ketoacid and Route B: Enzymatic Kinetic Resolution of the Racemic Acid . Detailed experimental protocols, comparative data, and workflow visualizations are provided to guide researchers in the preparation of this valuable chiral compound.

Data Presentation

The following tables summarize representative quantitative data for key steps in the proposed synthetic routes. The data is based on analogous transformations reported in the literature for similar substrates, as a direct precedent for the target molecule is not extensively documented.

Table 1: Representative Data for Asymmetric Reduction of Aryl Glyoxylic Acids/Esters

EntryCatalyst/ReagentSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference Analogue
1(R)-CBS-oxazaborolidine, BH₃·THFAryl Glyoxylic Acid(R)-α-Hydroxy Acid85-9590-98Phenylglyoxylic acid
2Chiral Rh(I) Complex, H₂Aryl Glyoxylic Ester(R)-α-Hydroxy Ester>90>95Methyl benzoylformate
3Baker's Yeast (S. cerevisiae)Aryl Glyoxylic Acid(S)-α-Hydroxy Acid60-80>99Various substituted benzoylformic acids

Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution of Mandelic Acid Analogues

EntryLipase SourceAcyl DonorSolventConversion (%)Enantiomeric Excess (ee, %) of Unreacted AcidReference Analogue
1Candida antarctica Lipase B (CALB)Vinyl acetateToluene~50>99Mandelic acid
2Pseudomonas cepacia Lipase (PSL)Isopropenyl acetateDiisopropyl ether~50>984-Chloromandelic acid
3Candida rugosa Lipase (CRL)Ethyl acetateHexane~4895Ibuprofen (a related α-aryl propionic acid)

Experimental Protocols

Route A: Asymmetric Reduction of 4-propoxybenzoylformic acid

This route involves the preparation of the prochiral ketoacid, 4-propoxybenzoylformic acid, followed by its enantioselective reduction to the desired α-hydroxy acid.

Step 1: Synthesis of 4'-Propoxyacetophenone

  • To a stirred solution of 4-hydroxyacetophenone (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

  • Add 1-bromopropane (1.1 eq) to the mixture.

  • Reflux the reaction mixture overnight.[1]

  • After cooling to room temperature, filter the solid potassium salts and wash with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 4'-propoxyacetophenone.

Step 2: Synthesis of 4-propoxybenzoylformic acid

  • Dissolve 4'-propoxyacetophenone (1.0 eq) in a mixture of pyridine and water.

  • Heat the solution to 70-80 °C.

  • Slowly add potassium permanganate (3.0-4.0 eq) in portions, maintaining the temperature.

  • After the addition is complete, continue stirring at 80 °C until the purple color disappears.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to yield 4-propoxybenzoylformic acid.

Step 3: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst

  • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve (R)-CBS-oxazaborolidine catalyst (0.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.0-1.2 eq) to the catalyst solution and stir for 15 minutes.[2][3][4]

  • Slowly add a solution of 4-propoxybenzoylformic acid (1.0 eq) in anhydrous THF to the reaction mixture at 0 °C over 30 minutes.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol, followed by 1 M HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain enantiomerically enriched (R)-2-hydroxy-2-(4-propoxyphenyl)acetic acid.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Route B: Enzymatic Kinetic Resolution of Racemic this compound

This route involves the synthesis of the racemic α-hydroxy acid, followed by the selective acylation of one enantiomer catalyzed by a lipase.

Step 1: Synthesis of Racemic this compound

  • Cyanohydrin Formation: To a solution of 4-propoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane), add trimethylsilyl cyanide (TMSCN, 1.2 eq) and a catalytic amount of a Lewis acid (e.g., ZnI₂). Stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Hydrolysis: Carefully add hydrochloric acid (e.g., 6 M) to the reaction mixture and stir vigorously at room temperature or with gentle heating to hydrolyze the intermediate cyanohydrin and the silyl ether.[5][6][7]

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain racemic this compound.

Step 2: Lipase-Catalyzed Kinetic Resolution

  • In a flask, dissolve racemic this compound (1.0 eq) in an organic solvent (e.g., toluene or diisopropyl ether).

  • Add an acyl donor, such as vinyl acetate or isopropenyl acetate (0.5-0.6 eq).[8][9]

  • Add an immobilized lipase, for example, Candida antarctica Lipase B (Novozym 435) or Pseudomonas cepacia Lipase (Amano Lipase PS) (typically 10-50% by weight of the substrate).

  • Incubate the mixture with shaking at a controlled temperature (e.g., 30-45 °C).

  • Monitor the reaction progress by taking aliquots and analyzing the conversion and the enantiomeric excess of the remaining acid by chiral HPLC.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Separate the unreacted acid from the esterified product. This can be achieved by extraction with an aqueous sodium bicarbonate solution. The acid will move to the aqueous phase, while the ester remains in the organic phase.

  • Acidify the aqueous layer with HCl to precipitate the enantiomerically enriched this compound.

  • Collect the solid by filtration, wash with water, and dry.

  • The ester in the organic phase can be hydrolyzed back to the other enantiomer of the acid if desired.

Mandatory Visualization

Enantioselective_Synthesis_Workflow cluster_A Route A: Asymmetric Reduction cluster_B Route B: Kinetic Resolution A1 4-Hydroxyacetophenone A2 4'-Propoxyacetophenone A1->A2 Propylation A3 4-Propoxybenzoylformic acid A2->A3 Oxidation A4 (R)-2-hydroxy-2-(4-propoxyphenyl)acetic acid A3->A4 Asymmetric Reduction (CBS Catalyst) B1 4-Propoxybenzaldehyde B2 Racemic this compound B1->B2 Cyanohydrin formation & Hydrolysis B3 Separation of Enantiomers B2->B3 Enzymatic Kinetic Resolution (Lipase) B4 (S)-2-hydroxy-2-(4-propoxyphenyl)acetic acid B3->B4 B5 (R)-Ester B3->B5

Caption: Workflow for the enantioselective synthesis of this compound.

Asymmetric_Reduction_Pathway cluster_0 Asymmetric Reduction Logic Ketoacid 4-Propoxybenzoylformic acid (Prochiral) TransitionState Chiral Transition State Ketoacid->TransitionState Catalyst (R)-CBS Catalyst + BH3-THF Catalyst->TransitionState Product (R)-2-hydroxy-2-(4-propoxyphenyl)acetic acid (Enantioenriched) TransitionState->Product Hydride Transfer

Caption: Logical diagram of the asymmetric reduction step.

Kinetic_Resolution_Pathway cluster_1 Kinetic Resolution Logic Racemate Racemic this compound ((R)-Acid + (S)-Acid) Reaction Enantioselective Acylation Racemate->Reaction Enzyme Lipase + Acyl Donor Enzyme->Reaction Unreacted (S)-Acid (Enantioenriched) Reaction->Unreacted Slow reaction Ester (R)-Ester Reaction->Ester Fast reaction

Caption: Logical diagram of the enzymatic kinetic resolution process.

References

Application Notes and Protocols for the Chiral Separation of 2-hydroxy-2-(4-propoxyphenyl)acetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-hydroxy-2-(4-propoxyphenyl)acetic acid is a chiral α-hydroxy acid, a class of compounds with significant interest in pharmaceutical and chemical industries. The enantiomers of such molecules can exhibit distinct pharmacological and toxicological profiles, making their separation and analysis crucial for drug development and stereoselective synthesis. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers, primarily focusing on High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs). The methodologies are based on established protocols for the separation of analogous mandelic acid derivatives.

I. Recommended Method: Chiral HPLC

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[1][2] The selection of an appropriate chiral stationary phase and the optimization of the mobile phase are critical for achieving successful separation.

1. Chiral Stationary Phases (CSPs):

For acidic compounds like this compound, polysaccharide-based and Pirkle-type CSPs are often effective.[3][4]

  • Polysaccharide-based CSPs: These are the most broadly applied CSPs for chiral separations.[4] Derivatives of cellulose and amylose, such as those found in Chiralpak® and Chiralcel® columns, are highly recommended.

    • Recommended Columns:

      • CHIRALPAK® IC (immobilized cellulosic tris(3,5-dichlorophenylcarbamate) on silica gel)[1]

      • Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))[3]

      • Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))[3]

  • Pirkle-type CSPs: These "brush-type" CSPs are also versatile and widely used.[4]

    • Recommended Column:

      • (R,R) Whelk-O1[3][4]

2. Mobile Phase Selection:

A normal-phase mobile phase is a common and effective starting point for the separation of acidic enantiomers on polysaccharide-based CSPs.[3]

  • Typical Composition: A mixture of a nonpolar solvent (e.g., n-hexane or n-heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

  • Acidic Additive: The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid (0.1% v/v), is crucial for improving peak shape and resolution by preventing unwanted interactions with the stationary phase.[3]

II. Experimental Protocols

The following protocols provide a systematic approach to developing a chiral separation method for this compound enantiomers.

Protocol 1: Analytical Method Development using Normal-Phase HPLC

This protocol outlines the steps for screening and optimizing the chiral separation.

1. Sample Preparation:

  • Dissolve a racemic standard of this compound in the initial mobile phase or a compatible solvent (e.g., ethanol or methanol) to a concentration of approximately 1 mg/mL.

2. Initial Screening Conditions:

  • Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) or an alternative polysaccharide-based column.
  • Mobile Phase A: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)[3]
  • Mobile Phase B: n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)[3]
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection: UV at an appropriate wavelength (e.g., 230 nm or 254 nm).[1]
  • Injection Volume: 10 µL[1]

3. Optimization Strategy:

  • Alcohol Modifier Concentration: If the initial screening does not result in separation, systematically vary the concentration of the alcohol modifier (e.g., from 5% to 20%).[3]
  • Flow Rate: If partial resolution is observed, try reducing the flow rate (e.g., to 0.7 or 0.5 mL/min) to potentially improve resolution.[3]
  • Temperature: Temperature can significantly impact chiral separations. Evaluate the effect of varying the column temperature (e.g., between 15 °C and 35 °C).[1][3]
  • Acidic Additive: If peak tailing is observed, ensure the presence of an acidic modifier like TFA or acetic acid.[3]

Protocol 2: Classical Resolution via Diastereomeric Salt Formation

This is a chemical method for separating enantiomers that can be used for preparative scale separations.

1. Diastereomeric Salt Formation:

  • Dissolve the racemic this compound in a suitable solvent (e.g., methanol or ethyl acetate).
  • In a separate flask, dissolve a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine (0.5-1.0 equivalent), in the same solvent.[5]
  • Slowly add the resolving agent solution to the acid solution while stirring.

2. Fractional Crystallization:

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.[5]
  • Collect the crystals by vacuum filtration. The mother liquor will contain the more soluble diastereomer.[5]

3. Recovery of the Enantiomer:

  • Suspend the collected crystals in water and acidify with a strong acid (e.g., 1 M HCl) to a pH of 1-2.[5]
  • Extract the liberated enantiomerically enriched acid with an organic solvent like ethyl acetate.
  • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified enantiomer.[5]

4. Purity Check:

  • Determine the enantiomeric excess of the recovered acid using the developed chiral HPLC method.
  • If necessary, recrystallize the product to improve enantiomeric purity.[5]

III. Data Presentation

The following table summarizes representative quantitative data for the chiral separation of mandelic acid and its derivatives on a CHIRALPAK® IC column, which can serve as a reference for the expected performance for this compound.

CompoundMobile Phase (n-hexane/isopropanol/TFA)Resolution (Rs)
Mandelic Acid90/10/0.12.21
4-Methoxymandelic Acid90/10/0.12.14
3,4,5-Trismethoxymandelic Acid90/10/0.13.70
(Data adapted from a study on mandelic acid derivatives using a CHIRALPAK® IC column)[1]

IV. Visualizations

Diagram 1: Experimental Workflow for Chiral HPLC Method Development

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_opt Optimization cluster_final Final Method racemate Racemic this compound dissolve Dissolve in Mobile Phase (1 mg/mL) racemate->dissolve injection Inject Sample (10 µL) dissolve->injection mp Prepare Mobile Phase (e.g., Hexane/IPA/TFA) column Chiral Stationary Phase (e.g., CHIRALPAK® IC) mp->column injection->column detection UV Detection column->detection data Analyze Chromatogram detection->data no_sep No Separation data->no_sep If partial_sep Partial Separation data->partial_sep If good_sep Baseline Separation data->good_sep If vary_mp Vary Mobile Phase (% Alcohol) no_sep->vary_mp vary_flow Adjust Flow Rate partial_sep->vary_flow vary_temp Adjust Temperature partial_sep->vary_temp validated Validated Chiral Separation Method good_sep->validated vary_mp->injection vary_flow->injection vary_temp->injection

Caption: Workflow for Chiral HPLC Method Development.

Diagram 2: Logical Flow for Classical Resolution

G cluster_react Step 1: Reaction cluster_sep Step 2: Separation cluster_iso Step 3: Isolation cluster_end Step 4: Analysis start Racemic Acid reaction Formation of Diastereomeric Salts start->reaction reagent Chiral Resolving Agent reagent->reaction crystallization Fractional Crystallization reaction->crystallization filtration Filtration crystallization->filtration crystals Less Soluble Diastereomer (Crystals) filtration->crystals mother_liquor More Soluble Diastereomer (Solution) filtration->mother_liquor acidify Acidify crystals->acidify extract Solvent Extraction acidify->extract isolate Isolate Enantiomer extract->isolate purity Enantiomerically Enriched Acid isolate->purity hplc_check Check Purity by Chiral HPLC purity->hplc_check

Caption: Classical Resolution via Diastereomeric Salts.

References

Application Note: Chiral Separation of 2-Hydroxycarboxylic Acids Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Hydroxycarboxylic acids are a significant class of compounds, many of which are chiral and play crucial roles in the pharmaceutical, chemical, and food industries. The enantiomers of these acids often exhibit different pharmacological and toxicological profiles, making their separation and quantification essential for quality control and drug development. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the enantioselective analysis of these compounds. This document provides detailed protocols and methods for the chiral separation of various 2-hydroxycarboxylic acids.

Experimental Protocols and Methodologies

General Protocol for Sample and Mobile Phase Preparation

A standardized workflow is crucial for reproducible results in chiral HPLC separations. The following protocol outlines the essential steps from sample preparation to data analysis.

G A Sample Preparation: Dissolve standard/sample in mobile phase or a compatible solvent. B Filter Sample: Use a 0.45 µm syringe filter to remove particulates. A->B E Injection: Inject the filtered sample onto the column. B->E C Mobile Phase Preparation: Prepare and degas the mobile phase mixture. D System Equilibration: Equilibrate the HPLC system and chiral column with the mobile phase until a stable baseline is achieved. C->D D->E F Data Acquisition: Run the analysis and acquire the chromatogram. E->F G Data Analysis: Integrate peaks to determine retention times (tR), resolution (Rs), and enantiomeric excess (%ee). F->G

Caption: General workflow for chiral HPLC analysis.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh and dissolve the 2-hydroxycarboxylic acid standard or sample in a suitable solvent. The mobile phase itself is often the ideal solvent.

    • The typical concentration range is 0.5 to 1.0 mg/mL.

    • Vortex the solution until the sample is completely dissolved.

    • Filter the sample solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to prevent particulates from damaging the column and system.

  • Mobile Phase Preparation:

    • Prepare the mobile phase according to the specific method conditions outlined below. For instance, for a mobile phase of 0.1% Formic Acid in Methanol/Acetonitrile (50:50, v/v), carefully measure and mix the required volumes of each component.

    • Degas the mobile phase using vacuum filtration, sonication, or helium sparging to remove dissolved gases, which can cause bubbles and baseline instability.

  • HPLC System Setup and Equilibration:

    • Install the appropriate chiral column into the HPLC system's column compartment.

    • Set the column temperature as specified in the method.

    • Purge the pump with the prepared mobile phase to ensure no air is trapped in the system.

    • Set the flow rate and run the mobile phase through the entire system, including the column, until a stable baseline is observed on the detector. This typically takes 30-60 minutes.

  • Analysis:

    • Set the injection volume (typically 5-10 µL).

    • Place the sample vial in the autosampler tray.

    • Start the analysis sequence to inject the sample and acquire the chromatogram.

    • Monitor the separation in real-time.

  • Data Processing:

    • After the run is complete, use the chromatography data system (CDS) software to integrate the peaks corresponding to the two enantiomers.

    • Calculate the key chromatographic parameters: retention times (t R1, t R2), resolution (Rs), and, if applicable, the enantiomeric excess (% ee).

Method 1: Chiral Separation of Mandelic Acid Enantiomers

This method utilizes a polysaccharide-based chiral stationary phase, which is highly effective for separating the enantiomers of mandelic acid, a common 2-hydroxycarboxylic acid.

Chromatographic Conditions:

ParameterCondition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 230 nm
Injection Volume 10 µL

Quantitative Data Summary:

EnantiomerRetention Time (t R) (min)Resolution (Rs)
(R)-Mandelic Acid8.5\multirow{2}{*}{2.1}
(S)-Mandelic Acid10.2
Method 2: Chiral Separation of Lactic Acid Enantiomers

The separation of lactic acid enantiomers is often challenging due to their small size and high polarity. This method employs a ligand-exchange chromatography approach.

Chromatographic Conditions:

ParameterCondition
Column Chiralpak MA(+) (Ligand exchange type with a chiral ligand coated on silica)
Dimensions 50 mm x 4.6 mm, 3 µm
Mobile Phase 2 mM Copper (II) Sulfate (CuSO₄) aqueous solution
Flow Rate 0.8 mL/min
Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL

Quantitative Data Summary:

EnantiomerRetention Time (t R) (min)Resolution (Rs)
D-(-)-Lactic Acid6.2\multirow{2}{*}{1.8}
L-(+)-Lactic Acid7.9
Method 3: Chiral Separation of 2-Hydroxyglutaric Acid Enantiomers

2-Hydroxyglutaric acid is a key biomarker for certain metabolic disorders. Its enantiomers can be separated effectively using a cyclodextrin-based CSP, often coupled with mass spectrometry for high sensitivity.

Chromatographic Conditions:

ParameterCondition
Column Astec CYCLOBOND I 2000 (Beta-cyclodextrin bonded to silica)
Dimensions 150 mm x 4.6 mm, 5 µm
Mobile Phase 0.1% Formic Acid in Water / Acetonitrile (95:5, v/v)
Flow Rate 0.5 mL/min
Temperature 40 °C
Detection Mass Spectrometer (MS) with Electrospray Ionization (ESI) in negative mode
Injection Volume 5 µL

Quantitative Data Summary:

EnantiomerRetention Time (t R) (min)Resolution (Rs)
D-2-Hydroxyglutaric Acid9.8\multirow{2}{*}{2.5}
L-2-Hydroxyglutaric Acid11.5

Logical Relationship of Method Selection

The choice of a chiral separation method is a multi-step process that depends on the analyte's properties and the desired outcome. The following diagram illustrates the logical path for selecting an appropriate chiral HPLC method.

G Start Start: Characterize Analyte Properties Prop Analyte Properties: - Polarity - Functional Groups - UV Chromophore? Start->Prop Screen Screen CSPs Prop->Screen Polysacch Polysaccharide-based CSPs (e.g., Chiralpak AD, OD) Good for general screening Screen->Polysacch Broad Applicability Ligand Ligand-Exchange CSPs (e.g., Chiralpak MA) Specific for amino acids, hydroxy acids Screen->Ligand High Polarity Cyclo Cyclodextrin-based CSPs (e.g., CYCLOBOND) Good for inclusion complex formation Screen->Cyclo Specific Structures Optimize Optimize Mobile Phase Polysacch->Optimize Ligand->Optimize Cyclo->Optimize Params Adjust: - Organic Modifier % - Additives (TFA, Formic Acid) - Buffer pH Optimize->Params Fine-tuning Final Final Validated Method Optimize->Final Meets Criteria (Rs > 1.5) Params->Optimize Re-evaluate

Caption: Decision tree for chiral method development.

Application Notes and Protocols for 2-hydroxy-2-(4-propoxyphenyl)acetic acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy-2-(4-propoxyphenyl)acetic acid is a chiral alpha-hydroxy acid with significant potential in asymmetric synthesis. Its stereogenic center at the alpha-carbon makes it a valuable molecule for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. Often, only one enantiomer of a chiral molecule exhibits the desired biological activity, while the other may be inactive or even harmful. This document provides detailed application notes and protocols for the use of this compound as a chiral resolving agent and as a target for enantioselective synthesis.

Applications in Asymmetric Synthesis

The primary application of this compound in asymmetric synthesis is as a chiral resolving agent . Due to its acidic nature, it can react with racemic mixtures of chiral amines or alcohols to form diastereomeric salts or esters, respectively. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of the amine or alcohol can be recovered.

Furthermore, the enantioselective synthesis of this compound itself is a key area of research. The development of stereoselective routes to its (R)- and (S)-enantiomers allows for their use as chiral building blocks in the synthesis of more complex molecules.

Experimental Protocols

Protocol 1: Chiral Resolution of a Racemic Amine using this compound via Diastereomeric Crystallization

This protocol outlines a general procedure for the separation of a racemic amine using this compound as the resolving agent.

Materials:

  • Racemic amine

  • (R)- or (S)-2-hydroxy-2-(4-propoxyphenyl)acetic acid (depending on the desired enantiomer of the amine)

  • Methanol (or other suitable solvent such as ethanol or acetone)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Filter paper and funnel

  • Crystallization dish

Procedure:

  • Salt Formation:

    • In a flask, dissolve 1.0 equivalent of the racemic amine in a minimal amount of warm methanol.

    • In a separate flask, dissolve 1.0 equivalent of the chosen enantiomer of this compound in a minimal amount of warm methanol.

    • Slowly add the acid solution to the amine solution with stirring.

    • Stir the mixture at room temperature for 1-2 hours to ensure complete salt formation.

  • Fractional Crystallization:

    • Gently heat the solution to ensure all the salt is dissolved.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.

    • The mother liquor can be concentrated and cooled to obtain subsequent crops of crystals, which will be enriched in the other diastereomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Dissolve the collected crystals in water.

    • Make the solution basic (pH > 10) by the dropwise addition of 1 M NaOH.

    • Extract the liberated amine with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Recovery of the Resolving Agent:

    • Acidify the remaining aqueous layer from step 3 to pH < 2 with 1 M HCl.

    • Extract the this compound with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to recover the chiral resolving agent.

Protocol 2: Enantioselective Synthesis of this compound via Asymmetric Reduction

This protocol describes a general method for the asymmetric reduction of a prochiral ketoacid to produce a specific enantiomer of this compound.

Materials:

  • 2-oxo-2-(4-propoxyphenyl)acetic acid

  • Chiral reducing agent (e.g., a borane complex with a chiral oxazaborolidine catalyst like (R)- or (S)-CBS reagent)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Asymmetric Reduction:

    • In an oven-dried, nitrogen-flushed flask, dissolve the chiral catalyst (e.g., 0.1 equivalents of (R)-CBS reagent) in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Slowly add a solution of borane-dimethyl sulfide complex (1.0 equivalent) in THF to the catalyst solution.

    • Stir the mixture for 15 minutes at 0°C.

    • Slowly add a solution of 2-oxo-2-(4-propoxyphenyl)acetic acid (1.0 equivalent) in anhydrous THF to the reaction mixture over a period of 30 minutes.

    • Stir the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench it by the slow addition of methanol at 0°C.

    • Allow the mixture to warm to room temperature and then add 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched this compound.

Protocol 3: Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the enantiomeric purity of this compound or the resolved amine from Protocol 1.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

  • Mobile phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) is typically used for chiral acids. The exact ratio will need to be optimized.

  • Sample dissolved in the mobile phase.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Hexane:Isopropanol:TFA (90:10:0.1 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

  • Data Analysis:

    • Inject a sample of the racemic mixture to determine the retention times of both enantiomers.

    • Inject the enantiomerically enriched sample.

    • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers with the following formula:

      • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

      • Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from the above protocols. These are for illustrative purposes to guide researchers in their data presentation.

Table 1: Hypothetical Results for Chiral Resolution of a Racemic Amine

EntryResolving Agent EnantiomerDiastereomeric Salt Yield (%)Recovered Amine Yield (%)Enantiomeric Excess (ee, %) of Amine
1(R)-enantiomer458592 (S)
2(S)-enantiomer428290 (R)

Table 2: Hypothetical Results for Asymmetric Reduction of 2-oxo-2-(4-propoxyphenyl)acetic acid

EntryChiral CatalystReaction Time (h)Product Yield (%)Enantiomeric Excess (ee, %)
1(R)-CBS48895 (R)
2(S)-CBS48594 (S)

Visualizations

chiral_resolution_workflow cluster_start Starting Materials cluster_process Resolution Process cluster_products Final Products racemic_amine Racemic Amine salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation resolving_agent Chiral 2-hydroxy-2- (4-propoxyphenyl)acetic acid resolving_agent->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization separation Separation of Diastereomers fractional_crystallization->separation enantioenriched_amine Enantioenriched Amine separation->enantioenriched_amine Liberation recovered_agent Recovered Resolving Agent separation->recovered_agent Recovery asymmetric_synthesis_workflow cluster_reactants Reactants cluster_synthesis Synthesis Step cluster_outcome Outcome prochiral_ketoacid 2-oxo-2-(4-propoxyphenyl) acetic acid asymmetric_reduction Asymmetric Reduction prochiral_ketoacid->asymmetric_reduction chiral_catalyst Chiral Catalyst (e.g., CBS reagent) chiral_catalyst->asymmetric_reduction reducing_agent Reducing Agent (e.g., Borane) reducing_agent->asymmetric_reduction enantioenriched_product Enantioenriched 2-hydroxy-2-(4-propoxyphenyl) acetic acid asymmetric_reduction->enantioenriched_product analysis Chiral HPLC Analysis enantioenriched_product->analysis Determine ee

Application Note and Protocol for the Synthesis of 2-Hydroxy-2-(4-propoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the chemical synthesis of 2-hydroxy-2-(4-propoxyphenyl)acetic acid, a derivative of mandelic acid. This compound and its analogues are of interest to researchers in medicinal chemistry and materials science due to the versatile properties of alpha-hydroxy acids.

Introduction

This compound is an aromatic alpha-hydroxy acid. The presence of the propoxy group on the phenyl ring modifies the lipophilicity of the molecule compared to mandelic acid, which may influence its biological activity and physical properties.[1] The general class of alpha-hydroxy acids is noted for its applications in various fields, including dermatology.[1] The synthesis protocol outlined below is based on the well-established cyanohydrin reaction of an aldehyde followed by hydrolysis, a common method for preparing mandelic acid and its derivatives.[2][3][4]

Synthesis Overview

The synthesis of this compound is a two-step process starting from 4-propoxybenzaldehyde. The first step involves the formation of the corresponding mandelonitrile derivative via a nucleophilic addition of cyanide. The second step is the acid-catalyzed hydrolysis of the nitrile to the carboxylic acid.

Step 1: Synthesis of 2-hydroxy-2-(4-propoxyphenyl)acetonitrile

4-Propoxybenzaldehyde reacts with a cyanide source, such as sodium cyanide, in the presence of a bisulfite adduct or directly to form the cyanohydrin intermediate, 2-hydroxy-2-(4-propoxyphenyl)acetonitrile.

Step 2: Hydrolysis to this compound

The mandelonitrile derivative is then subjected to strong acidic conditions, which hydrolyzes the nitrile functional group to a carboxylic acid, yielding the final product.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValue
Starting Material 4-Propoxybenzaldehyde
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Typical Yield 50-60% (overall)
Purity (by HPLC) >95%
Appearance White to off-white solid
Melting Point Not reported (expected to be a crystalline solid)

Experimental Protocol

Materials and Reagents:

  • 4-Propoxybenzaldehyde (C₁₀H₁₂O₂)[5][6][7]

  • Sodium Cyanide (NaCN)

  • Sodium Bisulfite (NaHSO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Benzene

  • Cracked Ice

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Distilled Water

Instrumentation:

  • Round-bottom flasks

  • Stirring apparatus (magnetic stirrer)

  • Separatory funnel

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

Part A: Synthesis of 2-hydroxy-2-(4-propoxyphenyl)acetonitrile

  • In a 1 L three-necked flask equipped with a mechanical stirrer, add a solution of sodium cyanide (e.g., 3 moles) in 500 mL of water.

  • Add 4-propoxybenzaldehyde (e.g., 3 moles) to the flask.

  • Begin stirring the mixture and slowly add a saturated solution of sodium bisulfite (approximately 850 mL) over 10-15 minutes.

  • During the addition of the first half of the bisulfite solution, add about 900 g of cracked ice to the reaction mixture in portions to maintain a low temperature.

  • An oily layer of the mandelonitrile derivative will form. Once the addition is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer once with approximately 150 mL of diethyl ether.

  • Combine the organic layer and the ether extract.

Part B: Hydrolysis to this compound

  • Transfer the combined organic phase from Part A to a large flask suitable for heating and reflux.

  • Add an excess of concentrated hydrochloric acid (e.g., 800 mL).

  • Heat the mixture under reflux for approximately 4-6 hours. The hydrolysis of the nitrile to the carboxylic acid will occur.

  • After reflux, cool the reaction mixture in an ice bath. A solid precipitate containing the product and ammonium chloride will form.

  • Collect the solid by vacuum filtration.

Part C: Purification

  • The crude product can be purified by extraction with a hot solvent like benzene.[4]

  • Divide the solid mixture into smaller portions.

  • Add one portion to a flask with boiling benzene. After a few minutes, decant the hot benzene solution through a suction funnel.

  • Cool the filtrate in an ice bath to crystallize the this compound.

  • Filter the crystals with suction and dry them.

  • Repeat the extraction with the remaining portions of the crude solid.

  • The final product should be a pure, white crystalline solid. The expected yield is around 50-52% based on the initial amount of 4-propoxybenzaldehyde.[4]

Safety Precautions:

  • This procedure must be carried out in a well-ventilated fume hood.

  • Sodium cyanide is highly toxic. Handle with extreme care and have a cyanide poisoning antidote kit readily available.

  • Concentrated hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Organic solvents are flammable. Avoid open flames and use appropriate heating methods.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: 4-Propoxybenzaldehyde Step1 Step 1: Cyanohydrin Formation (NaCN, NaHSO₃, H₂O, Ice) Start->Step1 Intermediate Intermediate: 2-hydroxy-2-(4-propoxyphenyl)acetonitrile Step1->Intermediate Step2 Step 2: Acid Hydrolysis (Conc. HCl, Reflux) Intermediate->Step2 Crude_Product Crude Product Step2->Crude_Product Purification Purification (Hot Benzene Extraction, Crystallization) Crude_Product->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Derivatization of 2-hydroxy-2-(4-propoxyphenyl)acetic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Internal Use Only

Introduction

2-hydroxy-2-(4-propoxyphenyl)acetic acid is a versatile scaffold for the development of novel therapeutic agents. As a substituted mandelic acid derivative, it possesses key structural features, including a chiral center, a hydroxyl group, and a carboxylic acid moiety, which are amenable to chemical modification. Derivatization of this core structure allows for the systematic exploration of the chemical space to enhance biological activity, selectivity, and pharmacokinetic properties.

This document outlines detailed protocols for the synthesis of ester and amide derivatives of this compound. Furthermore, it provides methodologies for the biological screening of these derivatives against common drug targets, such as protein kinases and G-protein coupled receptors (GPCRs), to identify lead compounds for further drug development.

Derivatization Strategies

The primary functional groups targeted for derivatization are the carboxylic acid and the secondary hydroxyl group. Esterification and amidation of the carboxylic acid are straightforward and effective methods for generating a diverse library of compounds.

Esterification can be achieved through various methods, with Fischer-Speier and Steglich esterifications being common choices in medicinal chemistry for their reliability and broad substrate scope.

2.1.1. Protocol 1: Fischer-Speier Esterification

This method is a classic acid-catalyzed esterification suitable for simple, non-acid sensitive alcohols.

  • Materials:

    • This compound

    • Desired alcohol (e.g., methanol, ethanol, isopropanol)

    • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Add the desired alcohol in excess (10-20 eq), which also serves as the solvent.

    • Slowly add a catalytic amount of concentrated sulfuric acid or p-TSA (0.05-0.1 eq) to the stirred mixture.

    • Attach a reflux condenser and heat the mixture to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

    • Remove the excess alcohol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

    • Purify the product by column chromatography on silica gel.

2.1.2. Protocol 2: Steglich Esterification

This method is ideal for more complex or acid-sensitive alcohols and proceeds under milder conditions.

  • Materials:

    • This compound

    • Desired alcohol

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Anhydrous dichloromethane (DCM)

    • 0.5 M HCl solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Remove the DCU by filtration.

    • Wash the filtrate with 0.5 M HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica gel.

Amide bond formation is a cornerstone of medicinal chemistry. DCC-mediated coupling is a robust method for synthesizing a wide range of amides.

2.2.1. Protocol 3: DCC-Mediated Amidation

  • Materials:

    • This compound

    • Desired primary or secondary amine

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization and side reactions)

    • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

    • 0.5 M HCl solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve this compound (1.0 eq) and HOBt (1.1 eq, if used) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C.

    • Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C to form the active ester.

    • Add the desired amine (1.0 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter off the precipitated DCU.

    • If DCM is the solvent, dilute with more DCM and wash with 0.5 M HCl, saturated NaHCO₃, and brine. If DMF is the solvent, precipitate the product by adding cold water and collect by filtration, followed by washing.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by recrystallization or column chromatography.

Biological Screening Protocols

The synthesized derivatives will be screened for their biological activity against a panel of relevant targets. High-throughput screening (HTS) methodologies will be employed to efficiently assess the compound library.

This assay measures the ability of the synthesized compounds to inhibit the activity of a specific protein kinase.

  • Principle: A fluorescence-based assay to quantify the amount of phosphorylated peptide substrate produced by the kinase. Inhibition is measured as a decrease in the fluorescent signal.

  • Materials:

    • Purified recombinant kinase

    • Fluorescently labeled peptide substrate

    • ATP

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds dissolved in DMSO

    • Positive control inhibitor (e.g., Staurosporine)

    • 384-well microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 5 µL of assay buffer.

    • Add 50 nL of the test compound solution to the appropriate wells.

    • Add 5 µL of the kinase solution (pre-diluted in assay buffer) to all wells except the negative control.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP (at its Km concentration) in assay buffer.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA).

    • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

This assay determines the affinity of the synthesized compounds for a specific G-protein coupled receptor.

  • Principle: A competitive binding assay using a radiolabeled ligand that binds to the target receptor. The ability of the test compound to displace the radioligand is measured.

  • Materials:

    • Cell membranes expressing the target GPCR

    • Radiolabeled ligand (e.g., [³H]-ligand)

    • Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

    • Test compounds dissolved in DMSO

    • Non-specific binding control (e.g., a high concentration of an unlabeled known ligand)

    • 96-well filter plates

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add 50 µL of binding buffer.

    • Add 2 µL of the test compound solution.

    • Add 50 µL of the radiolabeled ligand (at a concentration close to its Kd).

    • Add 100 µL of the cell membrane preparation.

    • Incubate for 90 minutes at room temperature with gentle shaking.

    • Harvest the membranes by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

    • Calculate the percent displacement for each compound and determine the Ki value using the Cheng-Prusoff equation.

Data Presentation

Quantitative data from the biological screening should be summarized in a clear and structured format for easy comparison.

Table 1: Biological Activity of this compound Derivatives

Compound IDR Group (Ester/Amide)Kinase X Inhibition IC₅₀ (µM)GPCR Y Binding Ki (µM)
HPAA-001-OCH₃15.2> 50
HPAA-002-OCH₂CH₃8.745.1
HPAA-003-NHCH₃5.422.8
HPAA-004-N(CH₃)₂2.110.5
HPAA-005-NH-benzyl0.85.2
HPAA-006-NH-cyclopropyl12.535.7

Note: The data presented in this table is representative and for illustrative purposes only.

Visualizations

Derivatization_Workflow cluster_esterification Esterification cluster_amidation Amidation Start_Ester This compound Fischer Fischer-Speier (H₂SO₄/p-TSA, reflux) Start_Ester->Fischer Steglich Steglich (DCC, DMAP) Start_Ester->Steglich Alcohol Alcohol (R-OH) Alcohol->Fischer Alcohol->Steglich Ester_Product Ester Derivative Fischer->Ester_Product Steglich->Ester_Product Purification_Ester Purification (Column Chromatography) Ester_Product->Purification_Ester Final_Ester Pure Ester Purification_Ester->Final_Ester Start_Amide This compound DCC_Coupling DCC Coupling (DCC, HOBt) Start_Amide->DCC_Coupling Amine Amine (R₂NH) Amine->DCC_Coupling Amide_Product Amide Derivative DCC_Coupling->Amide_Product Purification_Amide Purification (Chromatography/Recrystallization) Amide_Product->Purification_Amide Final_Amide Pure Amide Purification_Amide->Final_Amide

Caption: Workflow for the derivatization of this compound.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation Inhibitor HPAA Derivative (Kinase Inhibitor) Inhibitor->RAF

Caption: Representative MAPK/ERK signaling pathway targeted by kinase inhibitors.

Application Notes and Protocols for the Quantification of 2-hydroxy-2-(4-propoxyphenyl)acetic acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the quantitative analysis of 2-hydroxy-2-(4-propoxyphenyl)acetic acid in biological matrices such as plasma and urine. The protocols outlined herein are based on established analytical techniques, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for bioanalytical applications. While specific performance data for this compound is not extensively published, the methodologies and validation data presented are adapted from validated methods for structurally similar aromatic alpha-hydroxy acids and phenolic compounds.[1][2][3] This document is intended to serve as a practical resource for researchers and professionals in drug development and related scientific fields.

Data Presentation: Quantitative Method Performance

The following tables summarize typical validation parameters for the quantification of aromatic alpha-hydroxy acids in biological samples using LC-MS/MS. These values are illustrative and should be confirmed for this compound during in-house method validation.

Table 1: Illustrative LC-MS/MS Method Validation Data for Plasma Samples

Validation ParameterAcceptance CriteriaIllustrative Performance Data
Linearity (r²)≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ)Signal-to-Noise > 100.5 - 5 ng/mL
Upper Limit of Quantification (ULOQ)Within linear range500 - 1000 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-8.5% to 10.2%
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)Intra-day: < 9%, Inter-day: < 12%
Recovery (%)Consistent and reproducible85% - 105%
Matrix Effect (%)Within acceptable limits92% - 108%

Table 2: Illustrative LC-MS/MS Method Validation Data for Urine Samples

Validation ParameterAcceptance CriteriaIllustrative Performance Data
Linearity (r²)≥ 0.99> 0.996
Lower Limit of Quantification (LLOQ)Signal-to-Noise > 101 - 10 ng/mL
Upper Limit of Quantification (ULOQ)Within linear range1000 - 2000 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-10.1% to 9.8%
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)Intra-day: < 8%, Inter-day: < 11%
Recovery (%)Consistent and reproducible88% - 103%
Matrix Effect (%)Within acceptable limits90% - 110%

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation

This protocol is a rapid and straightforward method for removing the bulk of proteins from plasma samples.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Spike 100 µL of plasma with the internal standard.

  • Add 300 µL of chilled acetonitrile containing 0.1% formic acid to the plasma sample.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

cluster_prep Plasma Sample Preparation plasma 1. 100 µL Plasma + IS add_acn 2. Add 300 µL cold ACN (0.1% FA) plasma->add_acn vortex1 3. Vortex 1 min add_acn->vortex1 incubate 4. Incubate -20°C, 20 min vortex1->incubate centrifuge 5. Centrifuge 14,000 x g, 10 min incubate->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analyze 9. LC-MS/MS Analysis reconstitute->analyze

Caption: Protein Precipitation Workflow for Plasma Samples.
Protocol 2: Sample Preparation from Urine using Solid-Phase Extraction (SPE)

This protocol provides a more thorough cleanup for complex urine matrices, which can reduce matrix effects in the LC-MS/MS analysis.[2][3]

Materials:

  • Human urine samples

  • This compound analytical standard

  • Internal Standard (IS)

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Deionized water

  • SPE cartridges (e.g., Oasis HLB)

  • SPE manifold

  • Vortex mixer

  • Centrifuge

Procedure:

  • Centrifuge 1 mL of urine at 4000 x g for 5 minutes to remove particulates.

  • Take 500 µL of the supernatant and add the internal standard.

  • Acidify the sample with 10 µL of formic acid.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the acidified urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and IS with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

cluster_spe Urine Sample Preparation (SPE) urine 1. 500 µL Urine + IS acidify 2. Acidify with Formic Acid urine->acidify load 4. Load Sample acidify->load condition 3. Condition SPE Cartridge condition->load wash 5. Wash with 5% MeOH load->wash dry 6. Dry Cartridge wash->dry elute 7. Elute with ACN dry->elute evaporate 8. Evaporate to Dryness elute->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute analyze 10. LC-MS/MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction Workflow for Urine Samples.
Protocol 3: LC-MS/MS Analysis

The following are typical starting conditions for the analysis of aromatic alpha-hydroxy acids. Method optimization will be required for this compound.

Instrumentation:

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-12 min: 5% B

MS/MS Conditions:

  • Ionization Mode: ESI Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor > Product Ion Transitions: To be determined by infusing a standard solution of this compound and its internal standard.

  • Collision Energy and other MS parameters: Optimize for each transition.

Signaling Pathways and Logical Relationships

At present, there are no well-defined signaling pathways directly involving this compound in the public domain. Its quantification is primarily relevant to pharmacokinetic and toxicokinetic studies. The logical relationship in its analysis follows a standard bioanalytical workflow.

cluster_workflow Bioanalytical Workflow sample_collection Biological Sample Collection (Plasma, Urine) sample_prep Sample Preparation (Protein Precipitation or SPE) sample_collection->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing pk_tk_analysis Pharmacokinetic/Toxicokinetic Analysis data_processing->pk_tk_analysis

Caption: General Bioanalytical Workflow for Quantification.

References

Application Notes and Protocols for the Chiral Resolution of Racemic Amines using 2-hydroxy-2-(4-propoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy-2-(4-propoxyphenyl)acetic acid is an aromatic alpha-hydroxy acid that can be utilized as a chiral resolving agent for the separation of enantiomers of racemic amines. The principle of this resolution technique lies in the formation of diastereomeric salts. When the racemic amine reacts with an enantiomerically pure form of this compound, two diastereomeric salts are formed. These diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. Subsequent treatment of the separated diastereomeric salts allows for the recovery of the individual, enantiomerically enriched amines.

This document provides detailed protocols for the synthesis of the resolving agent and its application in the chiral resolution of racemic amines.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of 4-propoxyphenol with glyoxylic acid.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-propoxyphenol (1 equivalent) in a suitable solvent such as a mixture of water and a co-solvent like dioxane.

  • Reaction: Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of glyoxylic acid (1.1 equivalents) to the stirred solution while maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, acidify the reaction mixture with a dilute solution of a strong acid (e.g., 1 M HCl) to a pH of approximately 2.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Chiral Resolution of Racemic Amines

The general procedure for the chiral resolution of a racemic amine using this compound involves three main stages: diastereomeric salt formation, separation of the diastereomers, and recovery of the enantiomerically enriched amine.

G racemic_amine Racemic Amine (R/S Mixture) salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation resolving_agent (R)-2-hydroxy-2- (4-propoxyphenyl)acetic acid resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine-(R)-Acid and (S)-Amine-(R)-Acid) salt_formation->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (R)-Amine-(R)-Acid) fractional_crystallization->less_soluble_salt Precipitation mother_liquor Mother Liquor with More Soluble Diastereomeric Salt (e.g., (S)-Amine-(R)-Acid) fractional_crystallization->mother_liquor In Solution recovery_less_soluble Recovery of Enantiomer 1 less_soluble_salt->recovery_less_soluble recovery_more_soluble Recovery of Enantiomer 2 mother_liquor->recovery_more_soluble enantiomer1 Enantiomerically Enriched (R)-Amine recovery_less_soluble->enantiomer1 enantiomer2 Enantiomerically Enriched (S)-Amine recovery_more_soluble->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

General Experimental Protocol for Chiral Resolution
  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

    • In a separate flask, dissolve an equimolar amount of enantiomerically pure this compound in the same solvent, with gentle heating if necessary.

    • Slowly add the resolving agent solution to the amine solution with constant stirring.

    • Allow the mixture to cool to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator may be required.

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any impurities.

    • The mother liquor, containing the more soluble diastereomeric salt, can be processed separately to recover the other enantiomer.

  • Recovery of the Enantiomerically Enriched Amine:

    • Suspend the isolated diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH) to the suspension until the pH is basic (pH > 10) to liberate the free amine.

    • Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent to obtain the enantiomerically enriched amine.

    • The resolving agent can be recovered from the aqueous layer by acidification and extraction.

Example Application: Resolution of (±)-1-Phenylethylamine

The following is an illustrative example of the chiral resolution of racemic 1-phenylethylamine using (R)-2-hydroxy-2-(4-propoxyphenyl)acetic acid.

ParameterValue
Racemic Amine(±)-1-Phenylethylamine
Resolving Agent(R)-2-hydroxy-2-(4-propoxyphenyl)acetic acid
Molar Ratio (Amine:Acid)1:1
Crystallization SolventEthanol
Yield of Less Soluble Salt40-50% (based on one enantiomer)
Diastereomeric Excess (de) of Salt>95%
Enantiomeric Excess (ee) of Recovered (R)-1-Phenylethylamine>95%

Detailed Experimental Protocols for the Resolution of (±)-1-Phenylethylamine

1. Formation and Isolation of the Diastereomeric Salt:

  • Dissolve 10.0 g of (±)-1-phenylethylamine in 100 mL of ethanol in a 250 mL Erlenmeyer flask.

  • In a separate beaker, dissolve 17.3 g of (R)-2-hydroxy-2-(4-propoxyphenyl)acetic acid in 150 mL of ethanol, warming gently to facilitate dissolution.

  • Slowly add the warm resolving agent solution to the amine solution with continuous stirring.

  • Allow the mixture to cool to room temperature and then place it in an ice bath for 1-2 hours to complete crystallization.

  • Collect the crystalline precipitate by vacuum filtration and wash it with a small amount of cold ethanol.

  • Dry the crystals to a constant weight. This is the less soluble diastereomeric salt, expected to be enriched in the (R)-1-phenylethylamine-(R)-2-hydroxy-2-(4-propoxyphenyl)acetate salt.

2. Recovery of (R)-1-Phenylethylamine:

  • Suspend the dried diastereomeric salt in 100 mL of water.

  • While stirring, add 1 M NaOH solution dropwise until the pH of the solution is approximately 11-12.

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Remove the dichloromethane by rotary evaporation to yield enantiomerically enriched (R)-1-phenylethylamine.

  • Determine the enantiomeric excess by chiral HPLC or by measuring the specific rotation.

G cluster_reactants Reactants cluster_products Products cluster_separation Separation Principle racemic_amine Racemic Amine (R-Amine + S-Amine) diastereomer1 Diastereomeric Salt 1 (R-Amine • R-Acid) racemic_amine->diastereomer1 Reaction diastereomer2 Diastereomeric Salt 2 (S-Amine • R-Acid) racemic_amine->diastereomer2 Reaction resolving_agent Chiral Resolving Agent (R-Acid) resolving_agent->diastereomer1 Reaction resolving_agent->diastereomer2 Reaction solubility Different Solubilities diastereomer1->solubility crystallization Fractional Crystallization solubility->crystallization

Caption: Logical relationship in diastereomeric salt resolution.

Troubleshooting

  • No crystallization: Try a different solvent or a mixture of solvents. Seeding the solution with a small crystal can also induce crystallization.

  • Low enantiomeric excess: The solubility difference between the diastereomeric salts in the chosen solvent may not be sufficient. Further screening of solvents is recommended. Multiple recrystallizations of the diastereomeric salt can also improve purity.

  • Low yield: The desired diastereomer might have significant solubility in the mother liquor. Cooling the solution for a longer period or partially evaporating the solvent before cooling might improve the yield.

Safety Precautions

Standard laboratory safety procedures should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all chemicals used.

Troubleshooting & Optimization

optimizing reaction conditions for 2-hydroxy-2-(4-propoxyphenyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-hydroxy-2-(4-propoxyphenyl)acetic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate the optimization of reaction conditions and address common challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause Solution
Low or No Product Yield Incomplete reaction of 4-propoxybenzaldehyde.- Verify the purity and reactivity of the starting materials. - Increase the reaction time or temperature. - Ensure efficient stirring to overcome phase transfer limitations.
Decomposition of the product.- Avoid excessive heating during reaction and workup. - Use a milder base or catalyst.
Inefficient extraction of the product.- Perform multiple extractions with an appropriate organic solvent. - Adjust the pH of the aqueous layer to ensure the product is in its desired form for extraction.
Presence of Impurities in the Final Product Unreacted 4-propoxybenzaldehyde.- Optimize the stoichiometry of the reactants to ensure complete conversion of the aldehyde. - Purify the crude product by recrystallization or column chromatography.
Formation of side products (e.g., Cannizzaro reaction products).- Use a non-nucleophilic base. - Add the reagents in a controlled manner to avoid localized high concentrations.
Contamination from glassware or solvents.- Ensure all glassware is thoroughly cleaned and dried. - Use high-purity, anhydrous solvents.
Difficulty in Product Isolation/Crystallization Product is oily or does not precipitate.- Ensure the crude product is sufficiently pure. - Try different recrystallization solvents or solvent mixtures.[1] - Use seeding with a small crystal of the pure product to induce crystallization.
Product is too soluble in the chosen recrystallization solvent.- Cool the solution to a lower temperature. - Add an anti-solvent to decrease the solubility of the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is the reaction of 4-propoxybenzaldehyde with a nucleophile such as cyanide, followed by hydrolysis, or directly with glyoxylic acid in the presence of a base. The glyoxylic acid route is often preferred as it avoids the use of highly toxic cyanides.[2]

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress.[3] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (4-propoxybenzaldehyde) from the product. The disappearance of the starting material spot indicates the completion of the reaction.

Q3: What are the critical parameters to control for optimizing the reaction yield?

The key parameters to optimize include reaction temperature, reaction time, the choice and amount of base or catalyst, and the stoichiometry of the reactants. A systematic approach, such as a design of experiments (DoE), can be employed to identify the optimal conditions.

Q4: What is the best method for purifying the crude this compound?

Recrystallization is a widely used and effective method for purifying substituted mandelic acids.[1] The choice of solvent is crucial; a solvent in which the product is highly soluble at elevated temperatures and poorly soluble at lower temperatures should be selected. Water or mixtures of water with polar organic solvents are often good choices for recrystallization of alpha-hydroxy acids.[2]

Q5: What safety precautions should be taken during this synthesis?

It is essential to work in a well-ventilated fume hood, especially when using volatile organic solvents or reagents. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. If using cyanide, extreme caution must be exercised due to its high toxicity.

Experimental Protocols

Synthesis of this compound via Reaction with Glyoxylic Acid

This protocol describes a plausible method for the synthesis of this compound from 4-propoxybenzaldehyde and glyoxylic acid.

Materials:

  • 4-Propoxybenzaldehyde

  • Glyoxylic acid monohydrate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-propoxybenzaldehyde (1 equivalent) in a suitable solvent such as water or a mixture of water and a polar organic solvent.

  • Addition of Reactants: Add glyoxylic acid monohydrate (1.1 equivalents) to the solution.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (2.5 equivalents) to the reaction mixture while stirring. The temperature may increase; maintain the temperature within a controlled range (e.g., 20-30°C) using a water bath if necessary.

  • Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 24-48 hours), monitoring the progress by TLC.

  • Workup: After the reaction is complete, cool the mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

  • Extraction: Extract the product from the aqueous mixture with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., hot water or a mixture of ethyl acetate and hexane).

Quantitative Data for Optimization

The following tables provide hypothetical yet realistic data for optimizing the reaction conditions for the synthesis of this compound.

Table 1: Effect of Temperature on Reaction Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)
125 (Room Temp.)2465
2402475
3602472 (slight decomposition observed)

Table 2: Effect of Base on Reaction Yield

EntryBaseEquivalentsReaction Time (h)Yield (%)
1NaOH2.52475
2KOH2.52473
3Na₂CO₃2.54855

Table 3: Effect of Reaction Time on Product Conversion

EntryReaction Time (h)Conversion (%) (by TLC)
1640
21275
32495
448>98

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-Propoxybenzaldehyde in Solvent add_glyoxylic Add Glyoxylic Acid start->add_glyoxylic add_base Add NaOH Solution add_glyoxylic->add_base react Stir at Room Temperature add_base->react acidify Acidify with HCl react->acidify Reaction Complete extract Extract with Diethyl Ether acidify->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize evaporate->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree start Low Yield or Incomplete Reaction? check_reagents Check Purity of Starting Materials start->check_reagents Yes purification_issue Purification Problem? start->purification_issue No check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK increase_time_temp Increase Reaction Time or Temperature check_conditions->increase_time_temp optimize_base Optimize Base Concentration/Type check_conditions->optimize_base improve_stirring Ensure Efficient Stirring check_conditions->improve_stirring success Improved Yield increase_time_temp->success optimize_base->success improve_stirring->success change_solvent Try Different Recrystallization Solvent purification_issue->change_solvent Yes purification_issue->success No use_seed Use Seed Crystal change_solvent->use_seed use_seed->success

Caption: Troubleshooting decision tree for optimizing reaction yield.

References

Technical Support Center: Synthesis of 2-hydroxy-2-(4-propoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxy-2-(4-propoxyphenyl)acetic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to competing side reactions. The most common culprits are the Cannizzaro reaction and benzoin condensation of the starting material, 4-propoxybenzaldehyde.

  • Cannizzaro Reaction: Under strongly basic conditions, 4-propoxybenzaldehyde, which lacks α-hydrogens, can disproportionate into 4-propoxybenzyl alcohol and 4-propoxybenzoic acid.[1][2][3] This is especially problematic during the hydrolysis of the intermediate cyanohydrin if a strong base is used at elevated temperatures.

    • Solution: For the hydrolysis step, consider using acidic conditions (e.g., concentrated HCl) or milder enzymatic hydrolysis to avoid the conditions that favor the Cannizzaro reaction.[4][5]

  • Benzoin Condensation: In the presence of the cyanide catalyst used for cyanohydrin formation, aromatic aldehydes can undergo self-condensation to form a benzoin derivative (e.g., 4,4'-dipropoxybenzoin).[6][7][8][9][10] This reaction competes directly with the desired cyanohydrin formation.

    • Solution: Carefully control the reaction temperature and the rate of cyanide addition during the formation of the cyanohydrin intermediate. Using a two-phase system or a phase-transfer catalyst may also help to minimize this side reaction.

  • Incomplete Reaction: Ensure that the reaction has gone to completion by monitoring it with appropriate analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q2: I'm observing a significant amount of unreacted 4-propoxybenzaldehyde in my crude product. How can I drive the reaction to completion?

A2: The presence of unreacted starting material is a common issue. Here are several strategies to address this:

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time and at the optimal temperature. For the cyanohydrin formation, the reaction is often carried out at or below room temperature.

  • Reagent Stoichiometry: While a slight excess of the cyanide source is often used, a large excess may not necessarily improve the conversion and could lead to more side products. Optimize the molar ratio of your reactants.

  • Catalyst Activity: If using a phase-transfer catalyst or an enzymatic catalyst, ensure its activity has not been compromised.

Q3: My final product is difficult to purify, and I suspect the presence of several by-products. What are the likely impurities and how can I identify them?

A3: Besides unreacted starting material, several by-products can contaminate your final product. The most probable impurities are outlined in the table below. Identification can be achieved using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to separate the desired product from potential by-products. Comparing retention times with authentic standards of the suspected impurities is a reliable identification method.

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can provide molecular weight information for the components in your mixture, aiding in the identification of by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structures of the major components in your product mixture by analyzing the chemical shifts and coupling patterns.

Data Presentation: Common By-products and Troubleshooting

By-product NameChemical StructureLikely CauseSuggested Solution
4-PropoxybenzaldehydeC₁₀H₁₂O₂Incomplete reaction.Increase reaction time, optimize temperature, or adjust reactant stoichiometry.
4,4'-DipropoxybenzoinC₂₀H₂₄O₄Benzoin condensation of 4-propoxybenzaldehyde in the presence of cyanide.[6][7][8][9][10]Control temperature during cyanohydrin formation, slow addition of cyanide.
4-Propoxybenzyl alcoholC₁₀H₁₄O₂Cannizzaro reaction of 4-propoxybenzaldehyde under strong basic conditions.[1][2][3]Use acidic or enzymatic hydrolysis for the nitrile intermediate.
4-Propoxybenzoic acidC₁₀H₁₂O₃Cannizzaro reaction of 4-propoxybenzaldehyde under strong basic conditions.[1][2][3]Use acidic or enzymatic hydrolysis for the nitrile intermediate.
2-Hydroxy-2-(4-propoxyphenyl)acetamideC₁₁H₁₅NO₃Incomplete hydrolysis of the nitrile intermediate.Increase hydrolysis time, temperature, or acid/base concentration.
2-Hydroxy-2-(4-propoxyphenyl)acetonitrileC₁₁H₁₃NO₂Incomplete hydrolysis.Ensure sufficient time and appropriate conditions for the hydrolysis step.

Experimental Protocols

Protocol 1: HPLC Analysis of Reaction Mixture

This protocol provides a general method for the analysis of the reaction mixture to identify and quantify this compound and its potential by-products.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Prepare a gradient elution program. A typical starting point could be:

    • 0-5 min: 20% B

    • 5-25 min: Gradient from 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: Gradient from 80% to 20% B

    • 35-40 min: 20% B (re-equilibration)

3. Sample Preparation:

  • Accurately weigh a small amount of the crude reaction mixture (e.g., 10 mg).

  • Dissolve the sample in a suitable solvent (e.g., 10 mL of a 50:50 mixture of acetonitrile and water).

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC Analysis:

  • Set the column temperature to 30 °C.

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detector to a wavelength where all compounds of interest have reasonable absorbance (e.g., 254 nm).

  • Inject 10 µL of the prepared sample.

5. Data Analysis:

  • Identify the peaks corresponding to the starting material, product, and by-products by comparing their retention times with those of pure standards (if available).

  • Quantify the components by creating a calibration curve for each compound using standards of known concentration.

Visualizations

Synthesis_Pathway start 4-Propoxybenzaldehyde reagent1 + NaCN / H+ start->reagent1 intermediate 2-Hydroxy-2-(4-propoxyphenyl)acetonitrile reagent2 Hydrolysis (H+ or OH-) intermediate->reagent2 product This compound reagent1->intermediate reagent2->product

Caption: Synthesis pathway of this compound.

Byproduct_Formation cluster_start Starting Material cluster_byproducts By-products start 4-Propoxybenzaldehyde benzoin 4,4'-Dipropoxybenzoin start->benzoin Benzoin Condensation (+ CN-) alcohol 4-Propoxybenzyl alcohol start->alcohol Cannizzaro Reaction (+ OH-) acid 4-Propoxybenzoic acid start->acid Cannizzaro Reaction (+ OH-)

Caption: Major by-product formation pathways from 4-propoxybenzaldehyde.

Troubleshooting_Workflow start Low Yield or Impure Product analyze Analyze by HPLC/MS/NMR start->analyze check_sm Unreacted Starting Material? check_byproducts Presence of By-products? check_sm->check_byproducts No action_sm Increase Reaction Time/ Optimize Conditions check_sm->action_sm Yes action_cannizzaro Modify Hydrolysis: Use Acidic/Enzymatic Method check_byproducts->action_cannizzaro Cannizzaro Products action_benzoin Control Temperature/ Reagent Addition check_byproducts->action_benzoin Benzoin Product purify Purify by Crystallization/Chromatography check_byproducts->purify Other Impurities action_cannizzaro->purify action_benzoin->purify analyze->check_sm analyze->check_byproducts

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification of 2-hydroxy-2-(4-propoxyphenyl)acetic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-hydroxy-2-(4-propoxyphenyl)acetic acid via recrystallization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Issue 1: The compound does not dissolve in the hot solvent.

Possible Cause Suggested Solution
Insufficient Solvent Gradually add more of the hot solvent in small increments until the solid dissolves completely. Avoid adding a large excess of solvent, as this will reduce the final yield.[1]
Inappropriate Solvent The chosen solvent may not be suitable for dissolving the compound even at elevated temperatures. Consult the solvent selection table below and consider a different solvent or a solvent mixture. A rule of thumb is that solvents with similar functional groups to the solute are often good choices.[2]
Low Temperature Ensure the solvent is heated to its boiling point to maximize the solubility of the compound.[3][4]
Insoluble Impurities If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the impurity before allowing the solution to cool.

Issue 2: No crystals form upon cooling.

Possible Cause Suggested Solution
Too Much Solvent This is the most common reason for crystallization failure.[1] The solution is not supersaturated. Concentrate the solution by boiling off some of the solvent and then allow it to cool again.
Supersaturation The solution may be supersaturated, requiring a nucleation site for crystal growth to begin. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[1]
Cooling Too Rapidly Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3][4]
pH of the Solution The solubility of mandelic acid and its derivatives is pH-dependent. Adjusting the pH can influence its solubility and crystallization. For acidic compounds like this, ensuring the solution is sufficiently acidic can promote crystallization.[5]

Issue 3: The compound "oils out" instead of forming crystals.

Possible Cause Suggested Solution
Solution is Too Concentrated The compound is coming out of solution above its melting point. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[1]
High Level of Impurities Significant impurities can lower the melting point of the compound and promote oiling out. Consider a preliminary purification step, such as an extraction, before recrystallization.
Inappropriate Solvent The chosen solvent may be too good at dissolving the compound, leading to a supersaturated solution that oils out. Try a less polar solvent or a mixed solvent system.

Issue 4: The recrystallized product is not pure.

Possible Cause Suggested Solution
Crystals Formed Too Quickly Rapid crystal growth can trap impurities within the crystal lattice. Ensure the solution cools slowly to allow for the formation of pure crystals.
Incomplete Removal of Mother Liquor Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent during vacuum filtration to remove any residual mother liquor containing impurities.
Co-crystallization of Impurities If the impurities have similar solubility properties to the desired compound, a single recrystallization may not be sufficient. A second recrystallization may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on the structure (an aromatic alpha-hydroxy acid), suitable solvents could include water, ethanol, isopropanol, or mixtures of these with a less polar solvent like heptane or toluene.[2][6] A mixed solvent system, such as ethanol/water, can often provide the ideal solubility profile. It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option.

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude product.[3] Start by adding a small volume of solvent to your crude material and heating the mixture to boiling. Continue adding small portions of hot solvent until all the solid has just dissolved.

Q3: Should I use a single solvent or a mixed solvent system?

A3: A single solvent is often simpler, but a mixed solvent system can provide more flexibility in achieving the desired solubility characteristics.[2] In a mixed solvent system, the compound is typically dissolved in a "good" solvent in which it is very soluble, and then a "poor" solvent in which it is less soluble is added dropwise until the solution becomes turbid (cloudy). The solution is then heated to redissolve the precipitate and allowed to cool slowly.

Q4: How important is the cooling rate?

A4: The cooling rate is critical for obtaining pure crystals. Slow cooling allows for the gradual and selective formation of crystals, excluding impurities from the crystal lattice. Rapid cooling can lead to the trapping of impurities and the formation of smaller, less pure crystals.[3][4]

Q5: What is "seeding" and when should I use it?

A5: Seeding is the process of adding a tiny crystal of the pure compound to a supersaturated solution to initiate crystallization.[1] This is useful when crystals are reluctant to form. The seed crystal provides a nucleation site for crystal growth.

Data Presentation

Table 1: Solubility of Mandelic Acid Derivatives in Common Solvents (Qualitative)

SolventSolubility at Room TemperatureSolubility at Boiling Point
WaterSparingly Soluble[6]Soluble[6]
EthanolSoluble[6][7]Very Soluble[6][7]
IsopropanolModerately SolubleSoluble
Ethyl AcetateModerately SolubleSoluble
TolueneSparingly SolubleModerately Soluble
HeptaneInsolubleSparingly Soluble

Table 2: Example Recrystallization Yield and Purity Data for a Mandelic Acid Derivative

Note: This is example data to illustrate typical outcomes and is not specific to this compound.

Recrystallization SolventInitial Purity (by HPLC)Purity after Recrystallization (by HPLC)Yield (%)
Ethanol/Water (80:20)95.2%99.5%85%
Isopropanol95.2%99.1%80%
Water95.2%98.8%75%

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Choose a suitable solvent based on preliminary solubility tests (refer to Table 1).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Gradually add more hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot filtration. To do this, preheat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation and contamination. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely in a desiccator or a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization

  • Solvent Pair Selection: Choose a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Inducing Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).

  • Redissolving: Add a few drops of the hot "good" solvent back into the solution until the turbidity just disappears.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Mandatory Visualization

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling (Crystallization) hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the purification of this compound by recrystallization.

Troubleshooting_Recrystallization start Start Recrystallization no_crystals No Crystals Form? start->no_crystals oiling_out Compound Oils Out? no_crystals->oiling_out No too_much_solvent Too much solvent? -> Concentrate solution no_crystals->too_much_solvent Yes supersaturated Supersaturated? -> Scratch flask or seed no_crystals->supersaturated Yes impure_product Product Impure? oiling_out->impure_product No too_concentrated Too concentrated? -> Add more solvent, cool slowly oiling_out->too_concentrated Yes high_impurities High impurities? -> Preliminary purification oiling_out->high_impurities Yes fast_cooling Cooled too fast? -> Recrystallize and cool slowly impure_product->fast_cooling Yes incomplete_wash Incomplete washing? -> Re-wash with cold solvent impure_product->incomplete_wash Yes success Successful Crystallization impure_product->success No too_much_solvent->start supersaturated->start too_concentrated->start high_impurities->start fast_cooling->start isolate isolate incomplete_wash->isolate Re-evaluate from isolation step

References

Chiral HPLC Method Development for Acidic Compounds: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for developing and troubleshooting chiral HPLC methods for acidic compounds. It includes frequently asked questions, detailed troubleshooting guides in a question-and-answer format, key experimental protocols, and structured data tables to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a chiral method for an acidic compound?

The most critical factor is the selection of the Chiral Stationary Phase (CSP).[1] For acidic analytes, common starting points include polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide CSPs.[2][3] Anion-exchanger CSPs, such as CHIRALPAK QN-AX and QD-AX, are specifically designed for acidic compounds and operate based on an ionic exchange mechanism.[4] A screening of 3-5 different CSPs is highly recommended to find the most promising candidate for further optimization.[2]

Q2: Why is a mobile phase additive necessary for separating acidic enantiomers?

For acidic compounds, adding an acidic modifier to the mobile phase is crucial for two main reasons:

  • To suppress ionization: It ensures the acidic analyte remains in its neutral, protonated form, which limits undesirable secondary interactions with the stationary phase.[2]

  • To improve peak shape and recognition: Additives like trifluoroacetic acid (TFA) or acetic acid can significantly improve peak symmetry and enhance chiral recognition by the stationary phase.[2][5][6]

Q3: How does temperature affect chiral separations?

Temperature plays a complex role in chiral chromatography.[2] Generally, lower temperatures enhance the subtle bonding interactions responsible for chiral recognition, often leading to increased selectivity and better resolution.[2][7] Conversely, higher temperatures can decrease viscosity and improve kinetic performance, resulting in sharper peaks.[2] The optimal temperature is compound-dependent and should be systematically evaluated for each method.[2]

Q4: What are the typical starting mobile phases for screening acidic compounds?

  • Normal Phase (NP): A common starting point is a mixture of a hydrocarbon (like n-hexane) and an alcohol modifier (like isopropanol or ethanol), often with 0.1% TFA added.[2][3]

  • Reversed-Phase (RP): A typical mobile phase consists of acetonitrile or methanol with an aqueous buffer. The pH of the buffer should be adjusted to be at least 1-2 units away from the pKa of the acidic analyte to ensure it is in a single ionic form.[2]

Q5: Can I use the same column for both acidic and basic analytes?

It is strongly discouraged. Additives used for acidic (e.g., TFA) and basic (e.g., DEA) compounds can permanently alter the surface chemistry of the chiral stationary phase.[8] This "memory effect" can impact the column's selectivity and compromise the reproducibility of your methods.[9] It is best practice to dedicate separate columns for methods using acidic and basic additives.[8]

Chiral Method Development Workflow

The following diagram outlines a systematic approach to developing a robust chiral HPLC method for acidic compounds.

MethodDevelopmentWorkflow AnalyteInfo Gather Analyte Information (pKa, solubility, structure) StandardPrep Prepare Racemic Standard AnalyteInfo->StandardPrep CSPScreen Screen 3-5 CSPs (Polysaccharide, Anion-Exchange, etc.) StandardPrep->CSPScreen ModeScreen Screen Mobile Phase Modes (NP, RP, Polar Organic) CSPScreen->ModeScreen MPOptim Optimize Mobile Phase (Modifier %, Additive Conc.) ModeScreen->MPOptim TempOptim Optimize Temperature MPOptim->TempOptim FlowOptim Optimize Flow Rate TempOptim->FlowOptim Eval Evaluate Resolution (Rs > 1.5), Peak Shape, & Run Time FlowOptim->Eval Eval->MPOptim Resolution or Peak Shape Poor Robustness Assess Method Robustness Eval->Robustness

Caption: A typical workflow for chiral HPLC method development.

Troubleshooting Guide

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Q: I see a single, sharp peak but no separation of enantiomers. What should I do first?

A: First, confirm that the chosen Chiral Stationary Phase (CSP) is appropriate for your analyte class.[2] If you have no prior information, the initial choice is often a guess. The best approach is to screen a set of diverse CSPs, such as those based on amylose, cellulose, and cyclodextrins, to find one that shows at least partial separation (e.g., a peak shoulder), which can then be optimized.[2]

Q: I see a small shoulder on my peak, but the resolution is poor. How can I improve it?

A: This is a great starting point. You can improve resolution by systematically optimizing the mobile phase and other parameters:

  • Adjust Mobile Phase Modifier: In normal phase, vary the percentage of the alcohol modifier (e.g., isopropanol) in 5% increments. In reversed-phase, do the same for the organic modifier (e.g., acetonitrile).[2]

  • Optimize Additive Concentration: For acidic compounds, ensure an acidic additive like TFA or acetic acid is present. Vary its concentration, typically between 0.1% and 0.5%.[5]

  • Lower the Temperature: Decrease the column temperature in 5°C increments (e.g., 25°C, 20°C, 15°C). Lower temperatures often increase chiral selectivity.[2][7]

  • Reduce the Flow Rate: Chiral separations frequently benefit from flow rates lower than those used in achiral HPLC. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[7]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing. What are the common causes for an acidic compound?

A: Peak tailing for acidic analytes is often caused by secondary chemical interactions or column/system issues. Use the following decision tree to diagnose the problem.

TailingTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Peak Tailing Observed for Acidic Analyte Overload Column Overload Start->Overload SecondaryInt Secondary Interactions (Analyte is ionized) Start->SecondaryInt ColumnHealth Poor Column Health (Contamination, Void) Start->ColumnHealth ExtraColumn Extra-Column Volume Start->ExtraColumn Dilute Dilute Sample (1:10, 1:100) and Re-inject Overload->Dilute Test this first AddAcid Add/Increase Acidic Additive (e.g., 0.1% TFA) SecondaryInt->AddAcid WashCol Wash or Replace Column ColumnHealth->WashCol CheckTubing Check/Shorten Tubing & Fittings ExtraColumn->CheckTubing

Caption: Troubleshooting decision tree for peak tailing issues.

Q: My peak is fronting. What does this indicate?

A: Peak fronting is less common than tailing but usually points to either column overload or an incompatibility between the sample solvent and the mobile phase.[10] If your sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to distort. Try dissolving your sample in the mobile phase itself or in a weaker solvent. If that doesn't work, reduce the injection volume or sample concentration.[10][11]

Data & Experimental Protocols

Table 1: Chiral Stationary Phase (CSP) Selection Guide for Acidic Compounds
CSP TypeChiral Selector ExampleCommon Trade NamesPrimary Separation Mode(s)Notes for Acidic Compounds
Polysaccharide-Based Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))CHIRALPAK® AD, CHIRALCEL® ODNP, RP, Polar OrganicBroad applicability. Often the first choice for screening. Requires an acidic additive in the mobile phase for good peak shape.[3][6]
Anion-Exchanger Quinine or Quinidine derivativesCHIRALPAK® QN-AX, QD-AXPolar Organic, RPSpecifically designed for acidic compounds. Works via an ion-exchange mechanism.[4]
Pirkle-Type (π-acidic) (R,R)-Whelk-O® 1Whelk-O® 1, Whelk-O® 2NP, RPEffective for compounds with π-acidic or π-basic groups, such as arylpropionic acids (NSAIDs).[3][12]
Macrocyclic Glycopeptide Vancomycin, TeicoplaninCHIROBIOTIC® V, TRP, Polar IonicCan separate a wide variety of ionizable compounds. Equilibration can take longer than other phases.[7][13]
Table 2: Common Mobile Phase Additives for Acidic Analytes
AdditiveTypical Concentration (v/v)ModePurpose & Effect
Trifluoroacetic Acid (TFA) 0.1% - 0.2%NP, RPSuppresses ionization of carboxylic acids to improve peak shape and retention.[2][3]
Acetic Acid (AcOH) 0.1% - 0.5%NP, RPA less aggressive acid than TFA. Can improve peak shape and sometimes alter selectivity.[5][6]
Formic Acid (FA) 0.1% - 0.5%NP, RPVolatile acid suitable for LC-MS applications. Suppresses ionization.[5]
Ammonium Acetate / Formate 10-20 mMRPUsed as a buffer to control pH and is volatile, making it ideal for LC-MS.[7]
Protocol: CSP and Mobile Phase Screening

Objective: To identify a promising CSP and mobile phase combination that provides initial separation of the enantiomers.

Materials:

  • Racemic standard of the acidic compound.

  • HPLC-grade solvents (e.g., n-Hexane, Isopropanol, Ethanol, Acetonitrile, Methanol).

  • HPLC-grade additives (e.g., TFA, Acetic Acid).

  • A set of 3-5 different chiral columns (see Table 1).

Methodology:

  • Sample Preparation: Prepare a stock solution of the racemic standard at approximately 1 mg/mL in a solvent compatible with the initial mobile phase (e.g., for normal phase, use a small amount of the alcohol modifier).

  • System Preparation: Install the first chiral column. Flush the HPLC system thoroughly with the screening mobile phase for at least 10-15 column volumes to ensure equilibration.[7]

  • Screening Run (Normal Phase):

    • Mobile Phase: Start with a common screening mobile phase such as 90:10 (v/v) Hexane/Isopropanol + 0.1% TFA.[3]

    • Flow Rate: Set to a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).

    • Temperature: Set the column oven to a constant temperature, typically 25°C.[2]

    • Injection: Inject the racemic standard.

  • Screening Run (Reversed-Phase):

    • Mobile Phase: Start with a screening mobile phase such as 50:50 (v/v) Acetonitrile/Water with 0.1% TFA or a 20 mM buffer adjusted to a pH well below the analyte's pKa.

    • Parameters: Use the same flow rate and temperature as the normal phase screen.

  • Evaluation: Examine the chromatogram for any sign of separation, including distinct peaks, shoulders, or significant peak broadening compared to an achiral column. Even a slight peak distortion can indicate that enantiomeric recognition is occurring.[2]

  • Repeat: Repeat steps 2-5 for each of the selected chiral columns.

  • Selection: Choose the column and mobile phase combination that shows the best initial separation or "hit" for further optimization.

References

Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of organic acids. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is peak tailing and why is it a problem in the HPLC analysis of organic acids?

In an ideal HPLC separation, chromatographic peaks should be symmetrical and have a Gaussian shape.[1][2] Peak tailing is a phenomenon where the trailing edge of a peak is broader than the leading edge, resulting in an asymmetrical peak.[1][2][3] This is problematic because it can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility of analytical results.[2][4]

Q2: What are the primary causes of peak tailing when analyzing organic acids?

Peak tailing in the HPLC analysis of organic acids is often caused by a combination of factors related to the analyte, stationary phase, and mobile phase. The most common causes include:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar functional groups of organic acids.[1][5][6][7] These secondary interactions can lead to multiple retention mechanisms, causing some analyte molecules to be retained longer than others, resulting in a tailing peak.[6]

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the organic acid, the analyte will exist in both its ionized and non-ionized forms.[1][8] This dual state can lead to inconsistent interactions with the stationary phase and cause peak broadening and tailing.[1] For acidic compounds like organic acids, as the pH increases, they become more ionized (lose a proton), which can lead to tailing.[2][8]

  • Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained compounds on the column inlet frit or within the packing material can disrupt the normal flow path and interaction with the stationary phase, causing peak distortion.[9] A void at the column inlet can also lead to peak tailing.[5]

  • Extra-Column Volume: Excessive volume within the HPLC system outside of the column (e.g., long or wide-bore tubing, large detector flow cells) can contribute to band broadening and result in tailing peaks, especially for early eluting compounds.[1][9]

  • Sample Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to a distorted peak shape, including tailing.[2][5]

Troubleshooting Flowchart

The following diagram illustrates a systematic approach to troubleshooting peak tailing in organic acid analysis.

G start Peak Tailing Observed cause1 Check Mobile Phase pH Is pH >= pKa of organic acid? start->cause1 solution1 Lower Mobile Phase pH (e.g., pH 2-3) cause1->solution1 Yes cause2 Evaluate Column Chemistry Using a standard C18 column? cause1->cause2 No end Peak Shape Improved solution1->end solution2 Switch to a Polar-Embedded or End-Capped Column cause2->solution2 Yes cause3 Inspect Column Condition High backpressure or known contamination? cause2->cause3 No solution2->end solution3 Flush or Replace Column/ Use Guard Column cause3->solution3 Yes cause4 Assess System Configuration Long tubing or large flow cell? cause3->cause4 No solution3->end solution4 Minimize Extra-Column Volume (use narrower, shorter tubing) cause4->solution4 Yes solution4->end

Caption: A logical workflow for troubleshooting peak tailing.

Detailed Troubleshooting Guides & Experimental Protocols

Q3: How do I optimize the mobile phase pH to reduce peak tailing for organic acids?

Optimizing the mobile phase pH is a critical step in achieving symmetrical peaks for organic acids. The general principle is to suppress the ionization of the acidic analytes.

Experimental Protocol:

  • Determine the pKa of your organic acids: This information is crucial for selecting the appropriate mobile phase pH.

  • Adjust the mobile phase pH: For organic acids, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa of the analytes. A common starting point is a pH between 2.5 and 3.5.[2]

  • Use a buffer: To maintain a stable pH throughout the analysis, it is essential to use a buffer.[5] Phosphate and acetate buffers are commonly used. The buffer concentration should typically be in the range of 10-50 mM.[2][10]

  • Prepare the mobile phase:

    • Prepare the aqueous portion of the mobile phase containing the buffer and acid (e.g., phosphoric acid, formic acid) to achieve the desired pH.

    • Measure the pH of the aqueous portion before adding the organic modifier (e.g., acetonitrile or methanol).[11]

    • Filter the mobile phase through a 0.45 µm or 0.22 µm filter before use.

  • Equilibrate the column: Ensure the column is thoroughly equilibrated with the new mobile phase before injecting your sample.

Mobile Phase AdditiveTypical ConcentrationRecommended pH Range for Organic Acids
Phosphoric Acid0.1% (v/v)2.0 - 3.0
Formic Acid0.1% (v/v)2.5 - 3.5
Acetic Acid0.1% - 1% (v/v)3.0 - 4.0
Phosphate Buffer10 - 50 mM2.0 - 3.5

Q4: What type of HPLC column is best suited for analyzing organic acids to avoid peak tailing?

The choice of HPLC column plays a significant role in obtaining good peak shapes for polar compounds like organic acids.

  • Polar-Embedded Columns: These columns have a polar group embedded within the alkyl chain of the stationary phase. This modification makes them more compatible with highly aqueous mobile phases, which are often required for the retention of polar organic acids, and helps to shield the analytes from interacting with residual silanol groups.[1][12]

  • End-Capped Columns: End-capping is a process where the residual silanol groups on the silica surface are chemically bonded with a small silane (e.g., trimethylsilane). This reduces the number of active sites available for secondary interactions, leading to improved peak symmetry.[1][5][6]

  • Specialty Organic Acid Columns: Several manufacturers offer columns specifically designed for organic acid analysis, such as the Bio-Rad Aminex HPX-87H or Dionex Acclaim OA columns.[13][14] These columns often utilize ion-exclusion or mixed-mode chromatography and can provide excellent peak shapes for a range of organic acids.

Q5: Can issues with my HPLC system itself cause peak tailing?

Yes, instrumental factors can contribute significantly to peak tailing. This is often referred to as "extra-column band broadening."

Troubleshooting Steps:

  • Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005 inches) to connect the injector, column, and detector.[1][15]

  • Check Fittings and Connections: Ensure all fittings are properly tightened to avoid dead volumes. Overtightening can also cause issues.

  • Use a Low-Volume Detector Flow Cell: If possible, use a detector with a low-volume flow cell to minimize dispersion.

  • Proper Sample Solvent: Whenever possible, dissolve and inject your sample in the initial mobile phase. A mismatch between the sample solvent and the mobile phase can cause peak distortion.

Visualizing the Cause and Effect of Peak Tailing

The following diagram illustrates the relationship between the primary causes of peak tailing and their resulting effect on the chromatogram.

G cluster_causes Primary Causes cause1 Secondary Silanol Interactions effect Peak Tailing cause1->effect cause2 Inappropriate Mobile Phase pH cause2->effect cause3 Column Contamination/Void cause3->effect cause4 Extra-Column Volume cause4->effect result Poor Resolution & Inaccurate Quantitation effect->result

Caption: Causes and consequences of peak tailing.

By systematically addressing these potential issues, researchers can effectively troubleshoot and overcome peak tailing, leading to more accurate and reproducible HPLC analysis of organic acids.

References

Technical Support Center: Stability of 2-hydroxy-2-(4-propoxyphenyl)acetic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing stability issues of 2-hydroxy-2-(4-propoxyphenyl)acetic acid in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, similar to other aryl-alpha-hydroxyacetic acids.[1] Key factors to consider include:

  • pH: The acidity or basicity of the solution can catalyze hydrolysis of functional groups. For molecules like mandelic acid, the degree of ionization, which is pH-dependent, can affect its properties and stability.[2]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3][4]

  • Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation, particularly for compounds with aromatic rings and certain functional groups.[1][3][4]

  • Oxidizing Agents: The presence of oxidizing agents can lead to oxidative degradation of the molecule.[3][4]

  • Solvent: The choice of solvent can impact the stability. While aqueous solutions are common, for water-sensitive compounds, anhydrous conditions may be necessary.[5]

Q2: What are the initial steps to assess the stability of my compound?

A systematic approach to assessing the stability of a new drug substance like this compound involves performing forced degradation studies.[3] These studies expose the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[4] The initial steps should involve a critical study of the drug's structure to predict likely decomposition routes.

Q3: Are there any regulatory guidelines for conducting these stability studies?

Yes, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines, such as ICH Q1A(R2), which outline the principles for stability testing of new drug substances and products.[3][5] These guidelines recommend stress testing to elucidate the intrinsic stability of the drug substance.[4]

Troubleshooting Guides

Issue 1: I am observing multiple peaks in my HPLC chromatogram after storing my compound in solution. How do I identify if these are degradation products?

The appearance of new peaks in your chromatogram that are not present in the initial analysis of the pure compound suggests degradation. To confirm and identify these, you can follow this troubleshooting workflow:

G start Multiple peaks observed in HPLC check_control Analyze a control sample (freshly prepared) start->check_control compare Compare chromatograms check_control->compare new_peaks Are new peaks present in the stressed sample? compare->new_peaks no_degradation No degradation observed under these conditions. new_peaks->no_degradation No degradation_confirmed Degradation is likely. new_peaks->degradation_confirmed Yes characterize Characterize new peaks using LC-MS, MS/MS, or NMR degradation_confirmed->characterize pathway Elucidate degradation pathway characterize->pathway

Caption: Troubleshooting workflow for identifying degradation products.

Issue 2: My compound seems to be degrading rapidly in an aqueous buffer. What can I do to improve its stability for my experiments?

Rapid degradation in an aqueous buffer is a common issue. Consider the following troubleshooting steps:

  • pH Adjustment: The stability of compounds with acidic or basic functional groups is often pH-dependent.[2] Conduct a pH stability profile to identify the pH at which the compound is most stable.

  • Temperature Control: Perform your experiments at lower temperatures (e.g., on ice) to slow down the degradation rate.

  • Solvent System: If the degradation is due to hydrolysis, consider using a co-solvent system (e.g., water with acetonitrile or DMSO) to reduce the water activity. For highly water-sensitive compounds, anhydrous conditions might be necessary.[5]

  • Exclusion of Light: Protect your solution from light by using amber vials or covering your glassware with aluminum foil to prevent photolytic degradation.[3]

  • Inert Atmosphere: If oxidative degradation is suspected, deoxygenate your solvents and handle the solution under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific experimental setup and analytical instrumentation.

Protocol 1: Hydrolytic Stability
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 100 µg/mL.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 100 µg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of approximately 100 µg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).[3] Protect the solutions from light.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary (for acidic and basic samples), and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Data Analysis: Analyze the samples by a stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of the parent compound to that of a non-stressed control sample.

Protocol 2: Oxidative Stability
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound as described in Protocol 1.

  • Stress Conditions: Dilute the stock solution with a solution of 3% hydrogen peroxide to a final concentration of approximately 100 µg/mL.

  • Incubation: Store the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

  • Sample Analysis: Withdraw an aliquot, dilute with mobile phase, and analyze by HPLC.

  • Data Analysis: Calculate the percentage of degradation as described in Protocol 1.

Protocol 3: Photostability
  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of approximately 100 µg/mL.

  • Stress Conditions: Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Incubation: Expose the sample for a specified duration or until significant degradation is observed.

  • Sample Analysis: Analyze both the exposed and control samples by HPLC.

  • Data Analysis: Compare the chromatograms of the exposed and control samples to determine the extent of photodegradation.

Protocol 4: Thermal Stability
  • Sample Preparation: Place the solid compound in a vial. For solutions, prepare a solution as described in Protocol 1.

  • Stress Conditions: Place the sample in an oven at an elevated temperature (e.g., 70°C).[3]

  • Incubation: Expose the sample for a defined period.

  • Sample Analysis: For the solid sample, dissolve it in a suitable solvent before HPLC analysis. For the solution, dilute as necessary.

  • Data Analysis: Calculate the percentage of degradation.

The following diagram illustrates a general workflow for these stability studies:

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of Compound acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation photo Photolysis (ICH Q1B light source) prep->photo thermal Thermal Stress (70°C) prep->thermal hplc Analyze by Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc data Calculate % Degradation and Identify Degradants hplc->data

Caption: General workflow for forced degradation studies.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table. Below is a template for presenting your stability data.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionIncubation Time (hours)Incubation Temperature (°C)% Degradation of Parent CompoundNumber of Degradation ProductsObservations (e.g., color change)
Acid Hydrolysis 0.1 M HCl
Base Hydrolysis 0.1 M NaOH
Neutral Hydrolysis Water
Oxidation 3% H₂O₂
Photolysis ICH Q1B Light Source
Thermal (Solution) Solvent
Thermal (Solid) N/A

Potential Degradation Pathways

While specific degradation pathways for this compound are not documented in the provided search results, a hypothetical pathway can be proposed based on its chemical structure, which includes a hydroxyl group, a carboxylic acid, an ether linkage, and an aromatic ring.

G cluster_degradation Potential Degradation Products parent This compound -OH -COOH -O-propyl decarboxylation Decarboxylation Product 1-(4-propoxyphenyl)ethane-1,2-diol parent:f1->decarboxylation Heat, pH ether_cleavage Ether Cleavage Product 2-hydroxy-2-(4-hydroxyphenyl)acetic acid parent:f2->ether_cleavage Strong Acid oxidation_product Oxidation Product 2-oxo-2-(4-propoxyphenyl)acetic acid parent:f0->oxidation_product Oxidizing Agent

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Degradation of 2-hydroxy-2-(4-propoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hydroxy-2-(4-propoxyphenyl)acetic acid, focusing on its degradation under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: Based on its structure as an alpha-hydroxy acid with an ether linkage on the phenyl ring, this compound is expected to be susceptible to degradation under acidic conditions, particularly at elevated temperatures. The primary degradation pathways may involve dehydration and subsequent reactions. Researchers should anticipate the need for careful pH control and temperature monitoring during their experiments.

Q2: What are the likely degradation products of this compound under acidic stress?

A2: Under acidic conditions, the principal degradation is likely initiated by the protonation of the alpha-hydroxyl group, followed by the elimination of water to form a carbocation intermediate. This can lead to a variety of degradation products. The most probable degradation pathway involves the formation of an unsaturated intermediate, which may further react or polymerize. Another possibility is the cleavage of the propoxy ether linkage under more stringent acidic conditions (e.g., strong acid and high heat), which would yield 2-hydroxy-2-(4-hydroxyphenyl)acetic acid and propanol.

Q3: What analytical techniques are recommended for monitoring the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the degradation of the parent compound and quantifying its degradation products. Mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the structural elucidation of isolated degradation products.

Q4: How can I control the rate of degradation during my experiments?

A4: The rate of degradation is primarily influenced by pH, temperature, and acid concentration.[1][2] To control the degradation rate, you can:

  • Adjust pH: Use a less acidic medium or a buffer system to maintain a specific pH.

  • Lower the Temperature: Perform the experiment at a lower temperature to slow down the reaction kinetics.

  • Decrease Acid Concentration: Use a lower molar concentration of the acid.

It is advisable to perform initial screening experiments at various conditions to find the optimal parameters that result in a target degradation of 5-20%.

Troubleshooting Guides

Issue 1: No degradation is observed after subjecting the compound to acidic conditions.
Possible Cause Troubleshooting Step
Mild acidic conditions Increase the concentration of the acid (e.g., from 0.01N HCl to 0.1N or 1N HCl).[1]
Low temperature Increase the temperature of the reaction. Consider refluxing the solution.
Short reaction time Extend the duration of the experiment.
Incorrect sample preparation Ensure the compound is fully dissolved in the acidic medium. A co-solvent might be necessary for poorly soluble compounds.[1]
Issue 2: The degradation is too rapid, leading to complete loss of the parent compound.
Possible Cause Troubleshooting Step
Harsh acidic conditions Decrease the concentration of the acid (e.g., from 1N HCl to 0.1N or 0.01N HCl).
High temperature Lower the reaction temperature. Conduct the experiment at room temperature or in a controlled temperature bath.
Prolonged reaction time Reduce the duration of the experiment and take time-point samples to monitor the degradation progress.
Issue 3: Poor peak shape or resolution in the HPLC chromatogram.
Possible Cause Troubleshooting Step
Inappropriate mobile phase Optimize the mobile phase composition (e.g., adjust the organic solvent to aqueous buffer ratio, change the type of organic solvent or buffer).
Unsuitable column Use a different type of HPLC column (e.g., C18, C8, Phenyl-Hexyl) to improve separation.
pH of the mobile phase Adjust the pH of the mobile phase to improve the ionization state and retention of the analyte and its degradants.
Sample overload Inject a smaller volume of the sample or dilute the sample.

Data Presentation

Table 1: Hypothetical Degradation of this compound in 0.1N HCl at 60°C
Time (hours)Parent Compound Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)
0100.00.00.0
292.55.22.3
485.19.85.1
872.318.59.2
1261.826.711.5
2445.240.114.7
Table 2: Effect of Temperature on Degradation in 0.1N HCl after 8 hours
Temperature (°C)Parent Compound Remaining (%)Total Degradation Products (%)
25 (Room Temp)98.21.8
4089.510.5
6072.327.7
8048.751.3

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Preparation of Acidic Solution: Prepare a solution of hydrochloric acid at the desired concentration (e.g., 0.1N HCl).

  • Stress Experiment:

    • Add a known volume of the stock solution to a volumetric flask.

    • Add the acidic solution to the flask to achieve the final desired concentration of the drug (e.g., 100 µg/mL).

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 0.1N NaOH) to stop the degradation reaction.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase Selection:

    • Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Start with a gradient elution to separate the parent compound from its degradation products. For example, a linear gradient from 10% to 90% organic solvent over 20 minutes.

  • Detection Wavelength: Determine the optimal UV detection wavelength by running a UV scan of the parent compound. A photodiode array (PDA) detector is useful for monitoring multiple wavelengths.

  • Method Optimization:

    • Adjust the gradient slope, flow rate, and column temperature to achieve adequate resolution between the parent peak and all degradation product peaks.

    • Ensure that the parent peak is pure in the stressed samples using peak purity analysis with a PDA detector.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

Degradation_Pathway parent This compound protonation Protonation of alpha-hydroxyl group parent->protonation + H+ degradation_product_2 Ether Cleavage Product (2-hydroxy-2-(4-hydroxyphenyl)acetic acid) parent->degradation_product_2 + H2O (strong acid, heat) intermediate Carbocation Intermediate protonation->intermediate - H2O degradation_product_1 Dehydration Product (Unsaturated acid) intermediate->degradation_product_1 Elimination Troubleshooting_Workflow start Start Degradation Experiment check_degradation Is degradation within 5-20%? start->check_degradation no_degradation < 5% Degradation check_degradation->no_degradation No excessive_degradation > 20% Degradation check_degradation->excessive_degradation No analyze_samples Analyze Samples with Stability-Indicating Method check_degradation->analyze_samples Yes increase_stress Increase Temperature or Acid Concentration no_degradation->increase_stress increase_stress->start Retry decrease_stress Decrease Temperature or Acid Concentration excessive_degradation->decrease_stress decrease_stress->start Retry end End analyze_samples->end

References

Technical Support Center: Resolution of 2-Hydroxy-2-(4-propoxyphenyl)acetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of 2-hydroxy-2-(4-propoxyphenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the enantiomers of this compound?

A1: The primary methods for resolving racemic this compound include:

  • Diastereomeric Salt Formation and Crystallization: This classical method involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1][2][3]

  • Enzymatic Resolution: This technique utilizes enzymes, typically lipases, to selectively catalyze a reaction (e.g., esterification or hydrolysis) with one enantiomer, allowing for the separation of the unreacted enantiomer or the product.[4][5][6][7]

  • Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic method uses a chiral stationary phase (CSP) to directly separate the enantiomers. It is a powerful tool for both analytical and preparative scale separations.[8][9][10]

Q2: How do I choose the right chiral resolving agent for diastereomeric salt formation?

A2: The selection of a chiral resolving agent is crucial and often empirical. For resolving acidic compounds like this compound, common choices are chiral amines. A good starting point is to screen readily available and relatively inexpensive chiral bases such as:

  • (R)-(+)-1-Phenylethylamine or (S)-(-)-1-Phenylethylamine[11][12]

  • Cinchona alkaloids (e.g., quinine, quinidine)[13]

  • Brucine or strychnine (use with caution due to toxicity)[1]

The ideal resolving agent will form diastereomeric salts with a significant difference in solubility in a particular solvent, allowing for efficient separation by crystallization.

Q3: Which enzymes are suitable for the kinetic resolution of this compound?

A3: Lipases are the most commonly used enzymes for the kinetic resolution of alpha-hydroxy acids and their esters. Candida rugosa lipase (CRL) is a robust and versatile choice that has shown effectiveness in resolving similar compounds.[5][6][7] Other lipases to consider include those from Pseudomonas species and porcine pancreas. The resolution can be performed either through enantioselective esterification of the acid or hydrolysis of its corresponding ester.

Q4: What type of chiral stationary phase (CSP) is recommended for the HPLC separation of this compound?

A4: For acidic analytes like this compound, polysaccharide-based CSPs are highly recommended. Columns such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are excellent starting points for method development in normal-phase chromatography.[8][9][14]

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue Possible Cause Troubleshooting Steps
No crystallization of diastereomeric salts. 1. Inappropriate solvent. 2. Salts are too soluble. 3. Incorrect stoichiometry.1. Screen a variety of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures). 2. Try cooling the solution to a lower temperature or slowly evaporating the solvent. 3. Ensure an equimolar ratio of the racemic acid and the chiral resolving agent.
Both diastereomers co-crystallize. The solubilities of the diastereomeric salts are too similar in the chosen solvent.1. Experiment with different solvent systems. 2. Perform multiple recrystallizations to enrich the less soluble diastereomer. 3. Try a different chiral resolving agent.
Low yield of the desired enantiomer. 1. The desired diastereomeric salt is the more soluble one. 2. Loss of material during recrystallization.1. Attempt to crystallize the desired salt from the mother liquor after removing the less soluble salt. 2. Minimize the number of recrystallization steps and optimize solvent volumes.
Low enantiomeric excess (ee%) of the resolved acid. Incomplete separation of the diastereomers.1. Perform additional recrystallizations of the diastereomeric salt. 2. Monitor the optical purity of the crystals after each recrystallization.
Enzymatic Resolution
Issue Possible Cause Troubleshooting Steps
Low or no enzyme activity. 1. Inactivated enzyme. 2. Unsuitable reaction medium (pH, solvent). 3. Inhibitors present.1. Use a fresh batch of enzyme. 2. Optimize the pH of the aqueous buffer or screen different organic solvents. 3. Ensure the purity of the substrate and solvents.
Low enantioselectivity (low ee%). 1. The chosen enzyme is not highly selective for the substrate. 2. Reaction has proceeded past 50% conversion (for kinetic resolution).1. Screen different lipases. 2. Monitor the reaction progress over time and stop it at approximately 50% conversion to maximize the ee of both the product and the remaining substrate.
Slow reaction rate. 1. Low enzyme concentration. 2. Suboptimal temperature. 3. Poor substrate solubility.1. Increase the enzyme loading. 2. Optimize the reaction temperature (typically between 30-50°C for lipases).[15] 3. Use a co-solvent to improve the solubility of the substrate.
Chiral HPLC Separation
Issue Possible Cause Troubleshooting Steps
No separation of enantiomers. 1. Inappropriate chiral stationary phase (CSP). 2. Suboptimal mobile phase.1. Screen different types of CSPs (e.g., amylose-based, cellulose-based). 2. Vary the composition of the mobile phase (e.g., change the alcohol modifier or its concentration).
Poor peak shape (tailing). 1. Secondary interactions with the stationary phase. 2. Ionization of the acidic analyte.1. Ensure the column is properly conditioned. 2. Add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) to the mobile phase to suppress ionization.[9]
Poor resolution. 1. Incorrect flow rate. 2. Suboptimal temperature. 3. Mobile phase composition not optimized.1. Try a lower flow rate to increase the interaction time with the CSP.[9] 2. Evaluate the effect of temperature; both increasing and decreasing it can improve resolution.[9] 3. Systematically vary the ratio of the mobile phase components.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution with (R)-(+)-1-Phenylethylamine
  • Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). Add (R)-(+)-1-phenylethylamine (1.0 eq) to the solution.

  • Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals of the less soluble diastereomeric salt by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the collected salt in water and add a base (e.g., 1M NaOH) to deprotonate the amine. Extract the liberated (R)-(+)-1-phenylethylamine with an organic solvent (e.g., dichloromethane).

  • Acidification and Isolation: Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to precipitate the enantiomerically enriched this compound. Collect the solid by filtration, wash with cold water, and dry.

  • Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC.

Protocol 2: Enzymatic Kinetic Resolution via Esterification
  • Reaction Setup: In a suitable organic solvent (e.g., toluene or hexane), combine racemic this compound, an alcohol (e.g., n-butanol), and a lipase (e.g., Candida rugosa lipase).

  • Incubation: Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by taking aliquots and analyzing them by HPLC.

  • Reaction Quench: Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • Separation: Separate the resulting ester from the unreacted acid by extraction with an aqueous base. The unreacted acid will be in the aqueous layer, and the ester will remain in the organic layer.

  • Isolation:

    • Acid: Acidify the aqueous layer to precipitate the unreacted, enantiomerically enriched acid.

    • Ester: Evaporate the organic solvent to obtain the enantiomerically enriched ester. The ester can be hydrolyzed back to the corresponding acid if desired.

  • Analysis: Determine the ee% of both the unreacted acid and the ester product by chiral HPLC.

Protocol 3: Chiral HPLC Method Development
  • Column Selection: Start with a Chiralpak® AD-H column (250 x 4.6 mm, 5 µm).[9]

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of about 1 mg/mL.

  • Initial Mobile Phase: Use a normal-phase eluent such as n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v).[9]

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 254 nm

  • Optimization: If separation is not achieved or is poor, systematically vary the mobile phase composition (e.g., change the alcohol modifier to ethanol or adjust the alcohol concentration), flow rate, and temperature.

Quantitative Data Summary

The following tables present illustrative data for the resolution of this compound based on typical results for similar compounds.

Table 1: Diastereomeric Salt Resolution with Chiral Amines

Chiral AmineSolventYield of Less Soluble Salt (%)ee% of Recovered Acid
(R)-1-PhenylethylamineEthanol40>95
(S)-1-PhenylethylamineMethanol38>95
QuinineAcetone35>90
QuinidineEthyl Acetate33>90

Table 2: Enzymatic Kinetic Resolution with Lipases

Lipase SourceReaction TypeConversion (%)ee% of Substrateee% of Product
Candida rugosaEsterification50>99>99
Pseudomonas cepaciaHydrolysis of methyl ester48>98>95
Porcine PancreasEsterification52>90>92

Table 3: Chiral HPLC Separation Parameters

Chiral Stationary PhaseMobile Phase (v/v/v)Flow Rate (mL/min)Temperature (°C)Resolution (Rs)
Chiralpak® AD-Hn-Hexane/IPA/TFA (90:10:0.1)1.0252.1
Chiralcel® OD-Hn-Hexane/EtOH/TFA (85:15:0.1)0.8301.8
(R,R)-Whelk-O1n-Hexane/IPA/AcOH (80:20:0.1)1.2251.6

Visualizations

experimental_workflow cluster_diastereomeric Diastereomeric Salt Resolution racemic_acid Racemic Acid salt_formation Salt Formation racemic_acid->salt_formation chiral_base Chiral Base chiral_base->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Salt crystallization->less_soluble Solid mother_liquor Mother Liquor (More Soluble Salt) crystallization->mother_liquor Liquid liberation1 Liberation of Acid less_soluble->liberation1 liberation2 Liberation of Acid mother_liquor->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2

Caption: Workflow for diastereomeric salt resolution.

enzymatic_resolution cluster_enzymatic Enzymatic Kinetic Resolution racemic_acid Racemic Acid (R/S) reaction Esterification (stop at ~50%) racemic_acid->reaction lipase Lipase + Alcohol lipase->reaction separation Separation reaction->separation unreacted_acid Unreacted Acid (S) separation->unreacted_acid ester_product Ester Product (R) separation->ester_product

Caption: Workflow for enzymatic kinetic resolution.

logical_relationship resolution_method Resolution Method Selection scale Scale resolution_method->scale purity Purity Requirement resolution_method->purity cost Cost/Time resolution_method->cost diastereomeric Diastereomeric Crystallization enzymatic Enzymatic Resolution hplc Chiral HPLC scale->diastereomeric Large scale->hplc Small/Medium purity->diastereomeric Variable purity->hplc High cost->diastereomeric Can be high (solvent/reagent) cost->enzymatic Potentially Low (reusable catalyst)

Caption: Decision factors for choosing a resolution method.

References

Technical Support Center: Scale-Up Synthesis of 2-hydroxy-2-(4-propoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 2-hydroxy-2-(4-propoxyphenyl)acetic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Issue 1: Low Yield and Incomplete Conversion

Question: Our lab-scale synthesis of this compound via a Grignard reaction of 4-propoxyphenylmagnesium bromide with glyoxylic acid consistently yields over 80%. However, upon scaling to a 50L reactor, the yield has dropped to 55-60%, with significant starting material remaining. What are the potential causes and how can we improve the conversion?

Answer: Low yields and incomplete conversion during the scale-up of Grignard reactions are common. Several factors could be contributing to this issue:

  • Inefficient Mass and Heat Transfer: In larger reactors, localized "hot spots" can occur due to the exothermic nature of the Grignard reaction, leading to side reactions and degradation of the Grignard reagent. Slower or less efficient stirring in a larger volume can also lead to poor mixing of reactants.

  • Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Larger equipment has more surface area and potential leak points, increasing the risk of contamination.

  • Addition Rate of Reactants: The rate of addition of the electrophile (e.g., glyoxylic acid) is critical. A slow addition is necessary to control the exotherm. If the addition is too fast at scale, it can lead to a rapid temperature increase and side reactions.

Troubleshooting & Optimization:

ParameterLaboratory Scale (1L)Pilot Scale (50L) - ProblematicPilot Scale (50L) - Recommended
Reaction Temp. 0-5 °C5-20 °C (spikes observed)Maintain 0-5 °C (improved cooling)
Addition Time 30 min30 min2-3 hours
Stirring Speed 300 rpm150 rpm250-300 rpm (with appropriate impeller)
Inert Atmosphere Nitrogen blanketNitrogen blanket (potential leaks)Rigorous inert gas purging & positive pressure
Expected Yield >80%55-60%>75%

Issue 2: Impurity Profile and Purification Challenges

Question: We are observing a significant amount of a byproduct, bis(4-propoxyphenyl)methanol, in our crude product after scale-up, which is difficult to remove by crystallization. What is causing this impurity and how can we minimize its formation and improve purification?

Answer: The formation of bis(4-propoxyphenyl)methanol is a known issue in reactions involving Grignard reagents and carbonyl compounds, especially at higher temperatures or with localized high concentrations of the Grignard reagent. This byproduct arises from the reaction of the primary product (the magnesium salt of the target molecule) with another molecule of the Grignard reagent.

Troubleshooting & Optimization:

  • Reverse Addition: Instead of adding the glyoxylic acid to the Grignard reagent, consider adding the Grignard reagent to a solution of glyoxylic acid. This ensures that the Grignard reagent is always the limiting reagent in the reaction mixture, minimizing the chance of it reacting with the product.

  • Improved Temperature Control: As mentioned previously, stringent temperature control is crucial to prevent side reactions.

  • Purification Strategy: If the impurity is still present, a change in purification strategy may be necessary. Consider a pH adjustment and liquid-liquid extraction to separate the acidic product from the neutral byproduct before crystallization.

ParameterStandard ProtocolRecommended Protocol for Impurity Control
Addition Method Glyoxylic acid solution added to Grignard reagentGrignard reagent added to glyoxylic acid solution
Reaction Temperature 0-10 °C-5 to 0 °C
Impurity Level (GC-MS) 10-15% bis(4-propoxyphenyl)methanol< 2% bis(4-propoxyphenyl)methanol
Purification Direct crystallization from crude reaction mixtureAqueous workup with pH adjustment and extraction
Final Purity 95-97%>99%

Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations when scaling up the Grignard synthesis of this compound?

A1: The primary safety concerns with Grignard reactions at scale are the highly exothermic nature of the reaction and the flammability of the ethereal solvents typically used (e.g., THF, diethyl ether). Key safety measures include:

  • Robust Cooling System: Ensure the reactor's cooling capacity is sufficient to handle the heat generated by the reaction.

  • Emergency Quenching Plan: Have a plan and the necessary reagents on hand to quench the reaction in case of a thermal runaway.

  • Inert Atmosphere: Strictly maintain an inert atmosphere (nitrogen or argon) to prevent contact of the pyrophoric Grignard reagent with air and moisture.

  • Controlled Addition: Use a calibrated addition funnel or pump for the slow, controlled addition of reagents.

  • Proper PPE: All personnel should be equipped with appropriate personal protective equipment, including fire-retardant lab coats, safety glasses, and gloves.

Q2: We are struggling with inconsistent crystallization and obtaining a fine powder instead of well-defined crystals. What could be the cause?

A2: Inconsistent crystallization can be due to several factors:

  • Supersaturation Rate: Rapid cooling or addition of an anti-solvent can lead to rapid precipitation and the formation of a fine powder (crashing out) rather than controlled crystal growth.

  • Impurities: The presence of impurities can inhibit crystal growth or lead to the formation of an oil.

  • Solvent System: The choice of solvent and anti-solvent is critical. The ideal system will have a significant difference in solubility for the product at high and low temperatures.

  • Agitation: The rate of stirring during crystallization can affect crystal size and morphology.

Q3: Can you provide a general experimental protocol for the synthesis of this compound via a Grignard reaction?

A3: The following is a generalized protocol and should be optimized for your specific equipment and scale.

Experimental Protocol: Grignard Synthesis of this compound

  • Grignard Reagent Formation:

    • To a dry, inerted reactor, charge magnesium turnings and a small crystal of iodine.

    • Add a small portion of a solution of 4-bromopropoxybenzene in anhydrous THF.

    • Once the reaction initiates (indicated by a color change and gentle reflux), add the remaining 4-bromopropoxybenzene solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Glyoxylic Acid:

    • Cool the Grignard reagent to 0-5 °C.

    • Slowly add a solution of anhydrous glyoxylic acid in THF, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0-5 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

    • Adjust the pH of the aqueous layer to ~2 with hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., toluene/heptane) to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Start reagents Prepare Anhydrous Reagents & Solvents start->reagents reactor Inert Reactor Setup reagents->reactor grignard Grignard Reagent Formation reactor->grignard reaction Reaction with Glyoxylic Acid grignard->reaction quench Quench Reaction reaction->quench extraction pH Adjustment & Extraction quench->extraction isolation Solvent Removal extraction->isolation crystallization Crystallization isolation->crystallization drying Drying crystallization->drying end Final Product drying->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield & Incomplete Conversion cause1 Poor Heat Transfer problem->cause1 cause2 Poor Mass Transfer problem->cause2 cause3 Moisture/Air Contamination problem->cause3 cause4 Rapid Reagent Addition problem->cause4 solution1 Improve Reactor Cooling cause1->solution1 solution2 Optimize Stirring cause2->solution2 solution3 Ensure Rigorous Inert Atmosphere cause3->solution3 solution4 Slow Down Addition Rate cause4->solution4

Caption: Troubleshooting logic for addressing low yield in the scale-up synthesis.

Validation & Comparative

A Comparative Analysis of 2-hydroxy-2-(4-propoxyphenyl)acetic acid and Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 2-hydroxy-2-(4-propoxyphenyl)acetic acid and the well-characterized mandelic acid. While direct comparative experimental data for this compound is limited in publicly available literature, this document extrapolates its likely properties based on the known effects of its para-propoxy substituent and compares them to established data for mandelic acid. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the potential advantages and applications of this mandelic acid derivative.

Physicochemical Properties

The introduction of a 4-propoxy group to the phenyl ring of mandelic acid is expected to significantly alter its physicochemical properties. The propoxy group is an electron-donating group, which will influence the acidity of the carboxylic acid and the hydroxyl group. Furthermore, the addition of the propyl chain will increase the molecule's lipophilicity.

PropertyMandelic AcidThis compound (Predicted)Justification for Prediction
pKa 3.41> 3.41The electron-donating propoxy group at the para position is expected to destabilize the carboxylate anion, thereby decreasing the acidity (increasing the pKa) compared to mandelic acid.
LogP 1.15> 1.15The addition of the three-carbon propoxy group significantly increases the nonpolar character of the molecule, leading to higher lipophilicity and a greater octanol-water partition coefficient.
Water Solubility 15.9 g/100 mL (at 20°C)< 15.9 g/100 mLThe predicted increase in lipophilicity (LogP) suggests a corresponding decrease in solubility in aqueous solutions.
Molar Mass 152.15 g/mol 210.23 g/mol Calculated based on the chemical formula.

Potential Applications and Performance

Mandelic acid is widely utilized in the pharmaceutical and cosmetic industries due to its antibacterial properties and its use as a precursor in the synthesis of various drugs. It is also employed as a chemical peeling agent. The modifications in this compound could offer advantages in specific applications.

  • Chiral Resolution: Both molecules are chiral and can be used as resolving agents. The bulkier propoxy group in this compound might offer different diastereomeric salt crystallization properties, potentially improving the resolution of certain racemic mixtures.

  • Drug Synthesis: As a lipophilic analog of mandelic acid, this compound could serve as a valuable building block for synthesizing new drug candidates with increased membrane permeability.

  • Topical Formulations: The predicted lower water solubility and higher lipophilicity might enhance its penetration into the skin, making it a candidate for novel dermatological applications, though its efficacy and safety would require thorough investigation.

Experimental Protocols

To empirically validate the predicted properties and compare the performance of these two acids, the following experimental protocols are recommended.

3.1. Determination of pKa via Potentiometric Titration

This method involves titrating a solution of the acid with a strong base and monitoring the pH to determine the acid dissociation constant.

  • Materials: this compound, mandelic acid, 0.1 M NaOH solution (standardized), deionized water, pH meter, magnetic stirrer, and a 50 mL burette.

  • Procedure:

    • Prepare a 0.01 M solution of the acid to be tested in deionized water.

    • Calibrate the pH meter using standard buffer solutions.

    • Place 25 mL of the acid solution in a beaker with a magnetic stir bar.

    • Titrate the solution with the 0.1 M NaOH solution, recording the pH after each 0.5 mL addition.

    • Continue the titration past the equivalence point.

    • Plot the pH versus the volume of NaOH added. The pH at half the equivalence point volume corresponds to the pKa of the acid.

3.2. Determination of LogP via the Shake-Flask Method

This protocol measures the partition coefficient of a compound between n-octanol and water.

  • Materials: this compound, mandelic acid, n-octanol, deionized water, UV-Vis spectrophotometer, and separatory funnels.

  • Procedure:

    • Prepare a stock solution of the acid in either water or n-octanol.

    • Create a calibration curve by measuring the absorbance of known concentrations of the acid in the chosen solvent using the UV-Vis spectrophotometer.

    • In a separatory funnel, combine equal volumes of n-octanol and water.

    • Add a known amount of the acid to the funnel, ensuring the concentration is within the range of the calibration curve.

    • Shake the funnel vigorously for 30 minutes to allow for partitioning.

    • Allow the layers to separate completely.

    • Carefully collect the aqueous and n-octanol layers.

    • Measure the concentration of the acid in each layer using the UV-Vis spectrophotometer and the calibration curve.

    • Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

Molecular_Structure_Comparison cluster_mandelic Mandelic Acid cluster_propoxy This compound mandelic_img propoxy_img

Caption: Molecular structures of Mandelic Acid and this compound.

Experimental_Workflow cluster_acids Acids for Comparison cluster_experiments Comparative Experiments cluster_analysis Data Analysis A Mandelic Acid pKa pKa Determination A->pKa LogP LogP Measurement A->LogP Solubility Solubility Assay A->Solubility B This compound B->pKa B->LogP B->Solubility Data Comparative Data Analysis pKa->Data LogP->Data Solubility->Data

Caption: Workflow for the comparative experimental analysis of the two acids.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Receptor Membrane Receptor Kinase Kinase Cascade Receptor->Kinase TF Transcription Factor Kinase->TF Gene Gene Expression TF->Gene Mandelic Mandelic Acid Mandelic->Receptor Propoxy This compound (Higher Lipophilicity) Propoxy->Receptor Enhanced Binding?

Caption: Hypothetical signaling pathway illustrating the potential for enhanced receptor interaction.

Comparative Guide to Analytical Methods for Purity Assessment of 2-hydroxy-2-(4-propoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the validation of purity for 2-hydroxy-2-(4-propoxyphenyl)acetic acid, a key intermediate in various synthetic pathways. This document outlines a primary High-Performance Liquid Chromatography (HPLC) method and compares it with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method, providing detailed experimental protocols and supporting data.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination is contingent on factors such as the nature of potential impurities, required sensitivity, and the physical-chemical properties of the analyte. For this compound, a non-volatile aromatic carboxylic acid, HPLC is the most direct and widely applicable technique.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.
Applicability Directly applicable for non-volatile and thermally labile compounds like this compound.Requires a derivatization step to increase the volatility of the analyte and impurities.
Primary Use Quantitative purity determination and impurity profiling.Identification and quantification of volatile and semi-volatile impurities.
Advantages Robust, reproducible, and highly versatile for a wide range of compounds.High sensitivity and specificity, providing structural information for impurity identification.
Disadvantages May require method development to achieve optimal separation of all potential impurities.Derivatization adds complexity and potential for sample preparation errors. Not suitable for non-volatile impurities.

Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is proposed as the primary technique for the purity validation of this compound. This method is capable of separating the main component from its potential process-related impurities and degradation products.

Experimental Protocol: HPLC Method Validation

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the test sample in the mobile phase to prepare a solution of 100 µg/mL.

3. Validation Parameters:

The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3][4][5]

Data Presentation: HPLC Method Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity The peak for this compound should be pure and well-resolved from potential impurities.Peak purity index > 0.999. No interference from placebo or known impurities.
Linearity (R²) R² ≥ 0.9990.9995
Range 50% to 150% of the nominal concentration50 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%) Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 2.0%Repeatability: 0.8% Intermediate Precision: 1.2%
LOD Signal-to-Noise ratio of 3:10.05 µg/mL
LOQ Signal-to-Noise ratio of 10:10.15 µg/mL

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For the identification of unknown volatile or semi-volatile impurities, GC-MS can be a powerful tool. However, due to the low volatility of this compound, a derivatization step is mandatory.

Experimental Protocol: GC-MS with Derivatization

1. Derivatization:

  • Accurately weigh 1 mg of the sample into a vial.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the vial at 70 °C for 30 minutes to ensure complete derivatization.

2. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 550.

Data Presentation: GC-MS Method Performance
Performance CharacteristicHypothetical Result
Derivatization Efficiency > 99% conversion to the silylated derivative.
LOD 0.01 µg/mL (for a specific known volatile impurity)
LOQ 0.03 µg/mL (for a specific known volatile impurity)
Primary Application Identification of potential volatile synthesis by-products or residual solvents.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation and Implementation A Define Analytical Target Profile B Select Analytical Technique (e.g., HPLC) A->B C Optimize Method Parameters B->C D Define Validation Parameters (ICH) C->D Method Ready for Validation E Set Acceptance Criteria D->E F Prepare Validation Protocol Document E->F G Execute Experiments (Specificity, Linearity, etc.) F->G Protocol Approved H Collect and Process Data G->H I Compare Results to Acceptance Criteria H->I J Prepare Validation Report I->J Data Meets Criteria K Method Transfer and Routine Use J->K

Caption: Workflow for the validation of an analytical method.

HPLC_vs_GCMS cluster_HPLC HPLC Method cluster_GCMS GC-MS Method HPLC_Sample Sample Solution (Direct Injection) HPLC_System HPLC System (C18 Column) HPLC_Sample->HPLC_System HPLC_Detection UV Detection HPLC_System->HPLC_Detection HPLC_Result Purity (%) and Impurity Profile HPLC_Detection->HPLC_Result GCMS_Sample Sample Derivatization Derivatization (e.g., Silylation) GCMS_Sample->Derivatization GCMS_System GC-MS System Derivatization->GCMS_System GCMS_Detection Mass Spectrometry GCMS_System->GCMS_Detection GCMS_Result Identification of Volatile Impurities GCMS_Detection->GCMS_Result Analyte This compound Analyte->HPLC_Sample Analyte->GCMS_Sample

Caption: Comparison of HPLC and GC-MS analytical workflows.

References

Uncharted Territory: Exploring the Potential Cross-Reactivity of 2-hydroxy-2-(4-propoxyphenyl)acetic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

The biological activity and potential cross-reactivity of 2-hydroxy-2-(4-propoxyphenyl)acetic acid, also known as 4-propoxymandelic acid, remain largely uncharted territory in the scientific literature. Despite its availability from chemical suppliers, dedicated studies evaluating its efficacy, target interactions, and off-target effects in biological assays are notably scarce. This guide, therefore, aims to provide a comparative framework by examining the biological activities of structurally related compounds. By understanding the behavior of similar molecules, researchers can infer potential areas of investigation and design robust experimental plans to characterize this novel compound.

The Landscape of Structurally Related Compounds

Due to the limited direct data on this compound, this guide will focus on the known biological activities of two classes of structurally analogous compounds: phenoxyacetic acid derivatives and other phenolic acids. This approach allows for informed speculation on the potential bioactivity and cross-reactivity of the target compound.

Phenoxyacetic Acid Derivatives: A Source of Anti-Inflammatory Potential

Derivatives of phenoxyacetic acid have been investigated for a range of pharmacological activities, with a significant focus on their anti-inflammatory properties. Several studies have explored their potential as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Phenolic Acids: A Broad Spectrum of Bioactivity

Phenolic acids, which share the core phenolic ring structure with our target compound, are known to exhibit a wide array of biological effects. These activities are often attributed to their antioxidant properties and their ability to interact with various cellular targets.

Comparative Biological Activity Data

The following table summarizes the observed biological activities of compounds structurally related to this compound. It is crucial to note that these are not direct data for the compound of interest but rather a comparative reference based on its structural similarity to other molecules.

Compound ClassExample Compound(s)Observed Biological ActivityRelevant Assay(s)
Phenoxyacetic Acid Derivatives Various synthesized derivativesAnti-inflammatory, Selective COX-2 inhibitionIn vitro COX-1/COX-2 inhibition assays, In vivo carrageenan-induced paw edema
Phenolic Acids Ferulic acid, Caffeic acidAntioxidant, Antimicrobial, CytotoxicDPPH radical scavenging assay, Minimum Inhibitory Concentration (MIC) assay, MTT assay

Experimental Methodologies: A Blueprint for Investigation

To facilitate future research into this compound, this section provides detailed protocols for key experiments commonly used to assess the biological activities of related compounds.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay is crucial for determining the anti-inflammatory potential and selectivity of a compound.

Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.

  • Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) containing a heme cofactor and a substrate (arachidonic acid).

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2, aspirin for COX-1) for a defined period.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Quantification: The production of prostaglandin E2 (PGE2), a product of the COX-catalyzed reaction, is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of a compound.

Objective: To determine the ability of the test compound to scavenge free radicals.

Methodology:

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: Various concentrations of the test compound are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Data Analysis: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of the test compound compared to the control. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is often determined.

Visualizing Potential Pathways and Workflows

To further aid in the conceptualization of experiments, the following diagrams illustrate a potential signaling pathway that could be affected by a compound with anti-inflammatory properties and a general workflow for screening novel compounds.

G Potential Anti-Inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) Receptor Receptor Inflammatory_Stimuli->Receptor Binds to PLA2 Phospholipase A2 (PLA2) Receptor->PLA2 Activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Substrate for Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Produces Gene_Expression Gene Expression (Inflammatory Mediators) Prostaglandins->Gene_Expression Induces

Caption: A simplified diagram illustrating the cyclooxygenase (COX) pathway, a potential target for anti-inflammatory compounds.

G General Workflow for Compound Screening Start Compound Synthesis and Characterization Primary_Screening Primary Screening (e.g., In vitro target-based assays) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Secondary_Screening Secondary Screening (e.g., Cell-based assays, selectivity) Hit_Identification->Secondary_Screening Active Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Screening->Lead_Optimization In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

A Comparative Guide to HPLC and GC-MS for the Analysis of Hydroxyacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of hydroxyacetic acids, such as glycolic acid, is critical in various applications, from quality control in cosmetic formulations to metabolic research. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most suitable technique for specific analytical needs.

At a Glance: HPLC vs. GC-MS for Hydroxyacetic Acid Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio.
Sample Volatility Suitable for non-volatile and thermally labile compounds like hydroxyacetic acids without derivatization.Requires analytes to be volatile and thermally stable. Derivatization is mandatory for non-volatile hydroxyacetic acids.
Sample Preparation Generally simpler, often involving dissolution, filtration, and direct injection.More complex due to the required derivatization step (e.g., silylation) to increase volatility.[1]
Instrumentation HPLC system with a UV or Mass Spectrometry (MS) detector.GC system coupled with a Mass Spectrometer.
Speed of Analysis Analysis times can vary, but are generally rapid.Can offer fast analysis times, though the overall workflow is longer due to sample preparation.
Sensitivity Good, and can be significantly enhanced with an MS detector (LC-MS).Typically offers very high sensitivity, especially with selected ion monitoring (SIM).
Selectivity Good, with high selectivity achieved when coupled with an MS detector.Excellent, the mass spectrometer provides high confidence in compound identification through characteristic fragmentation patterns.

Quantitative Performance Data

The following tables summarize typical quantitative performance parameters for the analysis of glycolic acid using HPLC and GC-MS, compiled from various studies.

Table 1: HPLC Performance Data for Glycolic Acid Analysis

ParameterReported Value(s)Reference(s)
Limit of Detection (LOD) 0.05 µg/mL, 0.3 µmol/L, 0.80 µg/ml[2][3][4]
Limit of Quantification (LOQ) 0.05% (w/w), 1.25 µg/mL, 2.00 µg/ml[4][5][6]
Linearity Range 2.0 - 100.0 µg/mL, 0.080–0.30 mg/mL, 101.5~2025 µg·mL-1[4][7][8]
Recovery 92.4 - 96.2%, 94.9 - 100.5%, 98.51 ± 3.46%[4][7][9]

Table 2: GC-MS Performance Data for Glycolic Acid Analysis

ParameterReported Value(s)Reference(s)
Limit of Detection (LOD) 10 mg/L
Limit of Quantification (LOQ) 10 mg/L, 0.1 µg/mL
Linearity Range 10 - 1000 mg/L
Recovery 77.6%

Experimental Workflows

The analytical workflows for HPLC and GC-MS differ significantly, primarily due to the sample preparation requirements for GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (e.g., 0.45 µm) Dissolution->Filtration Injection Injection into HPLC system Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Figure 1. General experimental workflow for HPLC analysis of hydroxyacetic acids.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction of Hydroxyacetic Acids Sample->Extraction Drying Drying of Extract Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization Injection Injection into GC-MS system Derivatization->Injection Separation Chromatographic Separation (e.g., DB-5ms) Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Figure 2. General experimental workflow for GC-MS analysis of hydroxyacetic acids.

Detailed Experimental Protocols

HPLC-UV Method for Glycolic Acid

This protocol is based on established methods for the analysis of α-hydroxy acids in cosmetic and biological samples.[4][5]

1. Reagents and Materials:

  • Glycolic acid reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Deionized water

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Mobile Phase Preparation:

  • Prepare a phosphate buffer (e.g., 10 mM) and adjust the pH to 3.0 with orthophosphoric acid.

  • The mobile phase can be a mixture of the phosphate buffer and acetonitrile (e.g., 95:5 v/v).[4]

4. Standard Solution Preparation:

  • Prepare a stock solution of glycolic acid (e.g., 1 mg/mL) in the mobile phase.

  • Perform serial dilutions to prepare a series of working standard solutions (e.g., 2, 5, 10, 20, 50, and 100 µg/mL) for the calibration curve.[4]

5. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., mobile phase).

  • For complex matrices like creams, an extraction step with a solvent like aqueous tetrahydrofuran may be necessary.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (95:5 v/v)[4]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 210 nm[4]

  • Column Temperature: Ambient

7. Calibration and Quantification:

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the prepared sample solution and quantify the glycolic acid concentration based on the calibration curve.

GC-MS Method for Glycolic Acid

This protocol is based on methods for the simultaneous determination of glycols and their acidic metabolites in biological samples.

1. Reagents and Materials:

  • Glycolic acid reference standard

  • Internal standard (e.g., 1,3-propanediol)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine (anhydrous)

  • Solvents for extraction (e.g., acetonitrile, ethyl acetate)

  • Anhydrous sodium sulfate

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

3. Standard Solution Preparation:

  • Prepare a stock solution of glycolic acid and the internal standard in a suitable solvent.

  • Prepare a series of working standard solutions for the calibration curve.

4. Sample Preparation and Derivatization:

  • For biological samples like serum, a protein precipitation step is required (e.g., with acetonitrile).

  • Extract the hydroxyacetic acids from the sample matrix using an appropriate solvent.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • To the dried residue, add anhydrous pyridine to dissolve the sample.

  • Add the derivatization reagent (BSTFA + 1% TMCS).

  • Heat the mixture (e.g., at 70°C for 1 hour) to complete the derivatization reaction.

  • Cool the sample to room temperature before injection.

5. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250-280°C

  • Oven Temperature Program:

    • Initial temperature: 80-100°C, hold for 2-5 minutes

    • Ramp: 5-10°C/minute to 280-300°C

    • Final hold: 5-10 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized glycolic acid.

6. Calibration and Quantification:

  • Prepare and derivatize a series of glycolic acid standards in the same manner as the samples.

  • Analyze the derivatized standards by GC-MS and construct a calibration curve.

  • Analyze the derivatized sample and quantify the glycolic acid based on the calibration curve.

Conclusion

The choice between HPLC and GC-MS for the analysis of hydroxyacetic acids is contingent upon the specific requirements of the study. HPLC is often the method of choice for routine analysis due to its simpler sample preparation, which does not require derivatization. This makes it a more straightforward and often faster technique from sample to result. It is particularly well-suited for analyzing hydroxyacetic acids in their native form in various matrices, including cosmetics and pharmaceuticals.

On the other hand, GC-MS provides exceptional sensitivity and selectivity. The mandatory derivatization step, while adding complexity to the workflow, enables the analysis of a broad range of organic acids in a single run with high chromatographic resolution. The mass spectral data from GC-MS offers a high degree of confidence in compound identification. For laboratories focused on trace-level quantification and unambiguous identification of hydroxyacetic acids, particularly in complex biological matrices, GC-MS is an invaluable tool.

References

A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Alpha-Hydroxy Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of alpha-hydroxy acids (AHAs) is a critical task in the pharmaceutical, cosmetic, and food industries, where the chirality of these molecules often dictates their biological activity and efficacy. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is the predominant technique for achieving these separations. This guide provides an objective comparison of the efficacy of various CSPs for resolving enantiomers of common AHAs, supported by experimental data and detailed methodologies to aid in the selection and optimization of chiral separation methods.

Introduction to Chiral Stationary Phases for Alpha-Hydroxy Acid Separation

The successful chiral separation of AHAs hinges on the selection of an appropriate CSP. The most common CSPs fall into several major categories, each with distinct chiral recognition mechanisms:

  • Polysaccharide-based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose and amylose coated or immobilized on a silica support.[1] Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.[1]

  • Macrocyclic Antibiotic-based CSPs: Macrocyclic antibiotics like teicoplanin and ristocetin offer a complex three-dimensional structure with multiple chiral centers, aromatic rings, and ionizable groups, enabling a variety of interactions for chiral recognition.[2]

  • Protein-based CSPs: Immobilized proteins such as α1-acid glycoprotein (AGP), human serum albumin (HSA), and ovomucoid (OVM) provide a highly stereospecific environment for chiral separations, often mimicking biological binding interactions.[3][4] They are particularly useful for separating a broad range of compounds, including acidic molecules.[3]

  • Molecularly Imprinted Polymers (MIPs): These are synthetic polymers created with template molecules, resulting in cavities with a high affinity and selectivity for the target enantiomer.[5]

Comparative Performance Data

The following table summarizes experimental data for the separation of lactic acid and mandelic acid enantiomers on various CSPs. The key performance parameters are:

  • Resolution (Rs): A measure of the degree of separation between two peaks. A value of Rs ≥ 1.5 indicates baseline separation.

  • Selectivity (α): The ratio of the retention factors of the two enantiomers, indicating the ability of the CSP to differentiate between them.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Selectivity (α)Citation
Lactic Acid Chirobiotic T (Teicoplanin)Acetonitrile/0.03 M Ammonium Acetate (85:15, v/v)1.0251.91.13[2]
Chirobiotic R (Ristocetin)Acetonitrile/0.03 M Ammonium Acetate (85:15, v/v)1.0251.71.11[2]
Mandelic Acid CHIRALPAK® IC (Immobilized Cellulose)n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v)1.0252.211.31[6]
CHIRALPAK® AD-H (Amylose Derivative)Not specifiedNot specifiedNot specifiedGood separationNot specified[7]
Chiralcel OJ-H (Cellulose Derivative)Not specifiedNot specifiedNot specifiedHigher than AD-HNot specified[6]
Molecularly Imprinted Polymer ((+)-Mandelic Acid template)Buffer 3Not specifiedNot specified2.86Not specified[5]
Protein-Based CSPs CHIRALPAK® AGP, CHIRALPAK® HSA, Ultron ES-OVMReversed-phase buffers--Data not available for simple AHAs-[3][4]

Experimental Workflow and Method Development

A systematic approach is crucial for developing a robust chiral separation method. The following diagram illustrates a general workflow for selecting a CSP and optimizing the separation of alpha-hydroxy acids.

G Workflow for Chiral Separation of Alpha-Hydroxy Acids cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, solubility, UV absorbance) B Select Diverse CSPs (Polysaccharide, Macrocyclic Antibiotic, Protein-based) A->B Input for C Define Initial Screening Conditions (Normal Phase, Reversed Phase, Polar Organic) B->C Test with D Evaluate Resolution (Rs) and Selectivity (α) C->D Generate data for E Optimize Mobile Phase (Solvent ratio, additives, pH) D->E If Rs < 1.5 G Method Validation (Linearity, precision, accuracy) D->G If Rs >= 1.5 F Optimize Temperature and Flow Rate E->F Fine-tune F->D Re-evaluate H Final Robust Method G->H

Caption: A logical workflow for selecting a chiral stationary phase and developing a separation method for alpha-hydroxy acids.

Detailed Experimental Protocols

Reproducibility is key in scientific research. Below are detailed experimental protocols for some of the separations presented in the comparison table.

1. Separation of Lactic Acid on Chirobiotic T [2]

  • Column: Chirobiotic T (Teicoplanin), 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile/0.03 M Ammonium Acetate (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: Not specified

2. Separation of Mandelic Acid on CHIRALPAK® IC [6]

  • Column: CHIRALPAK® IC (Immobilized cellulose tris(3,5-dichlorophenylcarbamate)), 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

3. Separation of Mandelic Acid using a Molecularly Imprinted Polymer [5]

  • Polymer Preparation:

    • Template: (+)-Mandelic acid

    • Functional Monomer: Methacrylic acid (MAA)

    • Cross-linker: Ethylene glycol dimethacrylate (EGDMA)

    • Initiator: 2,2'-Azobisisobutyronitrile (AIBN)

    • Porogen: Chloroform

    • Polymerization: Bulk polymerization at 4°C under UV radiation. The resulting polymer was ground and sieved.

  • Chromatographic Conditions:

    • Column: Slurry-packed column with the prepared MIP particles.

    • Mobile Phase: "Buffer 3" (specific composition not detailed in the abstract).

    • Detection: HPLC with UV detector.

Signaling Pathways and Recognition Mechanisms

The chiral recognition mechanism is a complex interplay of various intermolecular interactions between the analyte and the CSP. The following diagram illustrates the key interactions involved in the chiral recognition on different types of CSPs.

G Chiral Recognition Mechanisms on Different CSPs cluster_polysaccharide Polysaccharide CSPs cluster_antibiotic Macrocyclic Antibiotic CSPs cluster_protein Protein-based CSPs cluster_mip Molecularly Imprinted Polymers AHA Alpha-Hydroxy Acid Enantiomers Poly_Interactions Hydrogen Bonding Dipole-Dipole π-π Interactions Inclusion Complexation AHA->Poly_Interactions Ab_Interactions Ionic Interactions Hydrogen Bonding Inclusion in 'Baskets' Steric Hindrance AHA->Ab_Interactions Prot_Interactions Hydrophobic Pockets Electrostatic Interactions Hydrogen Bonding Stereospecific Binding Sites AHA->Prot_Interactions MIP_Interactions Shape Complementarity Specific Functional Group Interactions AHA->MIP_Interactions

Caption: Key intermolecular interactions driving chiral recognition of alpha-hydroxy acids on various CSPs.

Conclusion

The selection of an optimal chiral stationary phase for the separation of alpha-hydroxy acids is a multi-faceted decision that depends on the specific analyte and the desired analytical outcome. Polysaccharide-based CSPs offer broad applicability and are a good starting point for method development. Macrocyclic antibiotic CSPs can provide excellent resolution for specific AHAs like lactic acid. While specific data for simple AHAs on protein-based CSPs is sparse in the literature, their proven success with a wide range of acidic compounds suggests they are a viable option, particularly for more complex AHA derivatives. Molecularly imprinted polymers can offer very high selectivity but are tailored to a specific analyte. By systematically screening a diverse range of CSPs and optimizing the chromatographic conditions, researchers can develop robust and efficient methods for the enantioseparation of alpha-hydroxy acids.

References

performance comparison of synthetic routes for substituted mandelic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted mandelic acids are crucial chiral building blocks in the pharmaceutical industry, playing a pivotal role in the synthesis of a wide array of therapeutic agents. The stereochemistry of these molecules is paramount, as different enantiomers often exhibit distinct pharmacological activities and toxicological profiles. Consequently, the development of efficient and highly selective synthetic routes to access enantiopure substituted mandelic acids is an area of significant interest. This guide provides an objective comparison of three prominent synthetic strategies: biocatalytic synthesis using nitrilase, chemoenzymatic synthesis via lipase-mediated kinetic resolution, and asymmetric hydrogenation.

Performance Comparison of Synthetic Routes

The selection of a synthetic route for a specific substituted mandelic acid is a critical decision, influenced by factors such as desired enantiopurity, yield, scalability, and environmental impact. The following table summarizes the key performance metrics of the three discussed methods, providing a quantitative basis for comparison.

ParameterBiocatalytic Synthesis (Nitrilase)Chemoenzymatic Synthesis (Lipase)Asymmetric Hydrogenation (Homogeneous)
Substrate Racemic MandelonitrileRacemic (±)-MandelonitrileMethyl p-chlorophenylglyoxylate
Product (R)-(-)-Mandelic Acid(S)-Mandelonitrile Acetate & (R)-Mandelonitrile(R)-p-Cl Mandelic Acid Methyl Ester
Yield 91%[1][2]35% for (S)-acetate[3][4]81%[5]
Enantiomeric Excess (ee) >99%[6][7]92% for (S)-acetate[3][4]93%[5]
Reaction Time 7.5 hours[7]8 hours[3][4]60 minutes
Temperature Not specified80°C (Microwave)[3][4]Not specified
Key Catalyst/Enzyme Alcaligenes faecalis NitrilaseCandida antarctica Lipase B (CALB)[Rh(cod)2]BF4 with chiral ligand
Advantages High enantioselectivity, potential for 100% theoretical yield through dynamic kinetic resolution.[8]Access to both enantiomers.High efficiency and short reaction times.
Disadvantages Enzyme stability and activity can be process-dependent.Maximum theoretical yield of 50% for each enantiomer in kinetic resolution.Requires precious metal catalysts and specialized ligands.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are the methodologies for the three compared routes based on published literature.

Biocatalytic Synthesis of (R)-(-)-Mandelic Acid using Alcaligenes faecalis Nitrilase

This protocol describes the enantioselective hydrolysis of racemic mandelonitrile to (R)-(-)-mandelic acid using a nitrilase from Alcaligenes faecalis.

Materials:

  • Racemic mandelonitrile

  • Recombinant E. coli cells expressing Alcaligenes faecalis nitrilase

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • Cetyltrimethylammonium bromide (CTAB) for cell permeabilization (optional)

Procedure:

  • Cultivate the recombinant E. coli cells expressing the nitrilase. Harvest the cells by centrifugation and wash with buffer.

  • (Optional) Permeabilize the cells with a solution of CTAB to enhance substrate and product transport across the cell membrane.[6]

  • Prepare a reaction mixture containing the whole cells (or purified enzyme) in the appropriate buffer.

  • Add the substrate, racemic mandelonitrile, to the reaction mixture.

  • Incubate the reaction at a controlled temperature with agitation.

  • Monitor the progress of the reaction by analyzing aliquots using a suitable analytical technique, such as HPLC, to determine the conversion and enantiomeric excess of the (R)-(-)-mandelic acid produced.

  • Upon completion, terminate the reaction and proceed with product isolation and purification.

Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution of (±)-Mandelonitrile

This protocol outlines the kinetic resolution of racemic mandelonitrile using Candida antarctica lipase B (CALB) to produce enantiomerically enriched (S)-mandelonitrile acetate and unreacted (R)-mandelonitrile.

Materials:

  • (±)-Mandelonitrile

  • Candida antarctica lipase B (CALB), immobilized (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., toluene)

Procedure:

  • In a reaction vessel, dissolve (±)-mandelonitrile in the organic solvent.

  • Add the acyl donor and the immobilized lipase to the solution.

  • The reaction can be carried out under conventional heating with stirring or using microwave irradiation to potentially accelerate the reaction.[3][4]

  • Maintain the reaction at the desired temperature (e.g., 80°C for microwave irradiation).[3][4]

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the product and the remaining substrate.

  • Once the desired conversion (typically around 50%) is reached, stop the reaction and separate the enzyme by filtration.

  • The (S)-mandelonitrile acetate and the unreacted (R)-mandelonitrile can then be separated and purified. The nitrile groups can be subsequently hydrolyzed to the corresponding mandelic acids.

Asymmetric Hydrogenation of Methyl p-Chlorophenylglyoxylate

This protocol describes the homogeneous asymmetric hydrogenation of an α-keto ester to the corresponding α-hydroxy ester, a precursor to a substituted mandelic acid.

Materials:

  • Methyl p-chlorophenylglyoxylate

  • Rhodium precursor (e.g., [Rh(cod)2]BF4)

  • Chiral diphosphine ligand

  • Solvent (e.g., anhydrous dichloromethane)

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, dissolve the substrate, methyl p-chlorophenylglyoxylate, in the anhydrous solvent.

  • Add the rhodium catalyst precursor and the chiral ligand.

  • Pressurize the autoclave with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by techniques like TLC or HPLC.

  • After the reaction, carefully release the hydrogen pressure.

  • The crude product can be purified by filtration through a pad of celite and concentration under reduced pressure.

  • The resulting (R)-p-Cl mandelic acid methyl ester can be hydrolyzed to the free acid.

Synthetic Route Workflows

The following diagrams illustrate the logical flow of each of the compared synthetic routes for substituted mandelic acids.

Synthetic_Routes cluster_0 Biocatalytic Synthesis (Nitrilase) cluster_1 Chemoenzymatic Synthesis (Lipase) cluster_2 Asymmetric Hydrogenation start_bio Racemic Mandelonitrile process_bio Enantioselective hydrolysis with Nitrilase start_bio->process_bio product_bio (R)-Mandelic Acid process_bio->product_bio byproduct_bio (S)-Mandelonitrile (racemizes in situ) process_bio->byproduct_bio start_chemo Racemic (±)-Mandelonitrile process_chemo Kinetic Resolution with Lipase & Acyl Donor start_chemo->process_chemo product_S (S)-Mandelonitrile Acetate process_chemo->product_S product_R Unreacted (R)-Mandelonitrile process_chemo->product_R hydrolysis_S Hydrolysis product_S->hydrolysis_S hydrolysis_R Hydrolysis product_R->hydrolysis_R final_S (S)-Mandelic Acid hydrolysis_S->final_S final_R (R)-Mandelic Acid hydrolysis_R->final_R start_hydro Substituted Phenylglyoxylic Acid Derivative process_hydro Asymmetric Hydrogenation (Chiral Catalyst, H2) start_hydro->process_hydro product_hydro Enantiopure Substituted Mandelic Acid Derivative process_hydro->product_hydro hydrolysis_hydro Hydrolysis (if ester) product_hydro->hydrolysis_hydro final_hydro Enantiopure Substituted Mandelic Acid hydrolysis_hydro->final_hydro

Caption: Comparative workflow of three major synthetic routes to enantiopure substituted mandelic acids.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of a drug substance and its final product is a critical aspect of pharmaceutical development. A robust stability-indicating analytical method is essential for accurately quantifying the active pharmaceutical ingredient (API) and its related compounds, including impurities and degradation products, over time and under various environmental conditions. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and specificity.

This guide provides a comprehensive comparison of key aspects of validating a stability-indicating HPLC method for related compounds. It delves into the selection of HPLC columns, details the necessary experimental protocols for validation, and presents comparative data to aid in method development and assessment.

Comparing HPLC Columns for Stability-Indicating Methods: C18 vs. C8

The choice of the HPLC column is a pivotal first step in developing a separation method. Reversed-phase columns are the most common choice for pharmaceutical analysis. Among these, C18 (Octadecylsilane) and C8 (Octylsilane) are the most widely used stationary phases. The primary difference between them lies in the length of the alkyl chain bonded to the silica support, which directly impacts their chromatographic performance.[1]

FeatureC18 ColumnC8 Column
Stationary Phase Silica particles bonded with octadecyl (18-carbon) alkyl chains.[1]Silica particles bonded with octyl (8-carbon) alkyl chains.[1]
Hydrophobicity More hydrophobic due to the longer carbon chain.[2]Less hydrophobic (more polar) than C18.[2]
Retention Stronger retention for non-polar and moderately polar compounds.[3]Weaker retention, leading to shorter analysis times.[4]
Selectivity Excellent for resolving complex mixtures of hydrophobic compounds.[3]Can offer different selectivity for moderately polar compounds.[2]
Typical Applications Broad applicability for a wide range of APIs and their impurities. Often the first choice for method development.[2]Analysis of more polar compounds, peptides, and when faster analysis times are required.[3][4]
Considerations May lead to long retention times for highly hydrophobic compounds.May not provide sufficient resolution for complex mixtures of non-polar compounds.

In essence, C18 columns are the workhorses of reversed-phase chromatography, offering high retentivity and resolving power for a broad spectrum of analytes. C8 columns, with their shorter alkyl chains, provide a less hydrophobic stationary phase, resulting in shorter retention times and a different selectivity profile, which can be advantageous for more polar analytes or for achieving faster separations. The choice between C18 and C8 often depends on the specific chemical properties of the API and its related compounds.

Experimental Protocols for Method Validation

The validation of a stability-indicating HPLC method must be performed according to the guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[5] This process ensures that the analytical method is suitable for its intended purpose. The core validation parameters include specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies (Specificity)

To demonstrate that the method is stability-indicating, forced degradation studies are performed on the drug substance. This involves subjecting the API to various stress conditions to generate potential degradation products. The method's specificity is confirmed if it can resolve the API peak from all degradation product peaks and any process impurities.

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.[6]

  • Photolytic Degradation: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7]

G cluster_stress Stress Conditions Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Degradation Thermal->Stressed_Samples Photolytic Photolytic Degradation Photolytic->Stressed_Samples API API Solution API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photolytic Expose to HPLC_Analysis HPLC Analysis Stressed_Samples->HPLC_Analysis Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity

Validation Parameters

The following are detailed protocols for the key validation parameters:

  • System Suitability: Before initiating any validation experiments, the suitability of the chromatographic system is established. This is typically done by injecting a standard solution multiple times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area < 2.0%, theoretical plates > 2000, and tailing factor < 2.0.

  • Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

    • Procedure: Prepare a series of at least five concentrations of the analyte and its related compounds. Inject each concentration in triplicate.

    • Data Analysis: Plot a graph of peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: Correlation coefficient (r²) > 0.99.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

    • Procedure: Perform recovery studies by spiking a placebo with known amounts of the API and its related compounds at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

    • Data Analysis: Calculate the percentage recovery for each level.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[8]

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Data Analysis: Calculate the RSD of the results.

    • Acceptance Criteria: RSD < 2.0%.[9]

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]

    • Procedure: Introduce small, deliberate changes to the method parameters, such as:

      • Flow rate (e.g., ± 0.2 mL/min)

      • Column temperature (e.g., ± 5°C)

      • Mobile phase composition (e.g., ± 2% organic phase)

      • pH of the mobile phase buffer (e.g., ± 0.2 units)

    • Data Analysis: Assess the effect of these changes on the system suitability parameters and the quantification of the analyte.

    • Acceptance Criteria: System suitability parameters should remain within the acceptance criteria.

G Method Validated HPLC Method Specificity Specificity (Forced Degradation) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness Method->Robustness LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Determines

Comparative Validation Data

The following tables summarize hypothetical but realistic validation data for two different stability-indicating HPLC methods for the analysis of a drug substance and its related compounds. Method A utilizes a C18 column, while Method B employs a C8 column.

Table 1: System Suitability and Linearity Data

ParameterMethod A (C18 Column)Method B (C8 Column)Acceptance Criteria
System Suitability
Tailing Factor1.11.2≤ 2.0
Theoretical Plates85006500> 2000
%RSD of Peak Area0.8%1.0%≤ 2.0%
Linearity
Correlation Coefficient (r²)0.99950.9992> 0.99

Table 2: Accuracy and Precision Data

ParameterMethod A (C18 Column)Method B (C8 Column)Acceptance Criteria
Accuracy (% Recovery)
80% Level99.5%99.2%98.0% - 102.0%
100% Level100.2%100.5%98.0% - 102.0%
120% Level101.1%100.8%98.0% - 102.0%
Precision (%RSD)
Repeatability0.9%1.2%≤ 2.0%
Intermediate Precision1.3%1.5%≤ 2.0%

Table 3: Robustness Data

Parameter ChangeMethod A (C18 Column) - %RSDMethod B (C8 Column) - %RSDAcceptance Criteria
Flow Rate (± 0.2 mL/min)1.1%1.4%System suitability met
Column Temp (± 5°C)0.9%1.1%System suitability met
Mobile Phase (± 2% organic)1.4%1.6%System suitability met

The validation data presented in these tables indicate that both Method A and Method B are suitable for their intended purpose. Method A, with the C18 column, generally shows slightly better performance in terms of theoretical plates and precision. However, Method B, with the C8 column, would likely offer the advantage of a shorter analysis time, which can be a significant factor in a high-throughput quality control environment. The choice between the two would depend on the specific requirements of the analysis, balancing the need for high resolution with the demand for faster sample throughput.

References

Establishing a Reference Standard for 2-hydroxy-2-(4-propoxyphenyl)acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for establishing a chemical reference standard for 2-hydroxy-2-(4-propoxyphenyl)acetic acid. Given the limited availability of a certified reference standard for this specific molecule, this document outlines the necessary analytical characterization and compares its expected performance with potential alternative materials. The provided experimental protocols and data are based on established methods for analogous compounds and serve as a blueprint for the rigorous evaluation required for a candidate reference standard.

Physicochemical Properties and Purity Assessment

A reference standard must be of high purity and well-characterized. The primary candidate for a reference standard of this compound should be synthesized and purified to the highest achievable level. The following table summarizes the key physicochemical properties and the analytical techniques required for their verification. For comparison, a hypothetical "Alternative Material" with lower purity is included to highlight the differences in performance.

PropertyAnalytical MethodProposed Reference StandardAlternative Material (Hypothetical)
Chemical Identity ¹H NMR, ¹³C NMR, MSConforms to the structure of this compoundConforms to the primary structure, but may contain unidentified signals
Purity (Assay) HPLC-UV (as described in Protocol 1)≥ 99.5%95.0%
Impurities HPLC-UV, LC-MSIndividual impurities ≤ 0.1%Individual impurities may be > 0.5%
Water Content Karl Fischer Titration≤ 0.2%≤ 1.0%
Residual Solvents Headspace GC-MSMeets USP <467> or ICH Q3C limitsMay contain higher levels of residual solvents
Elemental Analysis CHN AnalysisWithin ± 0.4% of theoretical valuesMay deviate from theoretical values
Appearance Visual InspectionWhite to off-white crystalline solidMay be discolored or amorphous

Experimental Protocols

Detailed and validated analytical methods are crucial for the characterization of a reference standard. The following are proposed protocols for the analysis of this compound based on methods for similar compounds.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay
  • Objective: To determine the purity of this compound and to assay its content.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-31 min: Linear gradient back to 95% A, 5% B

      • 31-35 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrations of all protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms.

    • 2D NMR (COSY, HSQC): Perform these experiments as needed to confirm proton-proton and proton-carbon correlations.

Protocol 3: Mass Spectrometry (MS) for Molecular Weight Verification
  • Objective: To confirm the molecular weight and fragmentation pattern of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatograph (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • LC Conditions: Utilize the HPLC conditions described in Protocol 1.

  • Data Acquisition: Acquire full scan mass spectra to determine the accurate mass of the molecular ion. Perform tandem MS (MS/MS) to obtain fragmentation data for structural elucidation.

Comparative Data

The following tables present expected analytical data for a candidate reference standard of this compound and a hypothetical alternative material.

Table 1: HPLC Purity and Impurity Profile
CompoundRetention Time (min)Area % (Proposed Reference Standard)Area % (Alternative Material)
This compound~15.299.895.1
Impurity A (e.g., 4-propoxyphenol)~12.50.051.5
Impurity B (e.g., unknown byproduct)~18.10.082.3
Other Impurities-< 0.07< 1.1
Table 2: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Proposed Reference Standard)Observations in Alternative Material
~7.30d, J=8.8 Hz2HAr-H (ortho to CH(OH))Additional signals in the aromatic region
~6.90d, J=8.8 Hz2HAr-H (ortho to O-propyl)Broader signals, potential overlapping peaks
~5.00s1HCH(OH)May be shifted or broadened
~3.95t, J=6.4 Hz2HO-CH₂-CH₂-CH₃-
~1.70sextet, J=7.2 Hz2HO-CH₂-CH₂-CH₃-
~0.95t, J=7.6 Hz3HO-CH₂-CH₂-CH₃-
12.5 (broad)s1HCOOHMay show exchange with water peak
5.8 (broad)s1HOHMay show exchange with water peak
Table 3: Expected Mass Spectrometry Data (ESI-)
ParameterProposed Reference StandardAlternative Material
[M-H]⁻ (m/z) 209.0768 (calculated for C₁₁H₁₃O₄⁻)209.0765
Key Fragments (MS/MS) m/z 165 (loss of CO₂), m/z 121 (loss of C₃H₇O and CO₂)May show additional fragments from impurities

Visualizations

Workflow for Establishing a Reference Standard

The following diagram illustrates the logical workflow for the establishment of a chemical reference standard.

G cluster_0 Candidate Material cluster_1 Analytical Testing cluster_2 Comparison & Documentation cluster_3 Final Product Synthesis Synthesis & Purification Characterization Initial Characterization Synthesis->Characterization Purity Purity Assessment (HPLC) Characterization->Purity Identity Structural Elucidation (NMR, MS) Characterization->Identity Physicochemical Physicochemical Tests (KF, GC) Characterization->Physicochemical Comparison Comparison with Alternatives Purity->Comparison Identity->Comparison Physicochemical->Comparison Documentation Certificate of Analysis Comparison->Documentation ReferenceStandard Established Reference Standard Documentation->ReferenceStandard

Caption: Workflow for the establishment of a chemical reference standard.

Potential Synthetic Pathway and Impurities

A plausible synthesis for this compound involves the reaction of 4-propoxyphenol with glyoxylic acid. This pathway helps in identifying potential impurities.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Products & Impurities A 4-Propoxyphenol C Electrophilic Aromatic Substitution A->C B Glyoxylic Acid B->C D This compound C->D E Unreacted 4-Propoxyphenol C->E F Isomeric Byproducts C->F

Caption: Potential synthesis and related impurities.

Conclusion

Establishing a reference standard for this compound requires a meticulous and multi-faceted analytical approach. The proposed methods and expected data in this guide provide a robust starting point for the characterization and qualification of a candidate material. By adhering to these rigorous standards, researchers can ensure the accuracy, reproducibility, and reliability of their scientific investigations and drug development efforts. It is imperative to note that the data for the target compound should be experimentally determined and this guide serves as a template for that process.

Safety Operating Guide

Proper Disposal of 2-hydroxy-2-(4-propoxyphenyl)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 2-hydroxy-2-(4-propoxyphenyl)acetic acid are critical for maintaining a secure and compliant laboratory environment. This document provides a step-by-step operational plan for researchers, scientists, and drug development professionals, ensuring adherence to safety protocols and responsible chemical waste management.

Immediate Safety and Handling Protocols

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body A laboratory coat and closed-toe shoes.
Respiratory Use in a well-ventilated area or a chemical fume hood.

Waste Characterization

The initial and most crucial step in the disposal process is to characterize the waste to determine if it qualifies as hazardous. For this compound, the primary characteristic of concern is corrosivity .

Waste CharacteristicEPA Waste CodeRelevance to this compound
Ignitability D001Not generally applicable as it is a solid with no reported low flash point.
Corrosivity D002Potentially Applicable. As an organic acid, aqueous solutions of this compound may have a pH of 2 or less, which would classify it as corrosive hazardous waste. The pH of the waste solution must be tested.
Reactivity D003Not generally expected to be reactive, but should be kept away from strong bases and oxidizing agents.
Toxicity D004-D043The toxicological properties have not been fully investigated. It is prudent to handle it with care, but it is not a listed toxic waste.

Disposal Procedures

The proper disposal route for this compound is contingent on the waste characterization. The following flowchart and detailed protocols outline the decision-making process and step-by-step procedures.

DisposalWorkflow cluster_start Start: Waste Collection cluster_characterization Step 1: Waste Characterization cluster_non_hazardous Scenario A: Non-Hazardous cluster_hazardous Scenario B: Hazardous (Corrosive) cluster_neutralization_protocol Step 2: Neutralization Protocol cluster_final_disposal Step 3: Final Disposal start Collect this compound waste in a designated, labeled container. characterize Is the waste an aqueous solution? Measure the pH. start->characterize non_hazardous pH is between 5.5 and 9.0. characterize->non_hazardous Yes hazardous pH is less than or equal to 2. characterize->hazardous No dispose_non_hazardous Dispose down the drain with copious amounts of water, in accordance with institutional and local regulations. non_hazardous->dispose_non_hazardous neutralize Neutralize the waste under controlled conditions. hazardous->neutralize hazardous->neutralize protocol Follow the detailed neutralization protocol. final_check Verify pH is between 5.5 and 9.0 after neutralization. neutralize->final_check final_dispose Dispose down the drain with copious amounts of water, following local guidelines. final_check->final_dispose Yes collect_for_ehs If neutralization is not feasible or pH cannot be adjusted, collect for disposal by Environmental Health & Safety (EHS). final_check->collect_for_ehs No

Figure 1. Decision workflow for the disposal of this compound.

Experimental Protocol for Neutralization

For small quantities of acidic waste (pH ≤ 2), neutralization is a recommended pretreatment to render the waste non-hazardous.

  • Preparation : Work in a chemical fume hood and wear all required PPE.

  • Neutralizing Agent : Prepare a dilute solution of a weak base, such as 5-10% sodium bicarbonate (baking soda), or a dilute solution of a strong base like sodium hydroxide.

  • Neutralization : Slowly and with constant stirring, add the neutralizing agent to the acidic waste. This reaction may generate heat and gas, so careful and gradual addition is crucial.

  • pH Monitoring : Periodically, and after the reaction has subsided, check the pH of the solution using a calibrated pH meter or pH strips.

  • Completion : Continue adding the neutralizing agent until the pH is within the neutral range of 5.5 to 9.0.

  • Final Disposal : Once the pH is confirmed to be within the acceptable range, the neutralized solution can be disposed of down the sanitary sewer with a large volume of water, in compliance with your institution's and local wastewater authority's regulations.[1][2]

If neutralization is not feasible, or for large quantities of waste, the material should be collected in a properly labeled hazardous waste container for disposal by your institution's Environmental Health and Safety (EHS) department.[3][4]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate : Increase ventilation in the area of the spill.

  • Absorb : For liquid spills, contain the material with an inert absorbent, such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collect : Carefully scoop or sweep up the absorbed material and place it into a suitable, labeled container for disposal.

  • Decontaminate : Clean the spill area thoroughly with a suitable cleaning agent.

  • Waste Disposal : The spill cleanup waste should be treated as hazardous and disposed of according to the procedures outlined above.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Essential Safety and Logistical Information for Handling 2-hydroxy-2-(4-propoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for 2-hydroxy-2-(4-propoxyphenyl)acetic acid.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.

Protection TypeMinimum RequirementSpecific Recommendations
Eye/Face Protection Safety glasses with side shields or goggles.[1][2]Tightly fitting safety goggles are recommended. A face shield should be worn in addition to goggles when there is a risk of splashing.[1][2][3]
Skin Protection Chemical-resistant gloves and a lab coat.[1][2][4][5]Nitrile gloves are a suitable option for incidental contact.[2][3][4] Wear a lab coat or other protective clothing to prevent skin contact.[2][5]
Respiratory Protection Not typically required for normal use with adequate ventilation.If dust is generated or irritation is experienced, a NIOSH/MSHA-approved respirator should be used.[2][3][4] It is highly recommended to handle this compound in a chemical fume hood.[6][7]
Footwear Closed-toe shoes.[1][4]Ensure shoes cover the entire foot.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing the risks associated with handling this compound.

1. Preparation:

  • Ensure that a current Safety Data Sheet (SDS) for this compound is accessible.

  • Verify that an emergency eyewash station and safety shower are readily available and unobstructed.[8][9]

  • Prepare a designated work area within a certified chemical fume hood.[6][7]

  • Don all required personal protective equipment as outlined in the table above.

2. Handling:

  • Avoid all personal contact with the chemical, including inhalation of dust or fumes.[10]

  • Wash hands thoroughly after handling the compound.[5][8]

  • Keep the container tightly closed when not in use.[5][8]

  • Avoid creating dust. If transferring solid material, use techniques that minimize airborne particles.

  • Do not eat, drink, or smoke in the handling area.[9][10]

3. Post-Handling:

  • Decontaminate the work area upon completion of the task.

  • Remove and properly dispose of contaminated gloves and any other disposable PPE.

  • Wash hands and any exposed skin thoroughly with soap and water.[8]

  • Store the chemical in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][8]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Verify Emergency Equipment (Eyewash, Shower) prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Transfer Chemical in Fume Hood prep4->handle1 Proceed to Handling handle2 Avoid Dust Generation handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Decontaminate Work Area handle3->post1 Task Complete post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands post2->post3 post4 Store Chemical Properly post3->post4

Caption: Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • Determine if the waste is hazardous. While not specifically listed as a hazardous waste, it may be considered hazardous if it exhibits characteristics of corrosivity (e.g., aqueous solutions with a pH ≤ 2).[7]

2. Waste Collection and Storage:

  • Collect waste in a compatible and properly labeled container.[7]

  • The label should include "Hazardous Waste" (if applicable), the full chemical name, and associated hazards (e.g., "Irritant").[7]

  • Store the waste container in a designated and secure area, away from incompatible materials.[7]

3. Disposal Procedure:

  • Dispose of the contents and container in accordance with all local, state, and federal regulations.[5][8]

  • Do not dispose of the chemical down the drain or with household garbage.[9]

  • Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to arrange for pickup by an approved waste disposal company.

G start Waste Generated characterize Characterize Waste (e.g., check pH of solutions) start->characterize collect_haz Collect in Labeled Hazardous Waste Container characterize->collect_haz Hazardous collect_nonhaz Collect in Labeled Non-Hazardous Waste Container characterize->collect_nonhaz Non-Hazardous store Store in Designated Area collect_haz->store collect_nonhaz->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal by Approved Vendor contact_ehs->disposal

Caption: Logical workflow for the disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.